Dicamba
Description
This compound, [other than liquid] appears as a white solid herbicide. Melting point of 116 °C. Used to control broadleaf weeds. A wettable powder. Soluble in ethanol, aceton, methyl ethyl ketone and other ketones. Less readily soluble in zylene. Can cause illness by inhalation, skin absorption, and/or ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment.
This compound is a methoxybenzoic acid that is O-methylsalicylic acid substituted by chloro groups at positions 3 and 6. It has a role as a xenobiotic, an environmental contaminant, a herbicide, a synthetic auxin and an agrochemical. It is a methoxybenzoic acid and a dichlorobenzene. It is a conjugate acid of a 3,6-dichloro-2-methoxybenzoate.
This compound is an herbicide used to control annual and perennial broadleaf weeds in grain crops and grasslands, and it is used to control brush and bracken in pastures. It will kill broadleaf weeds before and after they sprout. Legumes will be killed by this compound. In combination with a phenoxyalkanoic acid or other herbicide, this compound is used in pastures, range land, and non-crop areas (fence-rows, roadways and wastage) to control weeds. Brand names for formulations of this herbicide include Banvel, Oracle and Vanquish. (L371)
A chlorinated organic herbicide.
Propriétés
IUPAC Name |
3,6-dichloro-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEDIXLBFLAXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
| Record name | DICAMBA | |
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DSSTOX Substance ID |
DTXSID4024018 | |
| Record name | Dicamba | |
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Molecular Weight |
221.03 g/mol | |
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Physical Description |
Dicamba is a white solid dissolved in a liquid carrier. The carrier is water emulsifiable. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a herbicide., Crystalline solid; [EXTOXNET], COLOURLESS CRYSTALS. | |
| Record name | DICAMBA | |
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Boiling Point |
> 200 °C | |
| Record name | Dicamba | |
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Flash Point |
Not Applicable. Not flammable. (USCG, 1999) | |
| Record name | DICAMBA | |
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Solubility |
In water, 8310 mg/L at 25 °C, In water, 6.6 (pH 1.8), >250 (pH 4.1, 6.6, 8.2) (all in g/L at 25 °C), Water: 4500 mg/L at 25 °C. Solubility in organic solvents (g/100 mL at 25 °C): ethanol 92.2; heavy aromatic naphthanes 5.2; xylene 20.2; diacetone alcohol 91; acetone 126; dichloromethane 26; cyclohexanone 91.6; n-heane 0.375; methanol 137; carbon disulfide 127; chloroform 51.6; 1-octanol 68; tetrahydrofuran 139; dioxane 118; toluene 13; soluble in methyl ethyl ketone; insoluble in pentane, Very slightly soluble in water, For more Solubility (Complete) data for Dicamba (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 0.79 | |
| Record name | Dicamba | |
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Density |
1.57 g/cu cm at 25 °C, Relative density (water = 1): 1.57 | |
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Vapor Density |
7.62 (USCG, 1999) - Heavier than air; will sink (Relative to Air) | |
| Record name | DICAMBA | |
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Vapor Pressure |
0.0000338 [mmHg], Vapor pressure: 3.75X10-3 mm Hg at 100 °C, VP: 4.5 mPa at 25 °C, 1.25X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.0045 | |
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Impurities |
Technical grade purity is 85% with the remainder being mainly 3,5-dichloro-o-anisic acid, The major impurity in technical grade dicamba is 3,5-dichloro-2-methoxy benzoic acid. | |
| Record name | Dicamba | |
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Color/Form |
Crystals from pentane, White granular solid; technical is a tight cream to tan solid, Crystalline solid, white (reference grade) or brown (technical grade) | |
CAS No. |
1918-00-9 | |
| Record name | DICAMBA | |
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| Record name | Dicamba | |
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Melting Point |
237.2 to 240.8 °F (USCG, 1999), 114.9 °C, MP: 114-116 °C, 114-116 °C | |
| Record name | DICAMBA | |
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Foundational & Exploratory
An In-depth Technical Guide to Dicamba Degradation Pathways in Soil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the microbial and abiotic degradation pathways of the herbicide dicamba in soil. It is designed to furnish researchers, scientists, and professionals in drug development with detailed information on the core processes governing this compound's environmental fate. This document summarizes key degradation pathways, presents quantitative data in a structured format, details experimental protocols for studying this compound degradation, and provides visualizations of the core concepts.
Introduction
This compound (3,6-dichloro-2-methoxybenzoic acid) is a selective herbicide widely used for the control of broadleaf weeds in agriculture and non-crop areas.[1][2] Its environmental persistence and potential for off-target movement are of significant concern, making a thorough understanding of its degradation pathways in soil crucial. The degradation of this compound is primarily a biological process, mediated by a diverse range of soil microorganisms under both aerobic and anaerobic conditions.[3][4] Abiotic factors, however, can also play a role in its transformation. This guide delves into the intricate molecular transformations that lead to the breakdown of this widely used herbicide.
Aerobic Degradation Pathway
Under aerobic conditions, the primary and most well-characterized pathway for this compound degradation is initiated by microbial O-demethylation.[3] This initial step is crucial as it transforms the herbicidally active this compound into its non-phytotoxic metabolite, 3,6-dichlorosalicylic acid (3,6-DCSA).
Key Microorganisms and Enzymes
The bacterium Pseudomonas maltophilia strain DI-6 is a key organism extensively studied for its ability to degrade this compound aerobically. It utilizes a three-component enzyme system known as This compound O-demethylase to catalyze the initial demethylation. This enzyme system consists of:
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A reductase (DdmA): An FAD-dependent pyridine nucleotide reductase.
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A ferredoxin (DdmB): An adrenodoxin-like [2Fe-2S] bacterial ferredoxin.
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An oxygenase (DdmC): A Rieske non-heme iron oxygenase.
Another group of bacteria, including Rhodococcus species, has also been implicated in this compound degradation, employing a tetrahydrofolate (THF)-dependent methyltransferase for the demethylation step.
Aerobic Degradation Steps
The aerobic degradation of this compound proceeds through the following key steps:
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O-Demethylation: this compound is converted to 3,6-DCSA. This is the rate-limiting step in the degradation pathway.
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Hydroxylation: 3,6-DCSA can be further hydroxylated to form 2,5-dihydroxy-3,6-dichlorosalicylic acid.
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Ring Cleavage and Mineralization: Subsequent enzymatic reactions lead to the cleavage of the aromatic ring, ultimately resulting in the formation of carbon dioxide (CO2), water, and chloride ions. The complete mineralization pathway of the chlorinated intermediates is an area of ongoing research.
References
- 1. awsjournal.org [awsjournal.org]
- 2. Environmental Adaptability and Organic Pollutant Degradation Capacity of a Novel Rhodococcus Species Derived from Soil in the Uninhabited Area of the Qinghai-Tibet Plateau - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enviPath [envipath.org]
- 4. This compound Technical Fact Sheet [npic.orst.edu]
Navigating the Environmental Journey of Dicamba: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the environmental fate and transport of dicamba, a widely used herbicide. This document synthesizes key research findings, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing complex processes to facilitate a deeper understanding of this compound's behavior in the environment.
Physicochemical Properties and Environmental Mobility
This compound's environmental behavior is fundamentally governed by its chemical and physical properties. It is a weak acid herbicide, and its mobility and persistence are influenced by factors such as soil type, pH, temperature, and moisture content.[1]
Table 1: Key Physicochemical and Mobility Parameters for this compound
| Parameter | Value | Significance in Environmental Fate & Transport |
| Water Solubility | 6.5 g/L (at 25°C) | High water solubility contributes to its potential for leaching and runoff. |
| Vapor Pressure | 4.5 mPa (at 25°C) | Moderate volatility indicates a potential for off-target movement through the atmosphere.[2] |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 2 - 50 L/kg | Low Koc values suggest weak adsorption to soil organic matter, leading to high mobility in soil. |
| Soil Sorption Coefficient (Kd) | 0 - 0.8 | Low Kd values confirm its high mobility in most soil types.[3] |
| Log Octanol-Water Partition Coefficient (Kow) | 0.477 | Indicates a low potential for bioaccumulation in organisms. |
Environmental Fate: Degradation and Persistence
The primary mechanism for this compound dissipation in the environment is microbial degradation.[4] Both aerobic and anaerobic microorganisms play a role in its breakdown.
Aerobic Degradation
Under aerobic conditions, the primary degradation pathway involves O-demethylation to form 3,6-dichlorosalicylic acid (3,6-DCSA), which is the major metabolite.[3] This is followed by further degradation, including hydroxylation and dechlorination, ultimately leading to the production of carbon dioxide. The persistence of this compound in soil, often expressed as its half-life (DT50), varies depending on environmental conditions.
Table 2: Aerobic Soil Half-Life of this compound under Various Conditions
| Soil Type/Condition | Half-Life (DT50) in Days | Reference |
| Forest-type soils | 26 - 32 | |
| Grassland soil | 17 | |
| Midwest agricultural soil | 31 | |
| General range in soil | 30 - 60 |
Anaerobic Degradation
In anaerobic environments, such as saturated soils or sediments, this compound degradation also proceeds, albeit generally at a slower rate. The initial step is also O-demethylation to 3,6-DCSA. Subsequent steps involve reductive dechlorination.
Table 3: Anaerobic Soil Half-Life of this compound
| Condition | Half-Life (DT50) in Days | Reference |
| Midwest agricultural soil | 58 |
Photodegradation and Hydrolysis
Photodegradation and hydrolysis are considered minor degradation pathways for this compound in both soil and aquatic environments.
Environmental Transport Mechanisms
This compound's high mobility presents a significant challenge in its management, with several pathways for off-target movement.
Volatilization and Atmospheric Transport
This compound is moderately volatile, meaning it can transition from a solid or liquid state to a gaseous state and move through the atmosphere. This process is influenced by several factors:
-
Temperature: Higher temperatures increase the rate of volatilization.
-
Humidity: Low relative humidity can enhance volatilization.
-
Formulation: The salt form of this compound can affect its volatility, with some newer formulations designed to reduce this tendency.
-
Application Surface: Volatilization can be greater from plant surfaces compared to soil.
Once in the atmosphere, this compound can be transported over short or long distances before being deposited back to the ground through wet or dry deposition.
Leaching
Due to its high water solubility and weak adsorption to soil particles, this compound has a high potential to leach through the soil profile. Leaching is the downward movement of dissolved substances with percolating water. The extent of leaching is influenced by:
-
Soil Texture: Leaching is more pronounced in coarse-textured soils (sands) than in fine-textured soils (clays).
-
Soil Organic Matter: Higher organic matter content can slightly increase adsorption and reduce leaching.
-
Rainfall and Irrigation: The amount and intensity of water movement through the soil profile are key drivers of leaching.
Runoff
This compound can be transported from treated fields into adjacent water bodies via surface runoff. Runoff occurs when rainfall or irrigation intensity exceeds the soil's infiltration capacity. The amount of this compound lost in runoff is dependent on:
-
Time Between Application and Rainfall: The shorter the interval, the greater the potential for runoff.
-
Rainfall Intensity and Duration: Heavy rainfall events shortly after application can lead to significant runoff losses.
-
Slope of the Land: Steeper slopes increase the velocity and volume of runoff.
-
Soil Cover: Vegetative cover can reduce runoff by increasing infiltration and trapping sediment.
Experimental Protocols
A variety of standardized and researcher-developed methods are employed to study the environmental fate and transport of this compound.
Analytical Methods for this compound Detection
Accurate quantification of this compound in environmental matrices is crucial for fate and transport studies.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity and selectivity, allowing for the detection of this compound and its metabolites at low concentrations (ng/g or ng/mL) in soil, water, and plant tissues without the need for derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method typically requires a derivatization step (e.g., methylation) to make this compound sufficiently volatile for GC analysis.
Table 4: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Specification |
| Chromatographic Column | C18 or similar reverse-phase column |
| Mobile Phase | Gradient of acetonitrile and water with a modifier (e.g., formic acid) |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode |
| Mass Spectrometry | Triple quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode |
| Internal Standard | Isotopically labeled this compound (e.g., d3-dicamba) for accurate quantification |
Soil Degradation Studies
These studies are typically conducted in the laboratory under controlled conditions to determine the rate of this compound degradation.
-
Protocol: Based on OECD Guideline 307 ("Aerobic and Anaerobic Transformation in Soil").
-
Methodology:
-
Soil samples are collected, sieved, and characterized.
-
Radiolabeled (¹⁴C) or non-labeled this compound is applied to the soil at a known concentration.
-
Soil is incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity).
-
For aerobic studies, continuous airflow is maintained. For anaerobic studies, an inert atmosphere (e.g., nitrogen) is established after an initial aerobic phase.
-
At various time intervals, soil subsamples are extracted and analyzed for the parent this compound and its degradation products using LC-MS/MS or other appropriate techniques.
-
Degradation kinetics (e.g., DT50) are calculated from the disappearance of the parent compound over time.
-
Volatilization Studies
Both laboratory and field methods are used to quantify this compound volatilization.
-
Laboratory (Wind Tunnel/Chamber Studies):
-
This compound is applied to soil or plant surfaces within a controlled chamber.
-
Air is passed over the treated surface at a constant flow rate.
-
Volatilized this compound is trapped on a sorbent material (e.g., polyurethane foam - PUF).
-
The trapped this compound is then extracted and quantified.
-
-
Field Studies:
-
Micrometeorological methods, such as the aerodynamic gradient or integrated horizontal flux methods, are used.
-
Air samplers are placed at multiple heights above the treated field to measure the vertical concentration gradient of this compound.
-
Meteorological data (wind speed, temperature, humidity) are continuously monitored.
-
Flux models are used to calculate the rate of volatilization from the field.
-
Leaching Studies
Soil column studies are the standard laboratory method for assessing the leaching potential of pesticides.
-
Protocol: Based on OECD Guideline 312 ("Leaching in Soil Columns").
-
Methodology:
-
Glass or stainless steel columns are packed with sieved soil to a specific bulk density.
-
The soil columns are saturated with a solution (e.g., 0.01 M CaCl₂) and allowed to equilibrate.
-
Radiolabeled (¹⁴C) this compound is applied to the surface of the soil column.
-
A simulated rainfall is applied to the top of the column at a constant rate.
-
The leachate (water that passes through the column) is collected in fractions over time.
-
After the leaching period, the soil column is sectioned into segments.
-
Both the leachate fractions and soil segments are analyzed for the parent this compound and its metabolites to determine their distribution in the column.
-
Runoff Studies
Runoff potential is assessed through field-scale or smaller plot studies.
-
Methodology:
-
Field plots are established with defined boundaries and slopes.
-
Runoff collection systems (e.g., flumes, weirs with automated samplers) are installed at the downslope edge of the plots.
-
This compound is applied to the plots according to a specified protocol.
-
Natural or simulated rainfall is applied to induce runoff.
-
Runoff water and sediment are collected over the course of the runoff event.
-
Samples are analyzed for this compound concentrations to determine the total mass lost from the plot.
-
Conclusion
The environmental fate and transport of this compound are complex processes influenced by a multitude of factors. Its high mobility in soil and potential for atmospheric transport necessitate careful management practices to mitigate off-target impacts. A thorough understanding of its degradation pathways, persistence under various environmental conditions, and the mechanisms driving its movement is essential for researchers, scientists, and professionals involved in the development and stewardship of this herbicide. The standardized experimental protocols outlined in this guide provide a framework for generating the robust data needed for accurate environmental risk assessments.
References
A Technical Guide to the Mode of Action of Dicamba as a Synthetic Auxin
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the molecular mechanisms by which dicamba, a benzoic acid herbicide, functions as a synthetic auxin. It details the signaling cascade, receptor interactions, downstream physiological effects, and relevant experimental methodologies.
Core Mechanism: Hijacking the Endogenous Auxin Signaling Pathway
This compound's herbicidal activity stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA)[1][2][3]. By acting as an auxin agonist, it binds to the core auxin perception machinery, leading to a massive and sustained activation of auxin signaling pathways. This overwhelms the plant's regulatory systems, causing rapid, uncontrolled growth and eventual death in susceptible broadleaf species[1][3].
The central mechanism involves the derepression of auxin-responsive genes through the targeted degradation of transcriptional repressors. At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit Auxin Response Factors (ARFs), the transcription factors that activate auxin-responsive genes. When this compound is introduced, it binds to the TIR1/AFB family of F-box proteins, which are substrate receptors for the SKP1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. This binding event creates a "molecular glue," stabilizing the interaction between the SCFTIR1/AFB complex and the Aux/IAA repressor proteins. This leads to the polyubiquitination of the Aux/IAA proteins and their subsequent degradation by the 26S proteasome. The removal of these repressors liberates ARF transcription factors, allowing them to bind to Auxin Response Elements (AREs) in the promoters of target genes and drive their expression, culminating in the phytotoxic effects.
Caption: The core molecular signaling pathway of this compound action in the plant cell nucleus.
Molecular Interactions and Receptor Specificity
While this compound utilizes the canonical auxin pathway, its binding affinity for the various TIR1/AFB receptors differs from that of natural auxin and other synthetic auxins. Studies using surface plasmon resonance (SPR) have shown that this compound generally exhibits lower binding to TIR1, AFB2, and AFB5 receptors compared to IAA. Despite this, genetic studies in Arabidopsis thaliana have demonstrated that mutants lacking functional TIR1 (tir1-1) or AFB5 (afb5) show significant resistance to this compound, confirming that these two receptors are key mediators of its herbicidal activity. The resistance is additive in tir1-1/afb5 double mutants, indicating their partially overlapping roles in perceiving this compound.
The interaction is not only dependent on the receptor but also on the specific Aux/IAA co-receptor. Mutations in the degron domain of certain Aux/IAA proteins can confer resistance by altering the binding kinetics of the ternary complex (TIR1-auxin-Aux/IAA).
Data Presentation
Table 1: Relative Binding of this compound and Other Auxins to Arabidopsis TIR1/AFB Receptors
This table summarizes the binding of various auxinic compounds to three representative auxin receptors, normalized to the binding of the natural auxin IAA. Data was obtained via Surface Plasmon Resonance (SPR) assays.
| Compound | Chemical Class | Relative Binding to AtTIR1 (%) | Relative Binding to AtAFB2 (%) | Relative Binding to AtAFB5 (%) |
| IAA (Control) | Indole Acetic Acid | 100 | 100 | 100 |
| This compound | Benzoic Acid | Low | Low | Low |
| 2,4-D | Phenoxy Carboxylic Acid | ~29 | ~22 | ~40 |
| Picloram | Pyridine Carboxylic Acid | Low | Low | Low |
| Source: Adapted from data presented in Todd et al. (2020). "Low" indicates binding that was detectable but significantly lower than that of 2,4-D. |
Table 2: Dissociation Constants (KD) for TIR1-Auxin-SoIAA2 Peptide Complexes
This table shows the binding affinity (KD) of wild-type (SoIAA2) and mutant (SoIAA2Δ9) degron peptides from Sisymbrium orientale to the AtTIR1 receptor in the presence of natural and synthetic auxins. A higher KD value indicates lower binding affinity.
| Auxin | SoIAA2 Peptide | KD (nM) |
| IAA | Wild-Type | 11 |
| IAA | Mutant (Δ9) | 41 |
| 2,4-D | Wild-Type | 140 |
| 2,4-D | Mutant (Δ9) | 300 |
| This compound | Wild-Type | 250 |
| This compound | Mutant (Δ9) | 700 |
| Source: Adapted from data presented in Busi et al. (2021). |
Downstream Cellular and Physiological Consequences
The massive, unregulated expression of auxin-responsive genes disrupts numerous cellular processes. A key consequence is the rapid stimulation of genes involved in the biosynthesis and signaling of other plant hormones, particularly abscisic acid (ABA) and ethylene. The sharp, immediate increase in ABA levels appears to be a primary driver of the herbicidal effect, leading to widespread down-regulation of genes related to photosynthesis and ultimately triggering senescence and tissue decay. The stimulation of ethylene production contributes to the characteristic epinastic symptoms (twisting and curling of stems and leaves) associated with auxin herbicide damage.
Physiologically, these molecular changes manifest as:
-
Rapid, Uncontrolled Cell Growth: Leading to epinasty, leaf cupping and puckering, and stem swelling.
-
Inhibition of Photosynthesis and Transpiration: The plant's ability to produce energy and manage water is compromised.
-
Senescence and Necrosis: Tissues begin to age prematurely and die, leading to plant death.
Caption: Logical flow from molecular binding to whole-plant physiological effects.
Key Experimental Protocols
Protocol: Auxin Receptor-Co-Receptor Binding Assay
This protocol outlines a generalized method for quantifying the interaction between TIR1/AFB receptors and Aux/IAA peptides in the presence of an auxin, often performed using Surface Plasmon Resonance (SPR).
-
Protein Expression and Purification:
-
Express and purify the TIR1/AFB protein of interest (e.g., AtTIR1) complexed with ASK1.
-
Synthesize biotinylated peptides corresponding to the degron domain of the Aux/IAA protein of interest (e.g., SoIAA2).
-
-
SPR Chip Preparation:
-
Immobilize the biotinylated Aux/IAA degron peptide onto a streptavidin-coated SPR sensor chip.
-
-
Binding Analysis:
-
Prepare a series of analyte solutions containing a fixed concentration of the purified TIR1/AFB-ASK1 complex and the auxin (e.g., this compound) at various concentrations. Use a running buffer appropriate for kinetic analysis.
-
Inject the analyte solutions over the sensor chip surface at a constant flow rate.
-
Measure the change in response units (RU) over time to monitor the association of the receptor complex.
-
Following the association phase, inject running buffer without the analyte to monitor the dissociation phase.
-
-
Data Analysis:
-
Regenerate the sensor surface between cycles.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Protocol: Root Growth Inhibition Bioassay
This bioassay is a standard method to assess the physiological activity of auxinic compounds on whole plants.
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana seeds (e.g., 70% ethanol, followed by bleach and sterile water rinses).
-
Prepare sterile growth medium (e.g., 0.5x MS agar) and supplement with a range of this compound concentrations (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM) and a solvent control (e.g., DMSO).
-
Sow sterilized seeds in a line on the surface of the agar plates.
-
-
Incubation and Growth:
-
Stratify the seeds at 4°C for 2-3 days in the dark.
-
Place plates vertically in a controlled growth chamber (e.g., 22°C, 16h light/8h dark) to allow for gravitropic root growth.
-
-
Measurement and Analysis:
-
After a set period (e.g., 5-7 days), photograph the plates.
-
Use image analysis software (e.g., ImageJ) to measure the primary root length of at least 15-20 seedlings per treatment.
-
Calculate the average root length for each concentration and normalize to the solvent control. Plot the dose-response curve and calculate the IC50 value (the concentration that inhibits root growth by 50%).
-
Caption: A standard experimental workflow for the root growth inhibition assay.
References
The Discovery and Development of Dicamba: A Technical Guide
Abstract
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective, systemic herbicide that has been a critical tool in broadleaf weed management for over half a century. Its discovery stemmed from early investigations into synthetic auxins, plant hormone mimics that induce uncontrolled and lethal growth in susceptible species. This technical guide provides an in-depth review of the history of this compound, from its initial synthesis and discovery to its commercial development and the key experimental findings that established its herbicidal properties. Detailed methodologies for pivotal experiments, including herbicidal activity screening, field efficacy trials, and modern molecular interaction analysis, are presented. Furthermore, this document compiles quantitative data on its efficacy and summarizes its molecular mechanism of action, chemical synthesis, and the evolution of its formulations.
Historical Development
The journey of this compound from a laboratory curiosity to a widely used herbicide is marked by key scientific discoveries and corporate development.
Discovery of Auxin-like Activity
The story of this compound begins in the early 1940s, a period of intense research into plant growth regulators. In 1942, P.W. Zimmerman and A.E. Hitchcock at the Boyce Thompson Institute published seminal work on substituted phenoxy and benzoic acid compounds, identifying their potent effects on plant growth.[1][2] This foundational research laid the groundwork for the development of synthetic auxin herbicides.
Identification and Commercialization
Following this initial discovery, researchers continued to explore various benzoic acid derivatives. The specific herbicidal properties of 3,6-dichloro-2-methoxybenzoic acid were first described in 1958.[2] The Velsicol Chemical Corporation, a key player in the agrochemical industry at the time, acquired the patent for the molecule and spearheaded its commercial development.[2][3]
Velsicol gained the first U.S. registration for a this compound-based product in 1962, and the herbicide was officially registered for use in 1967. The first major commercial formulation, Banvel® , contained the dimethylamine (DMA) salt of this compound and was registered by the USDA in 1964. Over the subsequent decades, the rights to this compound changed hands, with Sandoz acquiring Velsicol's agricultural business in 1986, which later became part of BASF in 1996.
Timeline of Key Milestones in this compound's History
Caption: A timeline of the discovery and commercialization of this compound.
Chemical Synthesis
The industrial synthesis of this compound typically involves a multi-step process starting from readily available chemical precursors. While several routes have been patented, a common method is outlined below.
Synthesis Workflow
The process generally begins with 2,5-dichlorophenol, which undergoes carboxylation to introduce a carboxylic acid group, followed by methylation to form the final this compound molecule.
Caption: A generalized workflow for the chemical synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Step 1: Preparation of Potassium 2,5-Dichlorophenolate.
-
Dissolve 2,5-dichlorophenol in an anhydrous solvent such as toluene.
-
Add potassium hydroxide (KOH) in a 1:1 molar ratio to the 2,5-dichlorophenol solution under constant stirring at room temperature.
-
Continue the reaction for 1-2 hours. The resulting product is a toluene solution of potassium 2,5-dichlorophenolate.
-
-
Step 2: Carboxylation to form 3,6-Dichlorosalicylic Acid.
-
Transfer the potassium 2,5-dichlorophenolate solution to a high-pressure autoclave.
-
Add powdered anhydrous potassium carbonate (as a catalyst) in a 1-2:1 molar ratio relative to the dichlorophenolate.
-
Pressurize the autoclave with carbon dioxide (CO2) to 4-6 MPa.
-
Heat the mixture to 130-160°C while stirring. Maintain temperature and pressure by slowly adding more CO2 as the reaction proceeds.
-
After the reaction is complete, cool the autoclave and vent the excess CO2. The product is 3,6-dichlorosalicylic acid.
-
-
Step 3: O-Methylation to form this compound.
-
In an alkaline environment, react the 3,6-dichlorosalicylic acid with a methylating agent, such as chloromethane (CH3Cl), at 70-100°C.
-
Following the methylation reaction, perform saponification and acidification steps to isolate and purify the final product, 3,6-dichloro-2-methoxybenzoic acid (this compound).
-
Mechanism of Action: Synthetic Auxin Mimicry
This compound exerts its herbicidal effect by acting as a synthetic mimic of the natural plant hormone indole-3-acetic acid (IAA), or auxin. By binding to the cell's auxin receptors, it causes a cascade of unregulated gene expression, leading to uncontrolled, disorganized cell growth and division, which ultimately results in the death of the plant.
The TIR1/AFB Signaling Pathway
The primary cellular targets of auxin and synthetic auxins like this compound are a family of F-box proteins known as Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box proteins (AFBs). These proteins are components of the SCFTIR1/AFB ubiquitin ligase complex.
The binding of this compound to the TIR1/AFB receptor enhances its interaction with Aux/IAA transcriptional repressor proteins. This interaction tags the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors allows for the transcription of numerous auxin-responsive genes, triggering the downstream effects.
Studies using Arabidopsis thaliana mutants have shown that specifically the TIR1 and AFB5 receptors are critical for mediating the plant's response to this compound. Mutants lacking functional TIR1 and AFB5 show significantly increased resistance to this compound.
Caption: this compound's mechanism of action via the TIR1/AFB signaling pathway.
Key Experimental Evaluations
The characterization of this compound as a herbicide involved numerous experimental studies, from initial greenhouse screenings to large-scale field trials and detailed laboratory analyses of its properties.
Experimental Protocol: Greenhouse Herbicidal Efficacy and Selectivity Screening
This protocol describes a typical method used to determine the herbicidal activity of a new compound and its selectivity across different plant species.
-
Plant Cultivation: Grow a spectrum of representative plant species, including both broadleaf weeds (e.g., Amaranthus palmeri, Ambrosia trifida) and grass crops (e.g., Zea mays, Triticum aestivum), in individual pots in a controlled greenhouse environment.
-
Herbicide Application: At a specified growth stage (e.g., 3-4 leaf stage), apply the test compound (this compound) at a range of doses. Applications are typically made using a calibrated track sprayer to ensure uniform coverage. A non-treated control group is maintained for comparison.
-
Data Collection:
-
Visual Injury Assessment: At set intervals (e.g., 7, 14, and 21 days after treatment - DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).
-
-
Data Analysis: Use the collected data to generate dose-response curves and calculate the GR50 (the dose required to cause a 50% reduction in growth) for each species. This allows for a quantitative comparison of susceptibility.
Experimental Protocol: Field Efficacy and Crop Tolerance Trial
This protocol outlines the methodology for a standard replicated field trial to evaluate herbicide performance under real-world agricultural conditions.
-
Site Selection and Plot Design:
-
Select a field with a uniform infestation of the target weed species.
-
Design the experiment using a randomized complete block design (RCBD) with at least four replications to account for field variability.
-
Individual plot sizes should be a minimum of 10 square meters. Each treated plot should be adjacent to a small untreated control area for direct comparison.
-
-
Application of Treatments:
-
Apply the herbicide treatments at specified crop and weed growth stages using a calibrated small-plot sprayer (e.g., CO2-pressurized backpack sprayer).
-
Record all application parameters, including nozzle type, pressure, spray volume, and environmental conditions (temperature, humidity, wind speed).
-
Treatments should include the herbicide at the proposed label rate, as well as 0.5x and 2x rates to assess dose-response and crop safety margins.
-
-
Data Collection:
-
Weed Control: At regular intervals, assess weed control using a visual rating scale (0-100%) and by counting weed density in quadrats placed within each plot.
-
Crop Injury: Visually rate crop phytotoxicity (e.g., stunting, leaf cupping, discoloration) on a 0-100% scale.
-
Yield: At crop maturity, harvest the grain from the center of each plot and adjust the weight to a standard moisture content to determine yield.
-
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine statistically significant differences among treatments. Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
Experimental Protocol: this compound Volatility Assessment (Field Method)
This protocol describes a field-based method using air sampling to quantify the volatilization of this compound after application.
-
Field Site Setup:
-
Establish a circular plot of sufficient size to minimize edge effects. The plot can be bare ground or planted with a crop.
-
Place a meteorological station at the center of the plot to continuously record temperature, humidity, wind speed and direction, and solar radiation.
-
Install a sampling mast in the center of the field with air samplers positioned at multiple heights (e.g., 0.15, 0.33, 0.55, 0.90, and 1.5 meters).
-
-
Application: Apply the this compound formulation to the plot using a calibrated sprayer, ensuring uniform coverage.
-
Air Sampling:
-
Immediately after application, begin drawing air through the samplers at a calibrated flow rate (e.g., 3.0 L/min). The samplers contain a sorbent material, such as polyurethane foam (PUF), that traps airborne this compound.
-
Collect samples over sequential time intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h, etc.) for a period of 72-96 hours.
-
-
Sample Analysis:
-
Extract the this compound from the PUF plugs using an appropriate solvent.
-
Quantify the mass of this compound in each sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity.
-
-
Flux Calculation: Use the measured air concentrations at different heights, along with the meteorological data, in an aerodynamic or integrated horizontal flux (IHF) model to calculate the vertical flux of this compound vapor from the surface over time. This provides a quantitative measure of the volatilization rate.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's performance and characteristics.
Table 1: Efficacy of this compound on Key Broadleaf Weed Species Data compiled from multiple field trials. Efficacy can vary based on weed size, environmental conditions, and formulation.
| Weed Species (Common Name) | Scientific Name | Typical Application Rate (g ae/ha)¹ | Expected Control (%) at 21 DAT |
| Palmer Amaranth | Amaranthus palmeri | 280 - 560 | 90 - 99 |
| Common Ragweed | Ambrosia artemisiifolia | 140 - 280 | 95 - 100 |
| Velvetleaf | Abutilon theophrasti | 140 - 280 | 85 - 95 |
| Common Lambsquarters | Chenopodium album | 140 - 280 | 90 - 98 |
| Kochia | Bassia scoparia | 280 - 560 | 88 - 97 |
| Waterhemp | Amaranthus tuberculatus | 280 - 560 | 90 - 97 |
¹ g ae/ha = grams of acid equivalent per hectare.
Table 2: Response of Non-Dicamba Tolerant Soybean to Sublethal Doses of this compound Data synthesized from dose-response studies. Yield loss is highly dependent on growth stage at time of exposure, with flowering stages being more sensitive.
| This compound Dose (g ae/ha) | Equivalent Fraction of Label Rate (560 g/ha) | Application at Vegetative Stage (% Yield Loss) | Application at Flowering Stage (% Yield Loss) |
| 56 | 1/10 | ~49% | ~48% |
| 16.8 | 1/33 | ~15% | ~25% |
| 5.6 | 1/100 | ~4% | ~9% |
| 2.8 | 1/200 | < 5% | ~5-7% |
| 0.56 | 1/1000 | Negligible | < 5% |
Table 3: Comparison of this compound Salt Formulations and Volatility Volatility is a complex function of temperature, humidity, soil pH, and formulation. These are generalized relative values.
| This compound Salt | Common Product Name(s) | Relative Volatility Potential | Key Characteristic |
| Dimethylamine (DMA) | Banvel® | High | Early formulation, more prone to vapor movement. |
| Diglycolamine (DGA) | Clarity®, XtendiMax® | Low | Larger salt molecule reduces volatility compared to DMA. |
| N,N-Bis-(3-aminopropyl)methylamine (BAPMA) | Engenia® | Very Low | Heavier salt with lower vapor pressure, designed to further reduce volatility. |
Conclusion
From its discovery in the 1940s, this compound has become an integral component of modern weed management systems. Its unique mode of action as a synthetic auxin provides effective control of a wide spectrum of broadleaf weeds, including many that have developed resistance to other herbicide classes. The evolution of this compound from early, more volatile formulations to modern, lower-volatility salts demonstrates the ongoing innovation in agrochemical science aimed at improving efficacy while mitigating off-target movement. The experimental protocols and quantitative data presented in this guide offer a technical foundation for researchers and scientists working in herbicide development and plant science, providing insight into the rigorous evaluation that underpins a successful agrochemical. Continued research into its environmental fate, molecular interactions, and application technologies will ensure that this compound remains a valuable and sustainable tool for agriculture.
References
An In-depth Technical Guide to the Synthesis and Manufacturing of Dicamba
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective herbicide widely used for the control of broadleaf weeds.[1][2][3] Its manufacturing process is of significant interest to the agrochemical and pharmaceutical industries due to its continued relevance in agriculture. This technical guide provides a comprehensive overview of the core synthesis routes for this compound, with a focus on the most prevalent industrial methods. Detailed experimental protocols, quantitative data on reaction parameters, and a discussion of the underlying chemical principles are presented. Furthermore, this guide elucidates the molecular mechanism of action of this compound, detailing the signaling pathway it triggers within susceptible plants, leading to their eventual demise.
Introduction
First registered for use in 1967, this compound is a benzoic acid herbicide that functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[2][3] This mimicry leads to uncontrolled and abnormal plant growth, ultimately resulting in the death of the target weed. This compound is effective against a wide spectrum of annual and perennial broadleaf weeds and is used in various agricultural and non-agricultural settings. This document serves as a technical resource for professionals engaged in chemical synthesis and drug development, offering a detailed examination of this compound's synthesis and its biochemical mode of action.
Primary Industrial Synthesis Route: From 2,5-Dichlorophenol
The most common industrial synthesis of this compound commences with 2,5-dichlorophenol. The process can be broadly divided into two key stages: carboxylation of 2,5-dichlorophenol to form 3,6-dichlorosalicylic acid (3,6-DCSA), followed by the methylation of 3,6-DCSA to yield this compound.
Step 1: Carboxylation of 2,5-Dichlorophenol to 3,6-Dichlorosalicylic Acid (Kolbe-Schmitt Reaction)
This step involves the reaction of 2,5-dichlorophenol with an alkali to form the corresponding phenolate, which is then carboxylated using carbon dioxide under pressure.
Experimental Protocol:
-
Formation of Potassium 2,5-Dichlorophenolate: 2,5-dichlorophenol is reacted with liquid potassium hydroxide in a suitable solvent such as anhydrous toluene or xylene. The molar ratio of potassium hydroxide to 2,5-dichlorophenol is typically in the range of 0.95:1 to 1:1. The reaction is generally carried out at room temperature with stirring for 1-2 hours. Water is subsequently removed from the reaction mixture.
-
Carboxylation: The resulting potassium 2,5-dichlorophenolate is transferred to an autoclave. Anhydrous potassium carbonate is added as a catalyst, with a molar ratio of potassium carbonate to potassium 2,5-dichlorophenolate ranging from 1:1 to 2:1. The autoclave is pressurized with carbon dioxide to a pressure of 4-6 MPa. The reaction mixture is heated to a temperature between 100°C and 160°C.
-
Work-up: Upon completion of the reaction, the resulting 3,6-dichlorosalicylate is acidified to yield 3,6-dichlorosalicylic acid.
Step 2: Methylation of 3,6-Dichlorosalicylic Acid to this compound
The penultimate intermediate, 3,6-DCSA, is methylated to produce the final product, this compound.
Experimental Protocol:
-
Salification: 3,6-dichlorosalicylic acid is first converted to its alkali metal salt, for instance, the dipotassium salt, under alkaline conditions.
-
Methylation: The alkali metal salt of 3,6-DCSA is then methylated using a methylating agent such as methyl chloride (CH₃Cl) or dimethyl sulfate ((CH₃)₂SO₄). The reaction is carried out in a suitable fluid medium at a temperature ranging from 60°C to 160°C. When using methyl chloride, the reaction is conducted under a pressure of 2 to 15 kg/cm ².
-
Hydrolysis and Acidification: The methylation step often yields the methyl ester of this compound (methyl 3,6-dichloro-2-methoxybenzoate). This ester is then hydrolyzed using an alkali such as sodium hydroxide or potassium hydroxide at a temperature between 50°C and 130°C. The molar ratio of the this compound ester to the alkali is typically between 2:1 and 1:2. Subsequent acidification yields the final this compound product.
Quantitative Data for the Primary Synthesis Route
| Parameter | Step 1: Carboxylation | Step 2: Methylation | Source(s) |
| Starting Material | 2,5-Dichlorophenol | 3,6-Dichlorosalicylic Acid | , |
| Key Reagents | KOH, CO₂ | KOH, Methylating Agent (e.g., CH₃Cl) | , |
| Catalyst | Anhydrous K₂CO₃ | - | |
| Solvent | Toluene or Xylene | Various fluid media | , |
| Temperature | 100 - 160 °C | 60 - 160 °C | , |
| Pressure | 4 - 6 MPa (CO₂) | 2 - 15 kg/cm ² (CH₃Cl) | , |
| Molar Ratios | KOH:Phenol (0.95:1 - 1:1), K₂CO₃:Phenolate (1:1 - 2:1) | Ester:Alkali (2:1 - 1:2) | , |
| Product Purity | - | >95% | |
| Yield | - | Yield of this compound ester: 95 - 98 mole % |
Alternative Synthesis Route: From 2,5-Dichloroaniline
An alternative industrial process for this compound synthesis starts with 2,5-dichloroaniline. This method involves a series of reactions including diazotization, hydrolysis, carboxylation, and methylation.
Experimental Protocol:
-
Diazotization: 2,5-dichloroaniline is reacted with nitrosylsulfuric acid. The molar ratio of 2,5-dichloroaniline to nitrosylsulfuric acid is in the range of 1:1 to 1:1.5.
-
Subsequent Steps: The diazotized intermediate undergoes further transformations including hydrolysis, carboxylation, and methylation to eventually yield this compound. The final product obtained through this process is reported to have a purity of over 98.5%.
Visualization of Synthesis Pathways
Caption: Primary industrial synthesis route of this compound from 2,5-Dichlorophenol.
Caption: Alternative synthesis route of this compound starting from 2,5-Dichloroaniline.
Molecular Mechanism of Action: Auxin Mimicry and Signaling Pathway
This compound's herbicidal activity stems from its ability to act as a synthetic auxin, mimicking the natural plant hormone IAA. At high concentrations, this leads to a cascade of events that disrupt normal plant growth and development, ultimately causing cell death. The core of this mechanism involves the auxin signaling pathway, which is initiated by the binding of this compound to specific receptor proteins.
Key Components of the Auxin Signaling Pathway:
-
TIR1/AFB F-box Proteins: These are the primary auxin receptors in plants. This compound binds to these proteins, initiating the signaling cascade.
-
Aux/IAA Transcriptional Repressors: In the absence of auxin (or a mimic like this compound), these proteins bind to and inhibit the activity of Auxin Response Factors (ARFs).
-
Auxin Response Factors (ARFs): These are transcription factors that regulate the expression of auxin-responsive genes.
-
SCF Complex (Skp1-Cullin-F-box): This is an E3 ubiquitin ligase complex that, when activated by the binding of auxin to TIR1/AFB, targets the Aux/IAA repressors for degradation.
The Signaling Cascade:
-
This compound Binding: this compound enters the plant cell and binds to the TIR1/AFB receptor protein.
-
SCF Complex Activation: The binding of this compound to TIR1/AFB promotes the interaction between TIR1/AFB and an Aux/IAA repressor protein, leading to the formation of a co-receptor complex. This activates the SCF E3 ubiquitin ligase complex.
-
Degradation of Aux/IAA Repressors: The activated SCF complex polyubiquitinates the Aux/IAA repressor, marking it for degradation by the 26S proteasome.
-
Activation of ARFs: With the Aux/IAA repressors removed, the ARF transcription factors are free to bind to auxin-responsive elements in the promoters of target genes.
-
Gene Expression and Uncontrolled Growth: The activation of ARFs leads to the transcription of numerous genes involved in cell division, expansion, and differentiation. The sustained and excessive expression of these genes results in the characteristic symptoms of this compound phytotoxicity, including epinasty (twisting and curling of stems and leaves), abnormal cell elongation, and ultimately, plant death.
Visualization of the this compound Signaling Pathway
Caption: Molecular signaling pathway of this compound's herbicidal action in plants.
Conclusion
The industrial synthesis of this compound is a well-established process, with the route starting from 2,5-dichlorophenol being the most prominent. The key steps of carboxylation and methylation are carried out under specific conditions of temperature and pressure to achieve high yields and purity. Understanding these synthesis pathways is crucial for process optimization and the development of novel agrochemicals. Furthermore, a detailed knowledge of this compound's molecular mechanism of action as a synthetic auxin provides a basis for understanding its herbicidal efficacy and for the development of crops with enhanced tolerance. This technical guide provides a foundational resource for researchers and professionals in the fields of chemical synthesis and plant science, offering a concise yet in-depth overview of the chemistry and biology of this important herbicide.
References
Methodological & Application
Application Note: Quantification of Dicamba Residues Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide for controlling broadleaf weeds.[1][2] Due to its potential for off-target movement and environmental contamination, sensitive and reliable methods for quantifying its residues in various matrices are crucial.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique, offering high sensitivity and selectivity without the need for cumbersome derivatization steps often required by gas chromatography (GC) methods.[3] This application note provides detailed protocols for the quantification of this compound residues in environmental and agricultural samples using LC-MS/MS.
Experimental Protocols
The following protocols outline the key steps for sample preparation, extraction, and analysis of this compound residues. These methods can be adapted for various matrices such as soil, water, and vegetation.
Sample Preparation and Extraction
The choice of extraction method depends on the sample matrix. An isotopically labeled internal standard, such as d3-Dicamba or 13C6-Dicamba, should be added prior to extraction to ensure accurate quantification and to compensate for matrix effects.
a) For Soil and Vegetation Samples (e.g., Soybean Foliage):
-
Weigh 5 g of the homogenized sample into a centrifuge tube.
-
Add an appropriate amount of isotopically labeled internal standard.
-
Add extraction solvent (e.g., acetonitrile with 1% formic acid).
-
Shake vigorously for 15-30 minutes.
-
Sonicate for 10 minutes to ensure complete extraction.
-
Centrifuge the sample at 4000 rpm.
-
Collect the supernatant for clean-up or direct analysis.
b) For Water Samples (Solid-Phase Extraction - SPE):
-
Acidify the water sample (e.g., 500 mL) with formic acid.
-
Add the internal standard.
-
Condition an SPE cartridge (e.g., Oasis HLB or Chromabond HR-X) with methanol/acetonitrile followed by ultrapure water.
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the this compound residue with an organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 30-50°C.
-
Reconstitute the residue in a suitable solvent, such as a mixture of 0.1% formic acid in water and methanol (95:5 v/v).
c) For Air Samples (Filters and Sorbent Tubes):
-
Extract the filter paper or sorbent tube contents with an acidified organic solvent (e.g., 1% formic acid in acetone or methanol).
-
Shake for 30 minutes followed by 10 minutes of sonication.
-
Take an aliquot of the extract and evaporate it to near dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The final extracts are analyzed by a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
a) Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase column, such as a Phenomenex Kinetex F5 or an Agilent EclipsePlus C18, is commonly used for the separation of this compound and related compounds.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing 0.1% formic acid, is typically employed.
-
Flow Rate: A flow rate of 0.3-0.7 mL/min is generally used.
-
Injection Volume: Typically 5-50 µL.
b) Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is highly effective for the ionization of acidic herbicides like this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two transitions (a quantifier and a qualifier) are typically monitored for each analyte.
-
Source Temperature: To prevent in-source fragmentation of some acidic herbicides, reduced source and desolvation gas temperatures (e.g., 120°C and 300°C, respectively) may be beneficial.
Quantitative Data Summary
The following table summarizes the quantitative performance data for this compound analysis from various studies.
| Parameter | Water | Air | Soil/Vegetation | Reference(s) |
| Limit of Detection (LOD) | 0.1 ng/mL | 1 ng/mL | <1 ng/mL (in solution) | |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | 1.0 ng/air sampling tube, 20 ng/filter paper | 0.1–140 ng/g (in matrix) | |
| Calibration Range | 0.01 - 0.2 µg/L | 5.0 - 4000 pg on column | 0.025 - 50 µg/L (in solution) | |
| Analyte Recovery | 106–128% | 88–124% | 70-150% |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of this compound residues using LC-MS/MS.
Caption: General workflow for this compound residue analysis by LC-MS/MS.
Conclusion
The protocols described in this application note provide a robust framework for the sensitive and selective quantification of this compound residues in a variety of environmental and agricultural matrices. By leveraging the power of LC-MS/MS and incorporating the use of internal standards, researchers can achieve accurate and reliable results. The provided methods are adaptable and serve as a strong foundation for developing and validating in-house procedures for this compound monitoring.
References
Application Notes and Protocols for Dicamba in Controlled Environment Studies
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols are designed to guide researchers in the precise application of dicamba in controlled environmental studies. The following sections provide detailed methodologies for various application techniques, data presentation in structured tables, and visualizations of experimental workflows to ensure accuracy and reproducibility in assessing the phytotoxicity and dose-response of this compound on target and non-target plant species.
Introduction
This compound is a selective, systemic herbicide used to control broadleaf weeds.[1][2][3] Its mode of action as a synthetic auxin can lead to significant off-target injury to sensitive crops, even at very low concentrations.[4][5] Controlled environment studies are crucial for understanding the specific effects of this compound, simulating drift scenarios, and evaluating the efficacy of various formulations. This document outlines standardized protocols for foliar spray, soil drench, and vapor drift simulation applications of this compound in growth chambers and greenhouses.
General Guidelines for Controlled Environment Studies
To ensure the reliability and reproducibility of this compound studies, the following environmental parameters should be meticulously controlled and documented:
-
Growth Medium: A consistent, sterile potting mix or a defined soil type should be used.
-
Plant Material: Use certified seeds or uniform seedlings of the desired species and cultivar. Specify the growth stage at the time of application (e.g., V3/V4 or R1 growth stages for soybean).
-
Environmental Conditions: Maintain and record temperature, relative humidity, and photoperiod within the growth chamber or greenhouse. Environmental conditions can significantly impact this compound's volatility and a plant's response.
-
Watering: Employ a consistent watering regime, avoiding overhead irrigation that might wash off foliar-applied herbicide. For soil application studies, precise irrigation volumes are critical.
-
Replication and Randomization: Each treatment, including a non-treated control, should be replicated multiple times and the experimental units arranged in a randomized complete block design to minimize positional effects within the controlled environment.
Application Methods and Protocols
Foliar Spray Application
Foliar spray is the most common method of this compound application and is used to simulate direct over-the-top application or spray particle drift.
Objective: To apply a precise and uniform dose of this compound directly to the plant foliage.
Materials:
-
This compound formulation (e.g., diglycolamine (DGA) salt, N,N-Bis(3-aminopropyl) methylamine (BAPMA) salt)
-
Deionized water
-
Surfactant (if required by the formulation or experimental design)
-
CO2-pressurized backpack sprayer or a laboratory track sprayer
-
Flat fan nozzles (e.g., AIXR 110015)
-
Personal Protective Equipment (PPE)
Protocol:
-
Solution Preparation:
-
Calculate the required amount of this compound concentrate to achieve the desired application rate in grams of acid equivalent per hectare (g ae ha⁻¹).
-
Prepare a stock solution and then serial dilutions to achieve the desired dose range. Common dose ranges in research studies include 0, 0.28, 0.56, 5.6, 28, and 112 g ae ha⁻¹.
-
Use deionized water for all dilutions. If a surfactant is used, add it according to the manufacturer's instructions.
-
Thoroughly mix the spray solution.
-
-
Sprayer Calibration:
-
Calibrate the sprayer to deliver a specific volume, typically 140 L ha⁻¹, at a constant pressure and speed. This ensures uniform coverage of the target plants.
-
-
Application:
-
Place plants at the appropriate growth stage in the spray chamber.
-
Position the spray nozzle at a fixed height above the plant canopy to ensure uniform spray deposition.
-
Initiate the spray application, ensuring the entire plant is covered.
-
To minimize drift between treatments, use spray shields and allow for adequate ventilation and cleaning of the spray chamber between applications.
-
-
Post-Application Care:
-
Return plants to the controlled environment.
-
Avoid overhead watering to prevent washing the herbicide off the leaves.
-
Monitor plants for injury symptoms at specified time points (e.g., 7, 14, 21, and 28 days after treatment (DAT)).
-
Experimental Workflow for Foliar Spray Application
Caption: Workflow for foliar application of this compound in a controlled environment.
Soil Drench Application
This method simulates the exposure of plants to this compound through root uptake from contaminated soil or irrigation water.
Objective: To apply a known concentration of this compound to the soil to assess root uptake and systemic effects.
Materials:
-
This compound formulation
-
Deionized water
-
Graduated cylinders or volumetric flasks
-
Potted plants with a consistent soil volume
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
Create a series of dilutions to achieve the desired concentrations, for example, ranging from 0.05 to 5.0 mg L⁻¹.
-
-
Application:
-
Ensure the soil surface is level and the plant is well-established.
-
Apply a precise volume of the this compound solution directly to the soil surface, ensuring even distribution and avoiding contact with the foliage. The volume should be sufficient to moisten the root zone without causing excessive leaching.
-
For the control group, apply an equal volume of deionized water.
-
-
Post-Application Care:
-
Place the treated plants back into the controlled environment.
-
Maintain a consistent watering schedule, being careful not to overwater and cause leaching of the herbicide from the pot.
-
Monitor for injury symptoms, which may appear differently than with foliar applications.
-
Experimental Workflow for Soil Drench Application
Caption: Workflow for soil drench application of this compound.
Vapor Drift Simulation
This protocol is designed to simulate the exposure of non-target plants to volatilized this compound vapors.
Objective: To expose plants to this compound vapor in a controlled and quantifiable manner to assess injury from vapor drift.
Materials:
-
This compound formulation (a more volatile formulation like dimethylamine salt can be used for comparison)
-
A sealed exposure chamber or a low tunnel system within a larger controlled environment
-
Treated surface (e.g., a tray of soil, treated plant leaves)
-
Air circulation system (small fan)
-
Non-target sensitive plants
Protocol:
-
Preparation of Vapor Source:
-
Apply a known amount of this compound to a surface (e.g., soil, petri dish, or leaves of a this compound-tolerant plant) that will act as the vapor source. The surface type can influence emission rates, with green plant material often resulting in higher emissions than bare soil.
-
The application rate to the source will correlate with the potential vapor concentration.
-
-
Exposure Setup:
-
Place the prepared vapor source inside the sealed chamber or tunnel.
-
Arrange the non-target test plants at a set distance from the vapor source.
-
Use a small fan to ensure gentle and uniform air circulation within the chamber, mimicking air movement.
-
-
Exposure:
-
Seal the chamber and expose the plants for a defined period (e.g., 24-48 hours).
-
Maintain controlled temperature and humidity, as these factors significantly influence this compound volatility. Higher temperatures can increase volatilization.
-
-
Post-Exposure:
-
Carefully remove the test plants from the exposure chamber and return them to a clean, this compound-free controlled environment.
-
Ventilate the exposure chamber thoroughly before reuse.
-
Monitor plants for the development of characteristic this compound injury symptoms over time.
-
Logical Relationship for Vapor Drift Simulation
References
Standard Operating Procedures for Dicamba Resistance Screening
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of dicamba-resistant weeds poses a significant threat to agricultural productivity and the long-term efficacy of this compound-based weed management strategies.[1][2] Timely and accurate screening for this compound resistance is crucial for implementing effective integrated weed management programs and for the development of new herbicide technologies. These application notes provide detailed protocols for screening weed populations for this compound resistance, enabling researchers to assess the frequency and level of resistance, and to investigate the underlying mechanisms. The methodologies described are applicable to various weed species, including problematic weeds such as Palmer amaranth (Amaranthus palmeri), waterhemp (Amaranthus tuberculatus), and kochia (Bassia scoparia).[3][4][5]
Key Screening Methodologies
Several methods are employed to screen for this compound resistance, ranging from whole-plant greenhouse assays to rapid laboratory-based tests. The choice of method often depends on the required throughput, desired precision, and available resources.
-
Whole-Plant Greenhouse Dose-Response Assay: This is the benchmark method for confirming and quantifying the level of herbicide resistance. It involves treating whole plants at various growth stages with a range of herbicide doses to determine the dose required to cause a 50% reduction in growth (GR₅₀) or 50% mortality (LD₅₀).
-
Seed-Based Petri Dish Assay: This rapid and less resource-intensive method is suitable for initial screening of a large number of samples. It relies on assessing the inhibition of seed germination and seedling growth in the presence of this compound.
-
Leaf-Disk Assay: This is a rapid diagnostic tool that measures chlorophyll fluorescence to assess herbicide efficacy within 48 hours. It is particularly useful for quickly distinguishing between susceptible and highly resistant populations.
Experimental Protocols
Protocol 1: Whole-Plant Greenhouse Dose-Response Assay
This protocol details the steps for conducting a whole-plant dose-response assay to determine the level of this compound resistance in a weed population.
1. Plant Material and Growth Conditions:
- Collect mature seeds from putative resistant and known susceptible weed populations.
- Sow seeds in trays or pots filled with a commercial potting mix.
- Grow plants in a greenhouse maintained at approximately 25/20°C (day/night) with a 16-hour photoperiod.
- Water plants as needed to maintain adequate soil moisture.
- Thin seedlings to one plant per pot once they reach the 2-3 leaf stage.
2. Herbicide Application:
- Treat plants when they reach a height of 8 to 12 cm.
- Prepare a stock solution of a commercial this compound formulation.
- Perform serial dilutions to create a range of treatment doses. The dose range should be selected to capture the full response curve from no effect to complete mortality for both susceptible and resistant populations. For example, susceptible populations might be treated with 0, 50, 100, 200, 400, 800, and 1600 g ae ha⁻¹ of this compound, while resistant populations may require higher rates such as 0, 400, 800, 1600, 3200, 6400, and 12800 g ae ha⁻¹.
- Apply the herbicide using a laboratory track sprayer calibrated to deliver a consistent volume (e.g., 140-227 L ha⁻¹).
- Include an untreated control for comparison.
3. Data Collection and Analysis:
- Visually assess plant injury at 14 and 21 days after treatment (DAT) on a scale of 0% (no injury) to 100% (plant death).
- At 28 DAT, harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and record the dry weight.
- Calculate the percent reduction in biomass relative to the untreated control.
- Analyze the data using a log-logistic dose-response model to estimate the GR₅₀ and LD₅₀ values.
- The resistance index (RI) is calculated by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population.
Experimental Workflow for Whole-Plant Assay
Caption: Workflow for whole-plant this compound resistance screening.
Protocol 2: Seed-Based Petri Dish Assay
This protocol provides a rapid method for screening this compound resistance based on seed germination and seedling growth inhibition.
1. Seed Preparation:
- Surface sterilize seeds by rinsing with 70% ethanol for 30 seconds, followed by a 1% sodium hypochlorite solution for 5 minutes, and then rinse thoroughly with sterile distilled water.
- If necessary, break seed dormancy using appropriate methods (e.g., cold stratification, scarification).
2. Assay Setup:
- Prepare a range of this compound concentrations in an agar or filter paper-based medium. For example, concentrations ranging from 0.02 to 0.32 mg ae L⁻¹ can be used.
- Dispense a fixed volume of the this compound solution or agar into sterile petri dishes.
- Place a predetermined number of seeds (e.g., 20-30) onto the surface of the medium in each petri dish.
- Seal the petri dishes with parafilm to prevent moisture loss.
3. Incubation and Data Collection:
- Incubate the petri dishes in a growth chamber with a controlled temperature and light cycle (e.g., 25°C with a 12-hour photoperiod).
- After 14 days, measure the radicle and hypocotyl length of the seedlings.
4. Data Analysis:
- Calculate the percent inhibition of root and shoot growth for each this compound concentration relative to the untreated control.
- Plot the percent inhibition against the this compound concentration to generate dose-response curves and estimate the concentration required for 50% inhibition (I₅₀).
- Compare the I₅₀ values between suspected resistant and susceptible populations.
Workflow for Seed-Based Petri Dish Assay
Caption: Workflow for seed-based this compound resistance screening.
Protocol 3: Rapid Leaf-Disk Assay
This protocol outlines a quick method to diagnose this compound resistance using chlorophyll fluorescence.
1. Plant Material:
- Use healthy, fully expanded leaves from well-watered plants of both susceptible and putative resistant populations.
2. Assay Setup:
- Excise leaf disks of a uniform size (e.g., 5 mm diameter) using a cork borer.
- Float the leaf disks in a multi-well plate containing a buffered solution with a range of this compound concentrations.
- Include a control well with no herbicide.
3. Incubation and Measurement:
- Incubate the plates under continuous light for 24 to 48 hours.
- Measure chlorophyll fluorescence using a fluorescence imaging system or a fluorometer. Key parameters to measure include Fv/Fm (maximum quantum yield of photosystem II).
4. Data Analysis:
- A significant decrease in Fv/Fm in the presence of this compound indicates herbicide activity.
- Resistant plants will show a smaller reduction in Fv/Fm compared to susceptible plants at the same this compound concentration.
- Compare the fluorescence responses between populations to qualitatively assess resistance.
Logical Flow of Leaf-Disk Assay
Caption: Logical flow for the rapid leaf-disk assay.
Data Presentation
Quantitative data from dose-response assays should be summarized in tables for clear comparison of resistance levels.
Table 1: Example Dose-Response Data for this compound on Two Weed Populations
| Population | GR₅₀ (g ae ha⁻¹) | 95% Confidence Interval | Resistance Index (RI) |
| Susceptible | 150 | 120 - 180 | 1.0 |
| Resistant | 1500 | 1350 - 1650 | 10.0 |
Table 2: Example Seed-Based Assay Data for this compound on Two Weed Populations
| Population | I₅₀ (mg ae L⁻¹) for Radicle Elongation | 95% Confidence Interval | Resistance Index (RI) |
| Susceptible | 0.05 | 0.04 - 0.06 | 1.0 |
| Resistant | 0.50 | 0.45 - 0.55 | 10.0 |
Understanding this compound Resistance Mechanisms
This compound is a synthetic auxin herbicide that disrupts plant growth by mimicking the natural plant hormone indole-3-acetic acid (IAA). Resistance to this compound in weeds can occur through two primary mechanisms:
-
Target-Site Resistance (TSR): This involves mutations in the genes encoding the auxin receptors (e.g., TIR1/AFB proteins) or other components of the auxin signaling pathway, which reduce the binding affinity of this compound to its target.
-
Non-Target-Site Resistance (NTSR): This is a more complex mechanism and can involve:
-
Enhanced Metabolism: The resistant plant may have an increased ability to metabolize and detoxify the herbicide before it reaches its target site. This often involves enzymes such as cytochrome P450 monooxygenases.
-
Reduced Herbicide Uptake or Translocation: The herbicide may be less readily absorbed by the plant or transported to the target site.
-
Sequestration: The herbicide may be sequestered in cellular compartments where it cannot exert its phytotoxic effects.
-
Simplified this compound Action and Resistance Pathway
Caption: this compound action and potential resistance mechanisms.
References
- 1. growiwm.org [growiwm.org]
- 2. researchgate.net [researchgate.net]
- 3. globalplantcouncil.org [globalplantcouncil.org]
- 4. Multistate screening of Palmer amaranth (Amaranthus palmeri) and waterhemp (Amaranthus tuberculatus) sensitivity to glufosinate, this compound and 2,4-D in the United States | Weed Technology | Cambridge Core [cambridge.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Development and Validation of Immunoassays for Dicamba Detection
Application Notes and Protocols for Researchers and Scientists
These application notes provide a comprehensive overview of the development and validation of immunoassays for the quantitative analysis of the herbicide dicamba. Detailed protocols for key experimental stages, from hapten synthesis to assay validation, are presented to guide researchers in establishing robust and sensitive detection methods.
Introduction to this compound Immunoassays
This compound (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective herbicide for controlling broadleaf weeds.[1] Due to its potential for off-target drift and subsequent damage to non-resistant crops, sensitive and rapid methods for its detection in environmental and agricultural samples are crucial.[1][2] Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), offer a cost-effective and high-throughput alternative to traditional chromatographic methods like gas chromatography-mass spectrometry (GC-MS).[3][4] This document outlines the essential steps for developing and validating this compound immunoassays, including hapten design, antibody production, and assay optimization.
Quantitative Data Summary
The following tables summarize key performance data from various developed this compound immunoassays, providing a comparative overview of their sensitivity, specificity, and accuracy.
Table 1: Performance Characteristics of this compound Immunoassays
| Immunoassay Type | Antibody Type | IC50 | Limit of Detection (LOD) | Linear Working Range | Reference |
| CI-ELISA | Polyclonal | 195 µg/L | 2.3 µg/L | 10 - 10000 µg/L | |
| CI-ELISA (with preconcentration) | Polyclonal | 19.5 µg/L | 0.23 µg/L | 5 - 200 µg/L | |
| CLEIA | Polyclonal | 0.874 ng/mL | Not Reported | Not Reported | |
| ic-ELISA | Nanobody (Nb-242) | 0.93 µg/mL | Not Reported | 0.11 - 8.01 µg/mL | |
| Direct Competitive ELISA | Monoclonal | Not Reported | 0.24 ng/mL | Not Reported | |
| Commercial Direct Competitive ELISA | Polyclonal | ~0.75 ppb (water) | 0.050 ppb (water) | 0.075 - 5 ppb (water) |
Table 2: Cross-Reactivity of this compound Immunoassays
| Assay Type | Antibody Type | Compound | Cross-Reactivity (%) | Reference |
| CI-ELISA | Polyclonal | 5-hydroxythis compound | Cross-reacts | |
| CI-ELISA | Polyclonal | Structurally related chlorobenzoic acids | Cross-reacts | |
| ic-ELISA | Nanobody (Nb-242) | 2,3,6-trichlorobenzoic acid | 19.23 | |
| ic-ELISA | Polyclonal | 2,3,6-trichlorobenzoic acid | 33 |
Table 3: Recovery Rates of this compound in Spiked Samples
| Assay Type | Matrix | Spiked Concentration | Recovery (%) | Reference |
| CLEIA | Plant Samples | Not Specified | 86 - 108 | |
| CLEIA | Soil Samples | Not Specified | 105 - 107 | |
| ic-ELISA | Tap Water | 0.4, 4.0, 32.0 µg/mL | Not specified, good correlation with HPLC | |
| ic-ELISA | Soil | 4.0, 40, 320 µg/mL | Not specified, good correlation with HPLC | |
| Direct Competitive ELISA | Water | Not Specified | 90 - 120 | |
| Lateral Flow Immunochromatographic Strip | Irrigation and River Water | 0.050, 0.150, 0.300 mg/L | 95.6 - 103.1 |
Experimental Protocols
Hapten Synthesis and Immunogen Preparation
The generation of high-affinity antibodies is critically dependent on the design of the hapten. The hapten should mimic the chemical structure of this compound while presenting a functional group for conjugation to a carrier protein.
Protocol for Hapten Synthesis with an Aldehyde Group:
-
Design: Synthesize a this compound derivative with a linker arm terminating in an aldehyde group. The linker is typically 3-5 carbon atoms long to provide sufficient spatial separation from the carrier protein.
-
Synthesis: The synthesis of novel this compound haptens with an aldehyde group has been reported. The specific chemical reactions and purification steps would be detailed in the primary literature.
-
Conjugation to Carrier Protein:
-
Dissolve the hapten and a carrier protein (e.g., Bovine Serum Albumin (BSA) for coating antigen or Keyhole Limpet Hemocyanin (KLH) for immunogen) in a suitable buffer.
-
Couple the aldehyde group of the hapten to the primary amino groups of the carrier protein via a reductive amination procedure.
-
Characterize the resulting hapten-protein conjugate to determine the hapten density (number of hapten molecules per protein molecule). Methods like MALDI-MS and spectrophotometry can be used.
-
Caption: Workflow for Hapten Synthesis and Immunogen Preparation.
Antibody Production
Both polyclonal and monoclonal antibodies, as well as nanobodies, have been successfully generated for this compound immunoassays.
Protocol for Polyclonal Antibody Production:
-
Immunization: Immunize animals (e.g., rabbits or camels for nanobodies) with the this compound-KLH immunogen. The immunization schedule typically involves an initial injection followed by several booster injections over a period of weeks.
-
Titer Monitoring: Collect serum samples after each immunization and determine the antibody titer using an indirect ELISA with the this compound-BSA coating antigen.
-
Antiserum Collection: Once a high antibody titer is achieved, collect the antiserum. The polyclonal antibodies can be purified from the antiserum using protein A/G affinity chromatography.
Protocol for Monoclonal Antibody Production:
-
Immunization: Immunize mice with the this compound-KLH immunogen.
-
Hybridoma Technology: Fuse spleen cells from the immunized mice with myeloma cells to produce hybridoma cells.
-
Screening: Screen the hybridoma supernatants for the presence of antibodies that bind to the this compound-BSA coating antigen and are inhibited by free this compound.
-
Cloning and Expansion: Select and clone the hybridoma cell lines that produce high-affinity monoclonal antibodies. Expand these cell lines to produce larger quantities of the monoclonal antibody.
Immunoassay Development
A competitive immunoassay format is typically used for the detection of small molecules like this compound. The following is a general protocol for a competitive indirect ELISA (CI-ELISA).
Protocol for Competitive Indirect ELISA (CI-ELISA):
-
Coating: Coat a 96-well microtiter plate with the this compound-BSA coating antigen and incubate overnight.
-
Washing: Wash the plate to remove any unbound antigen.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA in PBS).
-
Competition: Add a mixture of the this compound standard or sample and the anti-dicamba antibody to the wells. Incubate to allow competition between the free this compound and the coated this compound for antibody binding.
-
Washing: Wash the plate to remove unbound antibodies and this compound.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) that binds to the primary antibody. Incubate.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the secondary antibody will convert the substrate into a colored product.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.
Caption: Workflow of a Competitive Indirect ELISA for this compound.
Assay Validation
To ensure the reliability of the developed immunoassay, it is essential to perform a thorough validation.
Key Validation Parameters:
-
Sensitivity (LOD and LOQ): The Limit of Detection (LOD) is the lowest concentration of this compound that can be reliably distinguished from a blank sample. The Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
-
Specificity (Cross-Reactivity): The specificity of the antibody is assessed by testing its cross-reactivity with structurally related compounds, such as this compound metabolites (e.g., 5-hydroxythis compound) and other herbicides. Cross-reactivity is calculated using the IC50 values of the cross-reactants relative to this compound.
-
Accuracy (Recovery): The accuracy of the assay is determined by spiking known concentrations of this compound into various sample matrices (e.g., water, soil, plant tissue) and measuring the recovery.
-
Precision: The precision of the assay is evaluated by determining the intra-assay and inter-assay coefficients of variation (CV).
-
Correlation with a Reference Method: The results obtained from the immunoassay should be compared with those from a standard analytical method, such as GC-MS or LC-MS/MS, to confirm the accuracy of the assay.
Caption: Key Parameters for Immunoassay Validation.
Conclusion
The development of sensitive and specific immunoassays for this compound provides a valuable tool for monitoring its presence in various matrices. By following systematic protocols for hapten synthesis, antibody generation, assay development, and validation, researchers can establish reliable methods for this compound residue analysis. The choice of immunoassay format and antibody type will depend on the specific application requirements, including desired sensitivity, sample throughput, and cost considerations.
References
- 1. Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of an indirect competitive immunoassay for the detection of this compound based on a highly specific nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an enzyme-linked immunosorbent assay for the detection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an enzyme-linked immunosorbent assay for the detection of this compound [agris.fao.org]
Gas Chromatography Methods for Dicamba Residue Analysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of dicamba residues in various matrices using gas chromatography (GC). The methodologies outlined below are based on established analytical procedures, including those derived from U.S. Environmental Protection Agency (EPA) methods, and are intended for use by professionals in research, scientific, and drug development fields.
Introduction
This compound (3,6-dichloro-2-methoxybenzoic acid) is a selective herbicide used to control broadleaf weeds. Its analysis in environmental and agricultural samples is crucial for monitoring its distribution, persistence, and potential impact. Gas chromatography, particularly when coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS), offers a robust and sensitive approach for the quantification of this compound residues. Due to its acidic nature and low volatility, this compound requires a derivatization step to convert it into a more volatile and thermally stable form suitable for GC analysis. The most common derivatization techniques are methylation and pentafluorobenzylation.[1][2]
Analytical Workflow Overview
The general workflow for this compound residue analysis by gas chromatography involves several key stages, from sample reception to final data analysis. Each step is critical for achieving accurate and reproducible results.
Quantitative Data Summary
The performance of different GC-based methods for this compound analysis can be compared based on key validation parameters. The following table summarizes typical quantitative data for various methods. It is important to note that these values can vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Parameter | GC-ECD with Methylation (e.g., EPA 8151A) | GC-ECD with Pentafluorobenzylation (e.g., EPA 8151A) | GC-MS with Methylation |
| Limit of Detection (LOD) | 0.1 µg/L (water) | 0.05 - 0.10 µg/mL (beverages)[3] | ~1 µg/mL (in n-hexane)[4] |
| Limit of Quantification (LOQ) | Varies by matrix | 0.13 - 0.25 µg/mL (beverages)[3] | Varies by matrix |
| Recovery (%) | Generally 70-120%, can be lower for some analytes | 71-83% (citrus essential oils) | 86 ± 5% (ground water) |
| Precision (%RSD) | <20% | <15% | <10% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods such as U.S. EPA Method 8151A and other scientific literature.
Protocol 1: Sample Preparation and Extraction
This protocol is applicable to both soil and water matrices with minor modifications.
1.1. Materials and Reagents:
-
Diethyl ether, pesticide grade
-
Sodium sulfate, anhydrous, reagent grade (pre-rinsed with diethyl ether and dried)
-
Sulfuric acid, concentrated, reagent grade
-
Potassium hydroxide (KOH), reagent grade
-
Deionized water
-
Sample containers, glassware (scrupulously cleaned)
1.2. Extraction from Water Samples:
-
Adjust the pH of a 1-liter water sample to ≤ 2 with concentrated sulfuric acid.
-
Transfer the acidified sample to a 2-liter separatory funnel.
-
Add 60 mL of diethyl ether to the separatory funnel, cap, and shake vigorously for 2 minutes with periodic venting.
-
Allow the layers to separate. Drain the aqueous (lower) layer into a separate flask and the ether (upper) layer into a collection flask.
-
Return the aqueous layer to the separatory funnel and repeat the extraction twice more with 60 mL portions of diethyl ether.
-
Combine all ether extracts.
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
1.3. Extraction from Soil/Sediment Samples:
-
Weigh 30 g of the soil sample and mix with anhydrous sodium sulfate to create a free-flowing powder.
-
Transfer the mixture to an extraction thimble.
-
Extract the sample using a Soxhlet extractor with a 1:1 mixture of acetone and hexane for 6-8 hours.
-
Alternatively, use ultrasonic extraction by adding 100 mL of 1:1 acetone/hexane to the sample in a beaker and sonicating for 3 minutes. Decant the solvent and repeat the sonication twice more with fresh solvent.
-
Combine the extracts and concentrate using a rotary evaporator.
Protocol 2: Derivatization
This compound must be derivatized to its ester form for GC analysis. Two common methods are presented below.
2.1. Method A: Methylation with Diazomethane (Based on EPA Method 8151A)
WARNING: Diazomethane is a carcinogen and is explosive. This procedure must be performed by experienced personnel in a well-ventilated hood.
-
Concentrate the sample extract from Protocol 1 to approximately 1 mL.
-
Add 2 mL of a freshly prepared solution of diazomethane in diethyl ether to the concentrated extract.
-
Cap the vial and let it stand at room temperature for 10 minutes. A yellow color should persist, indicating an excess of diazomethane.
-
If the yellow color disappears, add more diazomethane solution until the color persists.
-
Gently bubble nitrogen through the solution to remove excess diazomethane.
-
Adjust the final volume of the extract as needed for GC analysis.
2.2. Method B: Pentafluorobenzylation (PFBBr)
-
Concentrate the sample extract from Protocol 1 to near dryness.
-
Add 1 mL of a 1% (v/v) solution of pentafluorobenzyl bromide (PFBBr) in acetone and 100 µL of a 30% (w/v) potassium carbonate solution.
-
Cap the vial and heat at 60°C for 2 hours in a heating block or water bath.
-
After cooling, add 5 mL of hexane and shake vigorously.
-
Allow the layers to separate and transfer the upper hexane layer containing the PFB-dicamba derivative for GC analysis.
Protocol 3: Gas Chromatography Analysis
The following are typical instrument conditions for the analysis of derivatized this compound. These may need to be optimized for specific instruments and applications.
3.1. GC-ECD Analysis of this compound-PFB Ester
-
Gas Chromatograph: Agilent 6890 or equivalent with an Electron Capture Detector (ECD).
-
Column: Rtx®-CLPesticides2 (30 m, 0.32 mm ID, 0.25 µm df) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 2 mL/min.
-
Detector Temperature: 320°C.
-
Makeup Gas: Nitrogen.
3.2. GC-MS Analysis of this compound-Methyl Ester
-
Gas Chromatograph: Agilent 7890A GC coupled to a 5975C MS or equivalent.
-
Column: TG-5MS (30 m, 0.25 mm ID, 0.25 µm df) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantification Ion for this compound-methyl ester: m/z 234.
-
Qualifier Ions: m/z 177, 203.
-
Quality Control
To ensure the reliability of the analytical results, a robust quality control program should be implemented. This includes the analysis of method blanks, laboratory control samples (LCS), matrix spikes, and matrix spike duplicates with each batch of samples. Calibration curves should be generated daily with a minimum of five concentration levels, and the correlation coefficient (r²) should be ≥ 0.995.
Conclusion
The gas chromatographic methods detailed in these application notes provide sensitive and reliable means for the determination of this compound residues in various matrices. The choice between methylation and pentafluorobenzylation for derivatization, and between GC-ECD and GC-MS for detection, will depend on the specific analytical requirements, including desired sensitivity, selectivity, and available instrumentation. Proper sample preparation, adherence to detailed protocols, and a stringent quality control regimen are paramount for obtaining high-quality, defensible data. While LC-MS/MS is often cited as a more modern and rugged technique that avoids derivatization, GC-based methods remain a valuable and widely used tool for this compound residue analysis.
References
Solid-Phase Extraction of Dicamba from Environmental Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of the herbicide dicamba from environmental matrices, primarily water and soil. The methodologies outlined are based on established and validated analytical techniques to ensure accurate and reproducible quantification of this compound residues.
Introduction
This compound (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide for the control of broadleaf weeds.[1] Its potential for off-target movement and persistence in the environment necessitates sensitive and reliable analytical methods for its monitoring in various environmental compartments. Solid-phase extraction (SPE) is a critical sample preparation technique that allows for the concentration and purification of this compound from complex matrices prior to instrumental analysis, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] The choice of SPE sorbent and the optimization of the extraction protocol are crucial for achieving high recovery and minimizing matrix effects.
Quantitative Data Summary
The following table summarizes the performance of various SPE methods for the determination of this compound in environmental samples. This data allows for a comparative assessment of different sorbents and analytical conditions.
| Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| Surface and Ground Water | Isolute ENV+ | LC-MS/MS | 82.7 - 94.8 | - | 0.01 - 0.05 µg/L | [2] |
| Water | Aminopropyl (NH2) | HPLC | 90 - 99 | 1 ppb | - | |
| Soil | Aminopropyl (NH2) | HPLC | 83 ± 6 | 10 ppb | - | |
| Water | Not Specified | LC-MS | 106 - 128 | 0.1 ng/mL | - | |
| Air | Not Specified | LC-MS | 88 - 124 | 1 ng/mL | - | |
| Baby Food | Not Specified | Kinetic-Spectrophotometric | - | 0.101 µg/mL | 0.306 µg/mL | |
| Agricultural Samples | Not Specified | LC-MS/MS | - | <1 ng/mL | 0.1 - 140 ng/g | |
| Water | Carbopak-B | LC-MS/MS | - | - | 10 ng/L |
LOD: Limit of Detection, LOQ: Limit of Quantification
Experimental Protocols
This section provides a detailed, step-by-step protocol for the solid-phase extraction of this compound from water and soil samples. The protocol is a synthesized representation of common methodologies found in the literature.
SPE Protocol for this compound in Water Samples
This protocol is suitable for the extraction of this compound from surface water, groundwater, and other aqueous samples.
Materials:
-
SPE Cartridges: Polymeric reversed-phase (e.g., Isolute ENV+, Oasis HLB) or weak anion exchange (e.g., aminopropyl (NH2)).
-
Methanol (HPLC grade)
-
Formic acid (or other acid for pH adjustment)
-
Deionized water
-
Sample collection bottles
-
Vacuum manifold for SPE
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Sample Pre-treatment:
-
Collect water samples in clean glass bottles.
-
Acidify the water sample to a pH of approximately 2-3 with formic acid. This step is crucial to ensure that this compound, an acidic herbicide, is in its neutral form, which enhances its retention on reversed-phase sorbents.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter that could clog the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on a vacuum manifold.
-
Condition the cartridge by passing 5 mL of methanol through it.
-
Equilibrate the cartridge by passing 5 mL of deionized water (acidified to the same pH as the sample) through it. Do not allow the cartridge to go dry before loading the sample.
-
-
Sample Loading:
-
Load the pre-treated water sample (e.g., 100-500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any co-eluting polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Elute the retained this compound from the cartridge with a small volume of an appropriate organic solvent. A common elution solvent is methanol (e.g., 2 x 3 mL). For anion exchange sorbents, an acidified organic solvent may be necessary to neutralize the ionic interaction and elute the analyte.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase of the LC-MS/MS system (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex the sample to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
SPE Protocol for this compound in Soil Samples
This protocol outlines the extraction of this compound from soil and sediment samples.
Materials:
-
Extraction Solvent: Methanol/water mixture (e.g., 50:50 v/v) or 2 N KCl.
-
Centrifuge and centrifuge tubes
-
SPE Cartridges: Aminopropyl (NH2) weak anion exchange is a common choice for soil extracts.
-
Other materials as listed in the water protocol.
Procedure:
-
Sample Extraction:
-
Weigh a known amount of soil (e.g., 10-20 g) into a centrifuge tube.
-
Add a specific volume of extraction solvent (e.g., 40 mL of methanol/water).
-
Shake or vortex the sample vigorously for an extended period (e.g., 30-60 minutes) to ensure efficient extraction of this compound from the soil particles.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the soil particles.
-
Decant the supernatant (the extract) and collect it for the SPE cleanup.
-
-
SPE Cleanup:
-
The subsequent SPE steps (conditioning, loading, washing, and elution) are similar to the protocol for water samples. The soil extract (supernatant) is loaded onto the conditioned SPE cartridge.
-
For aminopropyl cartridges, the pH of the extract may need to be adjusted to neutral (pH 7) to facilitate the anion exchange mechanism.
-
-
Concentration and Reconstitution:
-
Follow the same procedure for evaporation and reconstitution as described in the water protocol to prepare the final sample for LC-MS/MS analysis.
-
Visualized Workflow
The following diagram illustrates the general workflow for the solid-phase extraction of this compound from environmental samples.
Caption: General workflow for this compound solid-phase extraction.
Conclusion
The selection of an appropriate SPE sorbent and a well-defined protocol are paramount for the successful analysis of this compound in environmental samples. The methods described in these application notes provide a robust framework for researchers and scientists to achieve reliable and sensitive quantification of this important herbicide. For specific applications, further optimization and validation of the chosen method are recommended to account for the variability in sample matrices.
References
- 1. Evaluation of a Stable Isotope-Based Direct Quantification Method for this compound Analysis from Air and Water Using Single-Quadrupole LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Evaluation of a Stable Isotope-Based Direct Quantification Method for this compound Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing Dicamba Translocation in Plants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methodologies for assessing the translocation of the herbicide dicamba in plants. Detailed protocols for key experimental approaches are included to facilitate reproducible and accurate quantification and visualization of this compound movement within plant tissues.
Introduction
This compound is a selective, systemic herbicide used to control broadleaf weeds.[1] Its efficacy is highly dependent on its absorption by the plant and subsequent translocation to meristematic tissues, where it acts as a synthetic auxin, leading to uncontrolled growth and eventually, plant death.[1][2] Understanding the dynamics of this compound translocation is crucial for optimizing herbicide formulations, developing herbicide-resistant crops, and assessing the potential for off-target movement and environmental impact.[3] This document outlines three primary methodologies for assessing this compound translocation: Radiolabeling Studies with ¹⁴C-Dicamba, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, and Whole-Plant Autoradiography.
Radiolabeling Studies with ¹⁴C-Dicamba
Radiolabeling studies are a powerful tool for tracing the movement and fate of herbicides within a plant. By using this compound labeled with a radioactive isotope, typically Carbon-14 (¹⁴C), researchers can quantitatively measure its absorption, translocation, and metabolism.[4]
Experimental Protocol: ¹⁴C-Dicamba Foliar Application and Translocation Analysis
Objective: To quantify the amount of this compound absorbed by a treated leaf and translocated to other plant parts.
Materials:
-
¹⁴C-Dicamba (specific activity and concentration known)
-
Formulated this compound herbicide
-
Non-ionic surfactant (NIS)
-
Micropipette
-
Ethanol solution (10% v/v)
-
Scintillation vials
-
Liquid scintillation cocktail
-
Liquid Scintillation Counter (LSC)
-
Plant growth chambers or greenhouse
-
Test plants (e.g., soybean, tomato) at the appropriate growth stage
Procedure:
-
Plant Preparation: Grow plants under controlled environmental conditions (e.g., 25°C day/20°C night, 16-hour photoperiod). Ensure plants are healthy and at the desired growth stage for treatment.
-
Treatment Solution Preparation: Prepare a treatment solution containing a known concentration of formulated this compound, ¹⁴C-dicamba, and a non-ionic surfactant in water. The final specific activity of the solution should be sufficient for accurate detection.
-
Application: Apply a precise volume (e.g., six 1-µl droplets) of the ¹⁴C-dicamba solution to the adaxial surface of a specific leaf (e.g., the 4th-uppermost trifoliate leaf of a soybean plant). Allow the droplets to dry completely before returning the plant to the growth chamber.
-
Harvest: At predetermined time points after treatment (e.g., 1, 3, 7 days), harvest the treated plants.
-
Leaf Wash: To determine the amount of unabsorbed ¹⁴C-dicamba, wash the surface of the treated leaf by rinsing it with a 10% ethanol solution into a scintillation vial. Repeat the wash two more times.
-
Plant Sectioning: Dissect the plant into different parts: treated leaf, other leaves, stem, roots, and reproductive tissues (pods, seeds), if present.
-
Sample Preparation for LSC:
-
Add liquid scintillation cocktail to the leaf wash vials.
-
Dry the sectioned plant parts (e.g., in an oven at 60°C for 48 hours), weigh them, and then combust them in a biological oxidizer. The resulting ¹⁴CO₂ is trapped in a special scintillation cocktail.
-
-
Quantification: Analyze all scintillation vials using a Liquid Scintillation Counter to determine the amount of radioactivity (in disintegrations per minute, DPM) in each sample.
-
Data Analysis:
-
Absorption: Calculate the total absorbed ¹⁴C-dicamba by subtracting the amount recovered in the leaf wash from the total amount applied. Express as a percentage of the total applied radioactivity.
-
Translocation: Calculate the amount of ¹⁴C-dicamba in each plant part. Express the amount in each non-treated part as a percentage of the total absorbed radioactivity.
-
Data Presentation
| Plant Part | Radioactivity (DPM) | % of Applied ¹⁴C-Dicamba | % of Absorbed ¹⁴C-Dicamba |
| Leaf Wash | N/A | ||
| Treated Leaf | |||
| Other Leaves | |||
| Stem | |||
| Roots | |||
| Pods | |||
| Seeds | |||
| Total Absorbed | 100% |
Caption: Example table for summarizing quantitative data from a ¹⁴C-dicamba translocation study.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective analytical technique used for the quantification of this compound and its metabolites in various plant tissues. This method does not require radiolabeling and can differentiate between the parent herbicide and its breakdown products.
Experimental Protocol: Quantification of this compound and Metabolites in Plant Tissue by LC-MS/MS
Objective: To extract and quantify the concentration of this compound and its major metabolites (e.g., 5-hydroxy-dicamba, 3,6-dichlorosalicylic acid - DCSA) in plant tissues.
Materials:
-
Plant tissue samples (e.g., leaves, stems, roots)
-
Acetonitrile with 1% formic acid
-
Internal standard (e.g., d3-Dicamba)
-
Centrifuge tubes
-
Homogenizer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials
-
LC-MS/MS system with a suitable column (e.g., Phenomenex Kinetex F5)
-
Mobile phases (e.g., water and methanol with 0.1% formic acid)
Procedure:
-
Sample Collection and Preparation:
-
Harvest plant tissues at desired time points after this compound application.
-
Weigh a precise amount of fresh tissue (e.g., 5 g) into a centrifuge tube.
-
Spike the sample with a known amount of internal standard.
-
-
Extraction:
-
Add a specific volume of extraction solvent (acetonitrile with 1% formic acid) to the sample tube.
-
Homogenize the sample thoroughly.
-
Shake the mixture for a set period (e.g., 15 minutes).
-
-
Centrifugation and Filtration:
-
Centrifuge the homogenate at a specified speed (e.g., 4000 rpm) to pellet the solid debris.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject the filtered extract into the LC-MS/MS system.
-
Separate the analytes using a suitable chromatographic gradient.
-
Detect and quantify this compound and its metabolites using multiple reaction monitoring (MRM) in negative electrospray ionization (ESI) mode.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations for this compound and its metabolites.
-
Calculate the concentration of each analyte in the plant tissue samples based on the peak area ratios relative to the internal standard and the calibration curve.
-
Data Presentation
| Plant Tissue | This compound (ng/g) | 5-OH-Dicamba (ng/g) | DCSA (ng/g) |
| Young Leaves | |||
| Mature Leaves | |||
| Stem | |||
| Roots |
Caption: Example table for summarizing quantitative data from an LC-MS/MS analysis of this compound and its metabolites.
Whole-Plant Autoradiography
Whole-plant autoradiography is a qualitative or semi-quantitative technique that provides a visual representation of the distribution of a radiolabeled compound within a whole plant. It complements quantitative data by showing the precise locations of herbicide accumulation.
Experimental Protocol: Visualization of ¹⁴C-Dicamba Translocation by Autoradiography
Objective: To visualize the movement and accumulation patterns of ¹⁴C-dicamba in a whole plant.
Materials:
-
Plants treated with ¹⁴C-dicamba (as described in the radiolabeling protocol)
-
Plant press or oven
-
Cardboard and paper for pressing
-
Phosphor imaging screen or X-ray film
-
Phosphor imager or X-ray film developer
Procedure:
-
Plant Harvest and Preparation:
-
Harvest the entire plant at specified time points after treatment with ¹⁴C-dicamba.
-
Carefully arrange the plant on a sheet of paper, spreading out the leaves and roots to minimize overlap.
-
Press the plant flat using a plant press or dry it in an oven at a low temperature (e.g., 60°C) until all moisture is removed.
-
-
Exposure:
-
In a darkroom, place the pressed and dried plant in direct contact with a phosphor imaging screen or a sheet of X-ray film.
-
Secure the plant and screen/film in a light-tight cassette.
-
Expose for a duration determined by the amount of radioactivity in the plant (can range from hours to weeks). Phosphor imaging typically requires shorter exposure times than X-ray film.
-
-
Imaging:
-
After exposure, remove the screen or film from the cassette.
-
Scan the phosphor imaging screen using a phosphor imager to generate a digital autoradiograph.
-
Develop the X-ray film using standard procedures.
-
-
Image Analysis:
-
The resulting image will show the distribution of ¹⁴C-dicamba. Darker areas on the autoradiograph correspond to higher concentrations of the radiolabel.
-
Compare the autoradiograph with a photograph of the actual plant to identify the specific tissues where this compound has accumulated.
-
Visualizing Experimental Workflows
Caption: Workflow for radiolabeling and autoradiography studies.
Caption: Workflow for LC-MS/MS analysis of this compound.
This compound Metabolism in Plants
This compound is metabolized in plants, and the rate and products of metabolism can vary between species, influencing their tolerance. In non-resistant plants, this compound is primarily metabolized to 5-hydroxy-dicamba and 3,6-dichlorosalicylic acid (DCSA). In this compound-resistant crops, which contain a specific monooxygenase enzyme, this compound is rapidly demethylated to the non-herbicidal DCSA.
Caption: Simplified this compound metabolism pathway in plants.
References
Application Note: Greenhouse Bioassay for Detecting Dicamba Phytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dicamba is a selective, systemic herbicide widely used for the control of broadleaf weeds in agriculture and non-crop settings.[1][2] It functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce rapid, uncontrolled, and abnormal cell growth in susceptible plants, ultimately leading to vascular tissue destruction and plant death.[1][2][3] Due to its potential for off-target movement via physical drift or volatilization, this compound can cause significant phytotoxicity to sensitive non-target crops and other plants, even at very low concentrations.
A greenhouse bioassay is a standardized method used to detect the presence and quantify the phytotoxic effects of herbicide residues. This application note provides a detailed protocol for conducting a greenhouse bioassay to evaluate this compound phytotoxicity on sensitive plant species. The methodology described herein is crucial for assessing environmental contamination, understanding dose-response relationships, and evaluating the sensitivity of different plant species to this compound exposure.
Principle of the Bioassay
The bioassay operates on the principle of exposing a highly sensitive indicator plant species to soil, water, or a direct application of a substance suspected of containing this compound. The response of the indicator plant, typically characterized by specific visual symptoms and quantitative growth measurements, is then compared to the response of control plants grown in a non-contaminated environment. The severity of the symptoms and the degree of growth inhibition are correlated with the concentration of this compound present. Common symptoms of this compound injury include leaf cupping, epinasty (downward bending of leaves and stems), stem twisting, stunting, and terminal bud chlorosis or death.
Experimental Protocols
Protocol 1: Plant Selection and Propagation
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Indicator Species Selection: Choose a plant species known to be highly sensitive to this compound. Non-dicamba-tolerant soybean (Glycine max) is a widely used and well-documented indicator species. Other suitable species include tomato (Solanum lycopersicum), cucumber (Cucumis sativus), and cotton (Gossypium hirsutum).
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Seed Sourcing: Obtain certified seeds of the chosen indicator species from a reputable commercial source to ensure genetic uniformity and absence of herbicide resistance traits.
-
Planting and Germination:
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Fill 10-cm diameter pots with a sterile, commercial potting mix.
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Sow 2-3 seeds per pot at a depth of approximately 2 cm.
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Water the pots thoroughly and place them in a greenhouse environment.
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After emergence, thin the seedlings to one uniform and healthy plant per pot.
-
-
Greenhouse Conditions: Maintain controlled environmental conditions to ensure uniform plant growth.
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Temperature: 25 ± 2°C during the day and 20 ± 2°C at night.
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Photoperiod: 16-hour day / 8-hour night cycle, supplemented with artificial lighting if necessary.
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Watering: Water plants as needed to maintain consistent soil moisture, avoiding both drought stress and overwatering.
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Protocol 2: this compound Dose-Response Bioassay
This protocol is designed to determine the phytotoxic response of the indicator species to a range of this compound concentrations, simulating drift or direct exposure.
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Experimental Design: The experiment should be arranged in a randomized complete block design with a minimum of four replications per treatment.
-
Preparation of this compound Solutions:
-
Use an analytical grade this compound standard or a commercial formulation with a known concentration of the active ingredient (e.g., diglycolamine salt - 480 g a.e. L⁻¹).
-
Prepare a stock solution and perform serial dilutions to create a range of treatment concentrations. A logarithmic series of doses is effective for capturing the full dose-response curve.
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Example treatment doses for soybean could range from 0 (control) to 112 g acid equivalent (a.e.) ha⁻¹, covering sub-lethal drift rates (e.g., 0, 0.28, 0.56, 5.6, 28, and 112 g a.e. ha⁻¹).
-
-
Herbicide Application:
-
Grow the indicator plants to a specific growth stage before treatment. For soybeans, the V3 stage (three fully developed trifoliate leaves) is commonly used.
-
Apply the this compound solutions using a calibrated laboratory spray chamber or track sprayer equipped with a flat-fan nozzle. This ensures uniform application and simulates field spray drift. The sprayer should be calibrated to deliver a specific volume, for example, 150-200 L ha⁻¹.
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Include a control group that is sprayed only with water (and adjuvant, if used in the herbicide treatments).
-
-
Post-Application Care: Return the treated plants to the greenhouse and maintain the controlled environmental conditions described in Protocol 1. Care should be taken to avoid cross-contamination between treatment groups.
Protocol 3: Data Collection and Phytotoxicity Assessment
-
Visual Injury Assessment:
-
Visually assess and score plant injury at regular intervals, such as 7, 14, and 21 days after treatment (DAT).
-
Use a standardized rating scale from 0% to 100%, where 0% represents no visible injury and 100% represents complete plant death.
-
Key symptoms to evaluate include leaf cupping, epinasty, chlorosis, necrosis, and stunting.
-
-
Quantitative Growth Measurements:
-
At the final evaluation point (e.g., 21 or 28 DAT), collect quantitative data.
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Plant Height: Measure the height of each plant from the soil surface to the apical meristem.
-
Biomass: Carefully excise the above-ground portion of each plant. Place the plant material in a labeled paper bag and dry in an oven at 60-70°C until a constant weight is achieved. Record the dry weight (biomass).
-
-
Data Analysis:
-
Analyze the visual injury, plant height, and biomass data using Analysis of Variance (ANOVA).
-
Use a non-linear regression model (e.g., a four-parameter log-logistic model) to describe the dose-response relationship.
-
From the regression model, calculate the effective dose (EDx) values, such as the ED₅₀ (the dose causing a 50% response) for each measured parameter.
-
Data Presentation
Quantitative data from a this compound phytotoxicity bioassay should be summarized in tables to facilitate clear interpretation and comparison across treatment levels.
Table 1: Visual Phytotoxicity Ratings in Soybean at Different this compound Doses. Data synthesized from studies evaluating this compound injury on non-resistant soybeans.
| This compound Dose (g a.e. ha⁻¹) | Mean Visual Injury (%) at 7 DAT | Mean Visual Injury (%) at 21 DAT |
| 0 (Control) | 0 | 0 |
| 0.28 | 11.3 | 20.0 |
| 0.56 | 15.5 | 28.5 |
| 5.6 | 35.0 | 55.0 |
| 28 | 60.0 | 75.0 |
| 112 | 70.0 | 81.3 |
Table 2: Effect of this compound on Soybean Growth Parameters 21 Days After Treatment (DAT). Data represents typical responses observed in dose-response studies.
| This compound Dose (g a.e. ha⁻¹) | Plant Height Reduction (%) | Shoot Dry Biomass Reduction (%) |
| 0 (Control) | 0 | 0 |
| 0.28 | 5 | 8 |
| 0.56 | 12 | 15 |
| 5.6 | 30 | 45 |
| 28 | 55 | 70 |
| 112 | 78 | 85 |
Visualizations
This compound's Mechanism of Action
This compound acts as a synthetic auxin, disrupting normal hormonal balance. At the cellular level, it leads to the degradation of transcriptional repressors (Aux/IAA proteins) that normally control the expression of auxin-responsive genes. This results in the over-expression of genes responsible for cell elongation, division, and differentiation, leading to the characteristic symptoms of uncontrolled growth and, ultimately, plant death.
Caption: Simplified signaling pathway of this compound phytotoxicity in a plant cell.
Experimental Workflow
The workflow for a greenhouse bioassay follows a systematic progression from experimental setup to data analysis and interpretation. Each step is critical for obtaining reliable and reproducible results.
Caption: General experimental workflow for a this compound greenhouse bioassay.
References
Measuring Dicamba Volatilization in the Laboratory: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicamba is a widely used auxin herbicide for broadleaf weed control. However, its potential for volatilization—the process of converting from a liquid or solid to a gas after application—can lead to off-target movement and damage to sensitive crops.[1][2] Accurate measurement of this compound volatilization under controlled laboratory conditions is crucial for developing new, lower-volatility formulations and for understanding the factors that influence its atmospheric concentration.[1][2] This document provides detailed application notes and protocols for common laboratory-based methods used to quantify this compound volatilization.
I. Experimental Approaches for Measuring this compound Volatilization
Laboratory methods to quantify this compound volatilization typically involve the application of a this compound-containing solution to a surface within a closed or semi-closed system, followed by the collection and analysis of airborne this compound over time. The primary components of these methods are the volatilization chamber, the air sampling system, and the analytical quantification technique.
A. Volatilization Chamber Systems
The choice of volatilization chamber depends on the specific research question and the desired level of environmental control. Common systems include:
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Static Closed Chambers: These are simple, sealed containers (e.g., glass jars, plastic bags) where a treated surface is placed.[3] Air within the chamber is sampled at specific time points to determine the concentration of volatilized this compound. This method is useful for comparative studies of different formulations or environmental conditions in a contained system.
-
Dynamic Chamber Systems (Humidomes/Volatility Chambers): These are more sophisticated systems that involve a continuous flow of air over the treated surface. The controlled airflow mimics environmental conditions more closely and allows for the continuous collection of volatilized this compound, providing a time-course of volatilization. These chambers are often connected to a vacuum pump to ensure unidirectional airflow.
B. Air Sampling Methodologies
To capture volatilized this compound from the chamber's atmosphere, air is drawn through a sorbent material.
-
Sorbent Tubes: The most common method involves the use of glass tubes packed with a sorbent material that traps this compound vapors. Commonly used sorbents include:
-
Polyurethane Foam (PUF): Widely used for sampling a variety of semi-volatile organic compounds, including this compound.
-
OVS XAD-2 Sorbent: Another effective sorbent for capturing airborne pesticides.
-
-
Filters: In some systems, filters such as PVDF (polyvinylidene fluoride) are used in series to capture this compound vapor.
C. Analytical Quantification
Following sample collection, the trapped this compound is extracted from the sorbent material using a suitable solvent (e.g., methanol) and quantified.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most prevalent and robust analytical method for this compound quantification due to its high sensitivity and selectivity. It allows for the detection of trace levels of this compound (ng/mL) in complex matrices.
-
Gas Chromatography (GC): Historically, GC has been used for this compound analysis, often requiring a derivatization step to make the analyte more volatile.
II. Experimental Protocols
Protocol 1: Static Closed Chamber Bioassay for this compound Volatilization
This protocol describes a bioassay method to qualitatively and quantitatively assess this compound volatilization by observing its effect on a sensitive indicator plant, such as soybean.
1. Materials:
- This compound formulation to be tested.
- Trays with soil or other application surfaces (e.g., corn leaves).
- Indicator plants (e.g., soybean seedlings).
- Large, transparent plastic bags.
- Atoxic hose.
- Spray chamber.
2. Procedure:
- Place individual soybean plants into separate plastic bags.
- In a spray chamber, apply the this compound tank mixture to the soil-containing trays.
- Immediately after application, place the treated soil trays inside separate plastic bags.
- Connect the bag containing the treated soil to the bag containing a soybean plant using the atoxic hose, and seal both bags hermetically.
- Incubate the connected bags for a set period (e.g., 36 hours) under controlled temperature and light conditions.
- After the exposure period, remove the soybean plants from the bags and grow them under standard conditions for a period to allow injury symptoms to develop.
- Visually assess and score the level of injury to the soybean plants.
Workflow for Static Closed Chamber Bioassay
References
Application of Radiolabeled Dicamba in Plant Uptake Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing radiolabeled dicamba for plant uptake, translocation, and metabolism studies. The following protocols are designed to deliver robust and reproducible data for assessing the behavior of this herbicide in various plant species.
Introduction
This compound is a selective, systemic herbicide widely used for the control of broadleaf weeds.[1] Understanding its absorption, movement (translocation), and breakdown within plants is crucial for optimizing its efficacy, evaluating potential crop injury from off-target movement, and assessing its environmental fate.[2][3] Radiolabeling, typically with Carbon-14 (¹⁴C), offers a highly sensitive and quantitative method to trace the fate of this compound in plants.[2][4]
Core Principles
The fundamental principle behind these studies is the application of a known amount of radiolabeled this compound to a specific part of the plant, usually a leaf. Over time, the plant is harvested and sectioned to determine the distribution of the radiolabel. The amount of radioactivity in each plant part is quantified, typically using liquid scintillation counting (LSC), and can also be visualized using techniques like phosphorimaging.
Data Presentation
Table 1: Foliar Absorption of ¹⁴C-Dicamba in Various Plant Species
| Plant Species | Formulation | Surfactant | Absorption (% of Recovered ¹⁴C) | Time After Treatment | Reference |
| Soybean (Glycine max) | Dimethylamine (DMA) | None | 46% | 60 hours | |
| Soybean (Glycine max) | Dimethylamine (DMA) | With Surfactant | >75% | 60 hours | |
| Soybean (Glycine max) | Monoethanolamine (MEA) | With Surfactant | >75% | 60 hours | |
| Soybean (Glycine max) | Inorganic Salt | With Surfactant | >75% | 60 hours | |
| Pea (Pisum sativum) | Aqueous Solution | Not Specified | 65-95% | Not Specified | |
| Alfalfa (Medicago sativa) | Aqueous Solution | Not Specified | 65-95% | Not Specified | |
| Grape (Vitis vinifera) | Aqueous Solution | Not Specified | 65-95% | Not Specified |
Table 2: Translocation and Distribution of Absorbed ¹⁴C-Dicamba in Soybean
| Plant Part | % of Total Absorbed ¹⁴C-Dicamba | Time After Treatment (DAT) | Reference |
| Seeds | 44% | 14 & 21 | |
| Pods | 38% | 14 & 21 | |
| Treated Trifoliate | 11% | 14 & 21 | |
| Stems and Other Leaves | 6% | 14 & 21 | |
| Roots | 1% | 14 & 21 |
Experimental Protocols
Protocol 1: Foliar Application and Uptake of ¹⁴C-Dicamba
Objective: To quantify the foliar absorption of this compound in a target plant species.
Materials:
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Radiolabeled this compound (e.g., [¹⁴C]3,6-dichloro-2-methoxybenzoic acid) of known specific activity.
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Test plants grown to a consistent developmental stage.
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Micropipette or microsyringe.
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Scintillation vials.
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Scintillation cocktail (e.g., Ultima Gold™).
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Liquid Scintillation Counter (LSC).
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10% (v/v) ethanol solution.
Procedure:
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Plant Preparation: Grow test plants in a controlled environment (greenhouse or growth chamber) to the desired growth stage (e.g., pod-filling stage for soybean).
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Treatment Solution Preparation: Prepare a treatment solution containing a known concentration of radiolabeled this compound. A non-ionic surfactant (e.g., 0.25% v/v) may be added to the solution to enhance uptake.
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Application: Apply a precise volume (e.g., six 1-µl droplets) of the radiolabeled solution to the adaxial (upper) surface of a specific leaf (e.g., the 4th-uppermost trifoliate leaf).
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Drying: Allow the applied droplets to dry completely on the leaf surface before returning the plants to the controlled environment.
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Harvest and Leaf Wash: At predetermined time points (e.g., 14 and 21 days after treatment), harvest the plants. To determine the amount of unabsorbed this compound, wash the treated leaf by gently rinsing it with a known volume (e.g., 10 ml) of a 10% ethanol solution. Repeat the wash two more times, collecting all washes in a single scintillation vial.
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Quantification: Add an appropriate volume of scintillation cocktail to the vial containing the leaf wash. Analyze the sample using a Liquid Scintillation Counter to determine the amount of radioactivity.
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Calculation of Absorption: The amount of absorbed ¹⁴C-dicamba is calculated by subtracting the amount of radioactivity recovered in the leaf wash from the total amount of radioactivity applied.
Protocol 2: Translocation and Distribution of ¹⁴C-Dicamba
Objective: To determine the movement and distribution of absorbed this compound throughout the plant.
Materials:
-
Plants treated with radiolabeled this compound (from Protocol 1).
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Plant press and oven or a biological oxidizer.
-
Scintillation vials.
-
Scintillation cocktail.
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Liquid Scintillation Counter (LSC).
-
Phosphorimager (optional).
Procedure:
-
Plant Dissection: Following the leaf wash (Protocol 1, step 5), dissect the plant into various parts: treated leaf, other leaves, stems, pods, seeds, and roots.
-
Sample Preparation for LSC:
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Combustion: Dry the dissected plant parts to a constant weight. Combust the dried tissue using a biological oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail for quantification by LSC.
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Extraction (Alternative): Homogenize the plant tissues and extract the radioactivity using a suitable solvent. An aliquot of the extract is then mixed with a scintillation cocktail for LSC analysis.
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-
Quantification: Analyze the samples from each plant part using an LSC to determine the amount of radioactivity.
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Data Analysis: Express the radioactivity in each plant part as a percentage of the total absorbed radioactivity to determine the distribution pattern.
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Phosphorimaging (Optional):
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Press and dry the whole plant.
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Expose the dried plant to a phosphor screen for a designated period.
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Scan the screen using a phosphorimager to obtain a qualitative image of the radiolabel distribution. The signal intensity on the image provides a visual representation of the accumulation of radiolabeled this compound in different plant parts.
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Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. This compound translocation in soybean and accumulation in seed | Weed Science | Cambridge Core [cambridge.org]
- 3. Effects of the herbicide this compound on nontarget plants and pollinator visitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Foliar Absorption and Translocation of this compound from Aqueous Solution and this compound-Treated Soil Deposits | Weed Technology | Cambridge Core [cambridge.org]
Troubleshooting & Optimization
Dicamba Drift Analysis in Field Studies: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and agricultural professionals encountering issues with dicamba drift analysis in field studies.
Frequently Asked Questions (FAQs)
Q1: What are the typical visual symptoms of this compound drift on non-tolerant soybeans?
A1: Symptoms of this compound injury on non-tolerant soybeans typically appear on new growth 7 to 14 days after exposure.[1] Common symptoms include:
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Stunted growth and stippled upper leaves.
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Twisted, swollen, or split stems.
It is important to note that visual symptoms alone are not always well-correlated with yield loss.
Q2: How far can this compound drift, and what factors influence its movement?
A2: this compound can drift from a few feet to several miles. The distance of off-target movement is influenced by several factors:
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Particle Drift: The movement of spray droplets by wind during application. This is influenced by wind speed, nozzle type, boom height, and droplet size.
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Vapor Drift (Volatility): this compound can change from a liquid or solid to a gas after application and move off-target. This is exacerbated by high temperatures and low wind speeds.
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Temperature Inversions: These atmospheric conditions, where cooler air is trapped near the ground by a layer of warmer air, can suspend fine spray droplets and vapors, allowing them to travel long distances. Temperature inversions often occur in the late afternoon and can persist through the morning.
Q3: Does visible this compound drift damage always result in yield loss?
A3: Not necessarily. The impact on yield depends on the crop species, its growth stage, overall plant health, and the concentration of the this compound exposure. While high concentrations can lead to stunting or plant death, dramatic-looking injury from very low doses may not always translate to significant yield losses, especially if the exposure occurs early in the vegetative stage. Soybeans are generally more susceptible to yield loss when exposed during the flowering stages.
Q4: How long does it take for this compound residues to dissipate in the soil?
A4: this compound and its primary metabolites have a relatively short half-life in soil, typically ranging from 4 to 20 days. However, one of its major degradates, 3,6-dichlorosalicylic acid (DCSA), is more persistent than the parent this compound.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in this compound residue analysis.
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Question: Why are my analytical results for this compound residue showing high variability or are not correlating with visual symptoms?
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Answer: Several factors can contribute to inconsistent analytical results:
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Sample Collection: Ensure that tissue samples are collected from the actively growing portion of the plant soon after the suspected drift event. It is also crucial to collect a "check" or control sample from an unaffected area for comparison.
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Sample Handling: Proper storage and transport of samples are critical. Samples should be stored frozen (at or below -10°C) to prevent degradation of this compound and its metabolites.
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Analytical Method: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and rugged method for quantifying this compound and its metabolites, eliminating the need for time-consuming derivatization steps required by gas chromatography (GC) methods.
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Matrix Effects: Complex plant and soil matrices can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS. The use of an isotopic internal standard, such as d3-dicamba, can help to correct for these effects and improve accuracy and reproducibility.
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Metabolism in Plants: In non-resistant plants, this compound degrades to 5-OH this compound and DCSA. In genetically modified this compound-tolerant plants, it is more rapidly converted to DCSA. Your analytical method should be able to detect and quantify both the parent compound and its relevant metabolites.
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Issue 2: Difficulty in distinguishing this compound drift from other sources of crop injury.
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Question: The crop injury symptoms in my field are ambiguous. How can I confirm if it is caused by this compound drift?
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Answer: While visual symptoms are a primary indicator, confirming this compound drift often requires a multi-faceted approach:
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Symptomology: Familiarize yourself with the classic symptoms of this compound injury on the specific crop. For example, in grapes, this compound typically causes cupped leaves, while 2,4-D can cause strapping (narrow leaves with parallel veins).
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Pattern in the Field: Observe the spatial distribution of the injury. Drift damage often shows a pattern originating from the edge of the field and diminishing with distance from the source.
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Timing of Injury: Note when the symptoms first appeared. This compound symptoms on new growth typically manifest 7 to 14 days after exposure.
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Chemical Analysis: The most definitive way to confirm this compound exposure is through residue analysis of affected plant tissues.
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Rule out other causes: Consider other potential causes of similar symptoms, such as other herbicide drift (e.g., 2,4-D), nutrient deficiencies, diseases, or insect damage.
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Quantitative Data Summary
Table 1: Potential Soybean Yield Loss from this compound Drift
| Exposure Type | Equivalent Rate | Potential Yield Loss |
| Vapor Drift | 1/1000th of the 1x use rate | 1% |
| Physical Drift | 1/100th of the 1x use rate | 8.7% |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound and Related Compounds by LC-MS/MS
| Compound | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | <1 | <1 |
| 5-OH-dicamba | >1 | >1 |
| 2,4-D | <1 | <1 |
| DCGA | >1 | 10 |
| 2,4-DB | >1 | 10 |
| Data adapted from a study demonstrating LC-MS/MS method performance. Actual limits may vary based on instrumentation and matrix. |
Experimental Protocols
Protocol 1: Plant Tissue Sample Collection for this compound Residue Analysis
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Timing: Collect samples as soon as possible after suspected drift occurs.
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Sample Location:
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Affected Area: Collect samples from the upper, actively growing portions of the symptomatic plants.
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Control Area: Collect a corresponding "check" sample from an area of the same field that shows no symptoms of injury. If the entire field is affected, a sample from a different, unaffected field with the same crop can be used.
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Sample Quantity: Collect a sufficient amount of tissue for analysis (consult with the analytical laboratory for specific requirements).
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Handling and Storage:
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Place samples in clean, properly labeled bags.
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Immediately place samples on ice or in a cooler for transport.
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Freeze samples at or below -10°C if they will not be shipped to the laboratory on the same day.
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Documentation: Record the date, time, location (GPS coordinates if possible), and a description of the symptoms for each sample.
Protocol 2: this compound Residue Extraction and Analysis by LC-MS/MS (General Overview)
This is a generalized protocol. Specific parameters will vary by laboratory and instrumentation.
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Sample Preparation:
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Homogenize the frozen plant tissue.
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Extract a subsample with an appropriate solvent (e.g., acidified acetone or methanol).
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Spike the sample with an internal standard (e.g., d3-dicamba) to correct for matrix effects and recovery losses.
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Centrifuge and filter the extract.
-
-
LC-MS/MS Analysis:
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Inject the filtered extract into an LC-MS/MS system.
-
Liquid Chromatography: Separate this compound and its metabolites from other matrix components using a suitable column (e.g., a C18 or F5 column). A gradient elution with mobile phases like water and methanol with 0.1% formic acid is often used.
-
Mass Spectrometry:
-
Ionize the analytes using an appropriate source (e.g., electrospray ionization - ESI, in negative mode).
-
Detect and quantify the parent compound and its metabolites using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
-
-
Data Analysis:
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Quantify the concentration of this compound and its metabolites in the sample by comparing the peak areas to a calibration curve.
-
Correct the results based on the recovery of the internal standard.
-
Visualizations
Caption: this compound off-target movement pathway.
Caption: Workflow for this compound residue analysis.
Caption: Troubleshooting this compound drift.
References
Technical Support Center: Optimizing Dicamba-Based Herbicide Formulations for Research Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicamba-based herbicide formulations.
Frequently Asked Questions (FAQs)
1. What are the most common issues encountered when working with this compound formulations in a laboratory setting?
Researchers often face challenges with this compound formulations related to solubility, stability, volatility, and accurate quantification. Off-target effects in controlled environments can also be a significant concern, potentially confounding experimental results.
2. How can I improve the solubility of this compound in my experimental solutions?
This compound's solubility is pH-dependent. In acidic conditions, it exists predominantly in its less soluble acid form. To improve solubility, ensure the pH of your solution is neutral to slightly alkaline. The use of specific salt formulations, such as diglycolamine (DGA) or N,N-bis-(3-aminopropyl)methylamine (BAPMA), can also enhance solubility compared to the dimethylamine (DMA) salt.[1]
3. What factors influence the stability of this compound formulations, and how can I mitigate degradation?
This compound can be degraded by microbial action in soil and other biologically active matrices.[2] The primary degradation product is 3,6-dichlorosalicylic acid (DCSA).[2][3] To minimize degradation in your stock solutions and experimental setups, use sterile, high-purity water and store solutions at low temperatures, protected from light. For soil-based experiments, be aware that the half-life of this compound can range from a few days to several weeks, depending on microbial activity and soil type.[3]
4. What are the key differences between common this compound salt formulations (DMA, DGA, BAPMA)?
The primary differences lie in their potential for volatility. Research has shown that the volatility risk generally follows the order: DMA > DGA > BAPMA. Newer formulations often incorporate technologies like VaporGrip® (an acetic acid buffer) to further reduce the formation of volatile this compound acid.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Herbicide Efficacy
| Potential Cause | Troubleshooting Step |
| Incorrect pH of the spray solution | Measure the pH of your final formulation. A lower pH (below 5.0) can lead to the formation of the less active this compound acid form and increase volatility. Adjust the pH to a neutral or slightly alkaline range if necessary, being mindful of the compatibility with other components in your formulation. |
| Antagonism with tank-mix partners | If co-applying this compound with other herbicides, such as glyphosate, be aware of potential antagonism. Some tank-mix partners can lower the pH of the solution, increasing this compound volatility and reducing efficacy. Consider sequential applications or use compatible adjuvants. A 14-day interval between this compound and glufosinate applications has been shown to optimize Palmer amaranth control. |
| Suboptimal adjuvant selection | The choice of adjuvant can significantly impact uptake and efficacy. For example, methylated seed oils (MSO) have been shown to increase this compound uptake. Water-conditioning adjuvants are crucial when using hard water, as antagonistic salts can bind to weak-acid herbicides like this compound, reducing their effectiveness. Note that ammonium sulfate (AMS) is generally not recommended for newer this compound formulations as it can increase volatility. |
Issue 2: Suspected Off-Target Effects or Volatility in a Controlled Environment
| Potential Cause | Troubleshooting Step |
| High temperature | This compound volatilization increases with temperature. Conduct experiments in a temperature-controlled environment and avoid high-temperature conditions (e.g., ≥ 86°F or 30°C). |
| Low pH of the application surface (e.g., soil) | The pH of the soil surface can influence this compound volatility, with lower pH increasing the potential for volatilization. If possible, measure and record the pH of your experimental soil. |
| Formulation choice | If volatility is a concern, select a lower-volatility formulation, such as one containing BAPMA or DGA with a vapor-reducing agent. |
| Air movement | In enclosed environments like greenhouses or growth chambers, ensure proper air circulation to avoid the concentration of volatilized this compound. However, be mindful that excessive airflow could also spread the volatilized compound to non-target areas. |
Issue 3: Difficulties with this compound Quantification and Analysis
| Potential Cause | Troubleshooting Step |
| Inadequate analytical sensitivity | For trace-level analysis, methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often necessary. High-performance liquid chromatography (HPLC) with UV detection can be used for higher concentrations, such as in spray solution analysis. |
| Matrix effects | Complex matrices like soil or plant tissue extracts can interfere with quantification. Employ robust sample preparation techniques, such as solid-phase extraction (SPE), and use an isotopically labeled internal standard (e.g., ¹³C₆-dicamba or D₃-dicamba) to correct for matrix effects and recovery losses. |
| Analyte degradation during sample processing | Ensure samples are processed promptly and stored under appropriate conditions (e.g., frozen) to prevent degradation of this compound before analysis. |
Quantitative Data Summary
Table 1: Factors Influencing this compound Volatility
| Factor | Effect on Volatility | Quantitative Insight | Citation |
| Temperature | Increases with higher temperatures | Tank-mixing with glyphosate increased this compound in the air by 2.9 to 9.3 times across various temperatures. | |
| pH | Increases with lower pH | This compound acid formation becomes a concern when the solution pH is ≤ 5. | |
| Formulation Salt | Varies by salt type | Volatility Risk: DMA > DGA > BAPMA | |
| Tank-Mix with Glyphosate | Increases volatility | The addition of glyphosate can lower the spray solution pH, increasing volatilization. |
Table 2: Analytical Methods for this compound Quantification
| Method | Application | Limit of Quantification (LOQ) / Limit of Detection (LOD) | Citation |
| LC-MS/MS | Trace level analysis in air, water, soil, and plant tissues | LOQ: As low as 1 ng/mL in air and 0.1 ng/mL in water. | |
| HPLC-UV | Analysis of spray solutions and higher concentration samples | Method dependent, suitable for verifying application rates. |
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of a this compound Stock Solution
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Materials : this compound salt (e.g., analytical grade DGA-dicamba), high-purity sterile water, calibrated pH meter, magnetic stirrer and stir bar, volumetric flasks, appropriate personal protective equipment (PPE).
-
Procedure :
-
Calculate the required mass of the this compound salt to achieve the desired molar concentration of this compound acid equivalent.
-
In a fume hood, add approximately 80% of the final volume of high-purity water to a clean beaker with a magnetic stir bar.
-
Slowly add the weighed this compound salt to the water while stirring.
-
Continue stirring until the salt is completely dissolved.
-
Measure the pH of the solution using a calibrated pH meter.
-
If adjustment is needed, add dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while monitoring the pH until the target pH is reached.
-
Once the desired pH is stable, quantitatively transfer the solution to a volumetric flask.
-
Rinse the beaker with small aliquots of high-purity water and add the rinsate to the volumetric flask.
-
Bring the solution to the final volume with high-purity water, cap, and invert several times to ensure homogeneity.
-
Store the stock solution in a labeled, sealed container at 4°C, protected from light.
-
Protocol 2: Quantification of this compound in Water Samples using LC-MS/MS with an Internal Standard
-
Materials : Water sample, isotopically labeled this compound internal standard (IS) solution of known concentration (e.g., D₃-dicamba), solid-phase extraction (SPE) cartridges, methanol, formic acid, LC-MS/MS system.
-
Sample Preparation (SPE) :
-
To a known volume of the water sample, add a precise amount of the internal standard solution.
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the this compound and IS from the cartridge with a suitable solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
-
LC-MS/MS Analysis :
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the analyte and IS using a suitable C18 or phenyl-hexyl column with a gradient mobile phase (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).
-
Detect and quantify this compound and the IS using multiple reaction monitoring (MRM) mode.
-
-
Quantification :
-
Generate a calibration curve using standards of known this compound concentrations, each containing the same amount of IS.
-
Calculate the ratio of the peak area of this compound to the peak area of the IS for both the standards and the samples.
-
Determine the concentration of this compound in the samples by comparing their peak area ratios to the calibration curve.
-
Visualizations
Caption: General workflow for preparing and analyzing this compound formulations in a research setting.
Caption: A logical troubleshooting guide for common issues in this compound research experiments.
References
Technical Support Center: Diagnosing and Mitigating Dicamba Phytotoxicity in Non-Target Plants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dicamba phytotoxicity in non-target plants during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause phytotoxicity in non-target plants?
A1: this compound is a selective systemic herbicide belonging to the benzoic acid family.[1][2] It functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[3][4] In susceptible plants, this compound binds to auxin receptors, primarily the TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors.[5] This degradation allows auxin response factors (ARFs) to activate auxin-responsive genes, resulting in uncontrolled and abnormal cell growth, division, and elongation. This disruption of normal hormonal balance leads to characteristic phytotoxicity symptoms and, in severe cases, plant death.
Q2: What are the most common visual symptoms of this compound phytotoxicity in non-target broadleaf plants?
A2: The most common symptoms of this compound injury appear on new growth and include:
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Leaf Cupping: Upward or downward curling of leaf margins is a hallmark symptom.
-
Epinasty: Twisting and bending of petioles and stems.
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Leaf Strapping: Leaves become long, narrow, and may have parallel veins.
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Crinkling and Puckering: The leaf surface appears wrinkled or bubbled.
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Stunted Growth: Overall plant growth is inhibited.
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Chlorosis: Yellowing of leaf tissue.
Symptom severity can vary depending on the plant species, growth stage, and the dose of this compound exposure.
Q3: How soon after exposure do symptoms of this compound phytotoxicity appear?
A3: The timing of symptom appearance can vary. At high doses, symptoms like leaf drooping and stem twisting can appear within a few hours to a few days. At lower exposure levels, characteristic symptoms like leaf cupping on new growth may take 7 to 21 days to become apparent.
Q4: My non-target plants are showing symptoms of herbicide injury. How can I confirm if it is caused by this compound?
A4: Confirming this compound injury involves a combination of visual assessment, pattern analysis in the affected area, and potentially laboratory analysis.
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Visual Diagnosis: Compare the observed symptoms with known this compound injury symptoms for the specific plant species.
-
Pattern Assessment: Herbicide drift often shows a distinct pattern, with injury being most severe closest to the source and diminishing with distance.
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Laboratory Analysis: Plant tissue and soil samples can be analyzed for this compound residues using methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guides
Guide 1: Diagnosing Suspected this compound Phytotoxicity
This guide outlines the steps to take when you suspect this compound injury in your experimental plants.
Step 1: Visual Inspection and Symptom Identification
-
Carefully examine the affected plants, paying close attention to the newest growth.
-
Document the symptoms using photographs.
-
Use a visual injury rating scale to quantify the severity of the symptoms.
Step 2: Sample Collection for Residue Analysis
-
If you plan to perform a laboratory analysis, collect tissue samples from both affected and unaffected plants (for comparison).
-
Follow a strict protocol to avoid cross-contamination.
Step 3: Laboratory Analysis
-
Send the collected samples to a qualified laboratory for this compound residue analysis.
-
LC-MS/MS is a highly sensitive method for detecting and quantifying this compound in plant tissues and soil.
Guide 2: Mitigating this compound Phytotoxicity in Experimental Setups
This guide provides strategies to prevent and reduce the impact of this compound on non-target plants in a research setting.
Step 1: Prevention of Off-Target Movement
-
Physical Barriers: Use physical barriers, such as plastic shields, around experimental plots to prevent spray drift.
-
Application Parameters: When applying this compound, use drift-reducing nozzles that produce larger droplets and maintain a low boom height.
-
Environmental Conditions: Avoid spraying during high winds or temperature inversions, as these conditions increase the risk of drift and volatilization.
-
Adjuvants: Utilize drift-reducing adjuvants in the spray tank to minimize the formation of fine droplets.
Step 2: Decontamination of Equipment
-
Thoroughly clean spray equipment after using this compound to prevent contamination of subsequent applications with other substances.
-
A triple rinse procedure with a commercial tank cleaner or ammonia solution is recommended.
Step 3: Management of Affected Plants
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For mildly affected plants, providing optimal growing conditions (water, nutrients) may aid in recovery.
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For severely affected plants, removal may be necessary to prevent any potential confounding effects on experimental results.
Data Presentation
Table 1: Visual Injury of Selected Vegetable Crops to Sublethal Doses of this compound
| Crop | Family | Lowest this compound Rate Causing Significant Leaf Deformation (g ae ha⁻¹) |
| Snap Bean ('Caprice') | Fabaceae | 0.11 |
| Snap Bean ('Bush Blue Lake 274') | Fabaceae | 0.56 |
| Soybean | Fabaceae | 0.28 |
| Lima Bean | Fabaceae | 0.56 |
| Tomato | Solanaceae | 0.28 - 0.56 |
| Bell Pepper | Solanaceae | 0.28 - 0.56 |
| Eggplant | Solanaceae | 0.28 - 0.56 |
| Watermelon | Cucurbitaceae | 0.056 |
| Cucumber | Cucurbitaceae | > 2.24 |
| Pumpkin | Cucurbitaceae | > 2.24 |
| Summer Squash | Cucurbitaceae | > 2.24 |
| Lettuce | Asteraceae | > 2.24 |
| Kale | Brassicaceae | > 2.24 |
| Sweet Basil | Lamiaceae | > 2.24 |
Data sourced from greenhouse and field studies evaluating leaf deformation 4 weeks after treatment.
Table 2: this compound Dose Response for Visual Injury and Yield Loss in Sensitive Crops
| Crop | Growth Stage at Exposure | This compound Rate for 20% Visual Injury (fraction of labeled rate) | This compound Rate for 10% Yield Loss (fraction of labeled rate) |
| Soybean | V2 | 1/1563x - 1/410x | - |
| Soybean | V5 | - | 1/1000x - 1/254x |
| Soybean | R2 | - | 1/1000x - 1/254x |
| Tomato | Early Vegetative | - | 1/50x |
| Tomato | Early Bloom | - | 1/75x |
| Grapes | - | 1/100x (35% injury) | - |
Labeled rate for in-crop use on Xtend soybean is approximately 560 g ae ha⁻¹.
Table 3: Effectiveness of Mitigation Strategies in Reducing this compound Spray Drift
| Mitigation Strategy | Technology | % Reduction in Driftable Fines | Reference |
| Nozzle Type | Turbo TeeJet Induction (TTI) vs. Extended Range (XR) | TTI produced the lowest percentage of drift at all wind speeds tested. | |
| Ultra Lo-Drift (ULD) vs. Turbo TeeJet (TT) | ULD had 2.2% driftable fines compared to 7.8% for TT. | ||
| Adjuvants | InterLock + Drift Reduction Adjuvant (DRA) | 60% reduction in driftable fines. |
Experimental Protocols
Protocol 1: Visual Assessment of this compound Phytotoxicity
Objective: To systematically evaluate and quantify the visual symptoms of this compound injury on non-target plants.
Materials:
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Affected and control (unaffected) plants
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Camera for photo-documentation
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Visual injury rating scale (see example below)
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Data collection sheets
Procedure:
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Timing of Assessment: Conduct visual assessments at regular intervals after suspected exposure (e.g., 7, 14, 21, and 28 days after treatment).
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Symptom Identification: Examine the newest growth for characteristic this compound injury symptoms such as leaf cupping, epinasty, strapping, and crinkling.
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Rating Injury Severity: Use a standardized rating scale to score the severity of injury. A common scale is 0 to 100, where 0 represents no injury and 100 represents plant death. Alternatively, a 0 to 5 scale can be used for specific symptoms.
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0: No visible injury.
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1-10: Slight leaf puckering or crinkling.
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11-20: Minor cupping of a few leaves.
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21-40: Moderate cupping and epinasty on new growth.
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41-60: Severe cupping, epinasty, and some stunting.
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61-80: Very severe symptoms, significant stunting, and some necrosis.
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81-99: Near complete plant death.
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100: Plant death.
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Data Recording: Record the date, plant identifier, injury rating, and a description of the symptoms. Take clear photographs of the affected plants from multiple angles.
Protocol 2: Plant Tissue Collection for this compound Residue Analysis
Objective: To properly collect and handle plant tissue samples for accurate laboratory analysis of this compound residues.
Materials:
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Nitrile or latex gloves
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Clean, sharp scissors or shears
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Paper bags for sample collection
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Permanent marker for labeling
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Cooler with ice or dry ice for transport
Procedure:
-
Sample Selection:
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Collect samples from the upper, newer growth of the plant where this compound is likely to accumulate.
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Collect a composite sample from several affected plants.
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Collect a separate composite sample from healthy, unaffected plants to serve as a control.
-
-
Sample Collection:
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Wear clean gloves and change them between collecting samples from affected and control areas to prevent cross-contamination.
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Cut approximately a handful of leaf tissue and place it directly into a labeled paper bag. Do not use plastic bags as they can cause the sample to mold.
-
-
Labeling:
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Clearly label each bag with the date, time, sample ID (e.g., "affected" or "control"), location, and collector's name.
-
-
Storage and Transport:
-
Place the paper bags in a cooler with ice or dry ice immediately after collection to preserve the sample integrity.
-
Ship the samples to the analytical laboratory overnight on dry ice.
-
Protocol 3: this compound Residue Analysis in Plant Tissue via LC-MS/MS (General Overview)
Objective: To extract and quantify this compound residues from plant tissue samples using Liquid Chromatography-Tandem Mass Spectrometry.
Principle: This method involves extracting this compound from the plant matrix, separating it from other compounds using liquid chromatography, and then detecting and quantifying it with a high degree of sensitivity and selectivity using tandem mass spectrometry.
Materials and Reagents:
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Homogenizer or blender
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Centrifuge
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Extraction solvent (e.g., acetonitrile with formic acid)
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Internal standard (e.g., ¹³C₆-dicamba)
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LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 or similar chromatography column
Procedure:
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Sample Preparation and Extraction:
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Weigh a known amount of the homogenized plant tissue (e.g., 5 grams).
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Add a known amount of the internal standard.
-
Add the extraction solvent and homogenize.
-
Shake or vortex the sample for a set period (e.g., 15 minutes).
-
Centrifuge the sample to separate the solid and liquid phases.
-
Collect the supernatant (the liquid extract).
-
-
Sample Cleanup (if necessary):
-
The extract may be passed through a solid-phase extraction (SPE) cartridge to remove interfering compounds.
-
-
LC-MS/MS Analysis:
-
Inject a known volume of the final extract into the LC-MS/MS system.
-
The liquid chromatograph separates this compound from other components in the extract.
-
The mass spectrometer, operating in negative ion mode, detects and quantifies this compound and its internal standard by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). For this compound, a common transition is m/z 219 → 175.
-
-
Data Analysis:
-
Create a calibration curve using standards of known this compound concentrations.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and the calibration curve.
-
Visualizations
Caption: Diagnostic workflow for suspected this compound phytotoxicity.
References
factors influencing the rate of dicamba degradation in soil microcosms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the factors that influence the rate of dicamba degradation in soil microcosms.
Troubleshooting Guides
This section addresses common issues encountered during this compound degradation experiments in soil microcosms.
| Issue | Potential Cause | Troubleshooting Steps |
| No or very slow this compound degradation observed | Sterile or low microbial activity soil: this compound degradation is primarily microbially driven.[1][2][3][4] | - Ensure the use of non-sterile soil with a known microbial population. - Consider augmenting the soil with a microbial consortium known to degrade this compound if working with soil with historically low microbial activity.[5] - Inoculation with specific this compound-degrading bacteria, such as Pseudomonas paucimobilis, has been shown to significantly increase degradation rates. |
| Suboptimal environmental conditions: Temperature, moisture, and pH can significantly impact microbial activity. | - Temperature: Maintain incubation temperature between 20-30°C for optimal degradation. Degradation rates decrease at lower temperatures. - Moisture: Adjust soil moisture to 40-50% of water holding capacity. Both excessively dry and waterlogged (anaerobic) conditions can inhibit aerobic degradation. - pH: Optimal pH for this compound degradation is generally between 6.5 and 7.0. Soil pH can influence the availability of the herbicide to microorganisms. | |
| Inappropriate analytical method: The method used to quantify this compound may not be sensitive enough or may be subject to interference from the soil matrix. | - Utilize established analytical methods such as gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification. - Ensure proper sample extraction and cleanup to remove interfering substances from the soil matrix. | |
| High variability in degradation rates between replicate microcosms | Heterogeneous soil: Inconsistent soil composition, organic matter, or microbial distribution within the collected soil. | - Thoroughly mix and sieve the soil before dispensing it into microcosms to ensure homogeneity. - Increase the number of replicate microcosms to improve statistical power. |
| Inconsistent application of this compound: Uneven distribution of the this compound solution in the soil microcosms. | - Apply the this compound solution carefully and mix it thoroughly into the soil for each microcosm to ensure a uniform starting concentration. | |
| Fluctuations in incubation conditions: Variations in temperature or moisture levels among microcosms. | - Use a temperature-controlled incubator to maintain consistent temperature. - Monitor and adjust soil moisture regularly throughout the experiment. | |
| Unexpected degradation products detected | Anaerobic conditions: Lack of oxygen can lead to different degradation pathways. | - Ensure adequate aeration of the microcosms, unless specifically studying anaerobic degradation. - Under anaerobic conditions, metabolites such as 2,5-dichlorophenol may be formed. |
| Presence of co-contaminants: Other chemicals in the soil may interact with this compound or be transformed by the microbial community. | - Analyze the soil for potential co-contaminants before starting the experiment. - Consider the potential for synergistic or antagonistic effects of other herbicides if they are present. |
Frequently Asked Questions (FAQs)
1. What are the primary factors influencing the rate of this compound degradation in soil?
The degradation of this compound in soil is influenced by a combination of soil properties, environmental conditions, and microbial activity. Key factors include:
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Microbial Population: The presence of microorganisms capable of metabolizing this compound is the most critical factor, as degradation is negligible in sterile soil.
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Soil Type and Composition: Soil texture (sandy loam, silt loam, etc.) and organic matter content affect this compound's bioavailability and the size and activity of the microbial population.
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Temperature: Degradation rates are positively correlated with temperature, with optimal rates typically observed between 20°C and 30°C.
-
Soil Moisture: Adequate soil moisture is necessary for microbial activity, with optimal degradation often occurring at 40-50% of the soil's water holding capacity.
-
Soil pH: The pH of the soil can influence both the chemical form of this compound and the activity of degrading microorganisms, with a neutral pH range (6.5-7.0) generally being optimal.
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Aeration (Oxygen Availability): Aerobic conditions are generally more favorable for the rapid degradation of this compound. However, anaerobic degradation pathways also exist, though they may be slower and produce different metabolites.
2. What is the typical half-life of this compound in soil?
The half-life of this compound in soil can vary widely depending on environmental conditions, but it typically ranges from 17 to 60 days. For example, in one study, the half-life was 17 days in grassland soil and ranged from 26 to 32 days in forest-type soils. Under optimal aerobic laboratory conditions, half-lives as short as 2.1 to 8 days have been reported.
3. What are the major degradation products of this compound in soil?
Under aerobic conditions, the primary degradation product of this compound is 3,6-dichlorosalicylic acid (DCSA). DCSA is then further metabolized. A minor decomposition product is 2,5-dihydroxy-3,6-dichlorosalicylic acid. In anaerobic environments, other metabolites such as 2,5-dichlorophenol have been identified.
4. How can I set up a soil microcosm experiment to study this compound degradation?
A detailed protocol for a typical soil microcosm experiment is provided in the "Experimental Protocols" section below. The basic steps involve collecting and preparing soil, setting up the microcosms, applying this compound, incubating under controlled conditions, and periodically sampling for analysis.
5. What are the recommended analytical methods for quantifying this compound and its metabolites in soil?
Commonly used and reliable analytical methods include:
-
Gas Chromatography-Mass Spectrometry (GC/MS): Often requires derivatization of the acidic herbicides.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that often does not require derivatization.
-
High-Performance Liquid Chromatography (HPLC): Can be used for the separation and quantification of this compound.
Data Presentation
Table 1: Half-life of this compound in Different Soil Types and Conditions
| Soil Type | Condition | Half-life (DT50) in days | Reference |
| Forest-type soil 1 | Aerobic | 32 | |
| Forest-type soil 2 | Aerobic | 26 | |
| Grassland soil | Aerobic | 17 | |
| Sandy loam, loamy sands, silt loam, loam | Aerobic, 20°C | 2.1 - 8 | |
| Soil under tree canopy | Field condition | 149 | |
| Mulched soil | Field condition | 7.9 | |
| Turfgrass soil | Field condition | 19.6 |
Experimental Protocols
Protocol: Soil Microcosm Experiment for this compound Degradation
This protocol outlines a general procedure for conducting a soil microcosm experiment to assess the degradation of this compound.
1. Soil Collection and Preparation: a. Collect topsoil (0-15 cm depth) from the desired location. b. Remove any large debris, rocks, and plant material. c. Sieve the soil through a 2 mm mesh to ensure homogeneity. d. Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass. e. Adjust the soil moisture content to the desired level (e.g., 50% of water holding capacity).
2. Microcosm Setup: a. Weigh a consistent amount of the prepared soil (e.g., 100 g) into individual glass jars or beakers. b. Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetone). c. Spike the soil in each microcosm with the this compound stock solution to achieve the desired initial concentration. Ensure the volume of the solvent is minimal to avoid significantly altering the soil moisture. d. Thoroughly mix the spiked soil to ensure even distribution of this compound. e. Include control microcosms: a negative control (no this compound) and a sterile control (autoclaved soil with this compound) to assess abiotic degradation.
3. Incubation: a. Cover the microcosms with perforated parafilm or a loose-fitting lid to allow for gas exchange while minimizing moisture loss. b. Place the microcosms in a dark incubator at a constant temperature (e.g., 25°C). c. Maintain soil moisture throughout the incubation period by periodically adding deionized water.
4. Sampling and Analysis: a. At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample triplicate microcosms for each treatment. b. Extract this compound and its metabolites from the soil samples using an appropriate solvent (e.g., acetonitrile or methanol) and extraction technique (e.g., sonication or accelerated solvent extraction). c. Clean up the extracts using solid-phase extraction (SPE) if necessary to remove interfering compounds. d. Analyze the extracts using a validated analytical method such as LC-MS/MS or GC/MS to determine the concentrations of this compound and its degradation products.
5. Data Analysis: a. Calculate the degradation rate and half-life (DT50) of this compound using appropriate kinetic models (e.g., first-order kinetics). b. Statistically compare the degradation rates between different treatments.
Mandatory Visualization
Caption: Experimental workflow for a this compound degradation study in soil microcosms.
Caption: Troubleshooting decision tree for slow this compound degradation in experiments.
References
- 1. This compound Technical Fact Sheet [npic.orst.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Anaerobic Degradation of this compound via a Novel Catabolic Pathway by a Consortium Enriched from Deep Paddy Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Dicamba Off-Target Movement in Experimental Plots
This technical support center provides researchers, scientists, and agricultural professionals with best practices, troubleshooting guidance, and frequently asked questions (FAQs) to minimize the off-target movement of dicamba in experimental plot settings. Adherence to these guidelines is critical for ensuring experimental integrity and preventing injury to susceptible non-target plants.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound off-target movement?
A1: this compound can move off-target through three primary mechanisms:
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Physical Particle Drift: This occurs during application when wind carries small spray droplets away from the intended target area. It is the most common form of off-target movement for any herbicide.[1] Factors influencing particle drift include wind speed, boom height, nozzle type, and pressure.[2][3]
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Volatility (Vapor Drift): This happens after the spray has been deposited on the target (plants or soil). The liquid this compound can turn into a gas (volatilize) and move with the air currents.[4][5] Volatility is influenced by the this compound formulation, temperature, humidity, and tank-mix partners. New formulations are designed to be less volatile, but the risk is not eliminated.
-
Sprayer Contamination: Herbicide residues can remain in the sprayer tank, hoses, filters, and nozzles after an application. If the equipment is not thoroughly cleaned, these residues can be unintentionally applied to sensitive crops in subsequent applications.
Q2: Why is temperature inversion a critical factor for this compound applications?
A2: A temperature inversion is an atmospheric condition where a layer of warm air traps a layer of cooler, denser air near the ground. This stable air mass prevents the vertical mixing of air. If this compound is sprayed during an inversion, fine spray droplets can become suspended in the cool air layer and travel long distances horizontally with very light winds, potentially for miles, before settling on non-target areas. Spraying during an inversion is prohibited by most pesticide labels.
Q3: What are the classic visual symptoms of this compound injury on susceptible plants like non-tolerant soybeans?
A3: Non-tolerant soybeans are extremely sensitive to this compound. Symptoms typically appear on new growth within 7 to 21 days after exposure. Key symptoms include:
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Leaf Cupping: An upward curling or cupping of the trifoliate leaves is the most characteristic symptom.
-
Leaf Strapping: Veins on affected leaves may appear parallel to each other instead of the normal net-like pattern.
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Stunted Growth: Plants exposed to this compound may be stunted compared to unaffected plants.
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Discoloration: The tips of newly emerged, cupped leaves may turn brown or cream-colored.
It's important to note that symptom severity depends on the dose of exposure; low doses may only cause slight leaf wrinkling.
Q4: Can I tank-mix other products with this compound formulations?
A4: Only tank-mix products that are explicitly listed as approved on the specific this compound product's website or label. Unapproved tank-mix partners can alter the spray solution's pH, which may increase this compound volatility. For example, glyphosate salts of volatile amines can increase volatility, whereas newer regulations require the use of an approved pH buffering agent (volatility reduction adjuvant) in every tank mix.
Troubleshooting Guide
Problem: My control plots or neighboring sensitive plots show signs of this compound injury.
Possible Cause 1: Physical Particle Drift
-
Troubleshooting Steps:
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Review Application Records: Check the recorded wind speed and direction during the application. Was the wind blowing toward the affected plots? Wind speeds must be between 3 and 10 mph. Applications must stop if the wind shifts toward sensitive areas.
-
Examine Injury Pattern: Physical drift typically results in a gradient of injury, with the most severe symptoms closest to the source (the sprayed plot) and decreasing with distance.
-
Verify Equipment Settings: Confirm that the boom height was no more than 24 inches above the target canopy and that an approved, drift-reducing nozzle was used at the correct pressure.
-
Possible Cause 2: Volatilization (Vapor Drift)
-
Troubleshooting Steps:
-
Review Weather Data: Check the temperature and humidity records for the period during and after application. High temperatures (e.g., above 80-86°F) and low humidity increase the risk of volatilization.
-
Examine Injury Pattern: Unlike particle drift, injury from volatilization may appear more uniform across a large area or an entire plot, as the vapor can travel and settle evenly.
-
Check for Temperature Inversion: Determine if the application occurred during a temperature inversion (e.g., late evening, early morning with clear skies and calm winds). Signs include ground fog, dew, or smoke that hangs in the air without rising.
-
Possible Cause 3: Sprayer Contamination
-
Troubleshooting Steps:
-
Review Sprayer Logs: Verify that a thorough, triple-rinse cleanout procedure was performed and documented after the last this compound application and before spraying other plots.
-
Examine Injury Pattern: Contamination often results in streaky or spotty injury patterns within a plot, corresponding to where the sprayer boom passed. The initial spray pass may show the most severe symptoms.
-
Inspect the Sprayer: Check for residue in filters, screens, boom ends, and hoses. These are common areas where herbicide residues can accumulate.
-
Key Data & Application Requirements
The following tables summarize critical quantitative data for minimizing this compound off-target movement. Note: These are general guidelines; always consult the specific product label for the most current and legally binding requirements.
Table 1: Environmental Conditions for this compound Application
| Parameter | Requirement | Rationale |
|---|---|---|
| Wind Speed | 3–10 mph | Below 3 mph may indicate a temperature inversion; above 10 mph increases particle drift risk. |
| Wind Direction | Away from sensitive crops | Prevents direct particle drift onto susceptible plants. Application must stop if wind blows toward sensitive areas. |
| Time of Day | 1 hour after sunrise to 2 hours before sunset | Avoids the time periods when temperature inversions are most likely to form and intensify. |
| Temperature Inversion | DO NOT spray | Suspended droplets can travel long distances in the stable air of an inversion, causing widespread damage. |
Table 2: Equipment and Buffer Zone Requirements
| Parameter | Requirement | Rationale |
|---|---|---|
| Boom Height | Max. 24 inches above target canopy | Reduces the distance spray droplets must travel, minimizing their exposure to wind. |
| Ground Speed | Max. 15 mph (5 mph on field edges recommended) | Slower speeds improve spray deposition and help maintain a consistent low boom height. |
| Approved Nozzles | Use only label-approved nozzles (e.g., TTI, AI) | Produce extremely coarse to ultra-coarse droplets that are less prone to drift. |
| Downwind Buffer | 240 feet (standard) | Provides a mandatory safety zone to protect downwind sensitive areas. |
| Endangered Species Buffer | 310 feet downwind + 57 feet omnidirectional | Increased buffer in designated counties to protect federally listed endangered species. |
Experimental Protocols
Protocol 1: Sprayer Triple-Rinse Cleanout
This protocol is essential to prevent cross-contamination between experimental plots.
-
Objective: To thoroughly remove this compound residues from all sprayer components.
-
Materials: Clean water source, commercial tank cleaning agent (detergent or ammonia-based), personal protective equipment (PPE).
-
Procedure:
-
Initial Flush (In-Field): Immediately after application, drain the sprayer sump completely. Flush the tank, hoses, and booms with clean water for at least five minutes, spraying the rinsate onto the just-treated plot.
-
First Rinse (with Cleaner): Fill the tank to at least 10% of its capacity with clean water. Add a commercial tank cleaner according to its label instructions.
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Circulate: Agitate the solution and recirculate it through the entire system (including bypass lines and nozzles) for at least 15 minutes.
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Clean Components: While the solution circulates, remove all nozzles, screens, and filters. Soak and clean them separately in a bucket with the cleaning solution.
-
Flush and Drain: Flush the cleaning solution through the booms. Drain the entire system completely.
-
Second Rinse (Clean Water): Refill the tank with clean water (at least 10% capacity). Flush the entire system again. Drain completely.
-
Third Rinse (Clean Water): Repeat the clean water rinse. Drain the system one final time.
-
Documentation: Record the date, time, and cleaning agent used in the sprayer logbook.
-
Protocol 2: Field Bioassay for Detecting Off-Target Movement
This protocol can be used to confirm the presence of biologically active this compound residues in soil or on plant foliage in non-target plots.
-
Objective: To determine if this compound is present at concentrations high enough to cause injury to a sensitive indicator species.
-
Materials: Small pots, potting soil (for control), soil samples from suspect and non-suspect areas, seeds of a highly sensitive indicator plant (e.g., non-tolerant soybean, tomato), watering can.
-
Procedure:
-
Soil Collection: Collect soil samples from the top 2-4 inches of the potentially affected plot ("suspect soil"). Also, collect soil from an area known to have no this compound exposure to serve as a control ("clean soil").
-
Potting: Fill at least three pots with "suspect soil" and three pots with "clean soil".
-
Planting: Plant 10-20 seeds of the indicator species in each pot at the appropriate depth.
-
Growth Conditions: Place all pots in a controlled environment (greenhouse or growth chamber) with adequate light, temperature, and water. Ensure all pots receive identical treatment.
-
Observation: Monitor the pots daily for 14-21 days. Observe germination rates and look for characteristic this compound injury symptoms (leaf cupping, stunting) on the emerging seedlings.
-
Analysis: Compare the growth and health of plants in the "suspect soil" to those in the "clean soil". The presence of injury symptoms in the "suspect soil" pots, but not the "clean soil" pots, indicates the presence of damaging levels of this compound.
-
Visual Guides & Workflows
Caption: Workflow for a compliant this compound application process.
Caption: Key factors contributing to this compound off-target movement.
References
identifying and overcoming analytical interference in dicamba quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding analytical interference in dicamba quantification. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is analytical interference in the context of this compound quantification? A1: Analytical interference, often referred to as the "matrix effect," occurs when components of the sample matrix (e.g., soil, water, plant tissue) alter the analytical signal of this compound.[1] This can lead to either an underestimation (signal suppression) or overestimation (signal enhancement) of the true this compound concentration, compromising data accuracy and precision.[1][2] In chromatographic methods, interference can also manifest as co-eluting peaks that overlap with the this compound peak, making accurate integration difficult.[3]
Q2: What are the most common sources of interference for this compound analysis? A2: The sources of interference are highly dependent on the sample type (matrix).
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Soil and Plant Tissues: These are considered complex matrices. Common interferents include humic substances, fatty acids, pigments (e.g., chlorophyll), and other organic molecules that may be co-extracted with this compound.[4]
-
Water Samples: While generally cleaner than soil or plant extracts, water samples can contain dissolved organic matter, salts, or contaminants from sample collection and storage that can cause interference.
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Air Samples: Sorbent resins used for air sample collection can introduce matrix effects that lead to ion suppression.
-
General Contaminants: Phthalate esters, which are common plasticizers, can be a source of interference in GC-based methods.
Q3: Which analytical technique is best for minimizing interference: LC-MS/MS or GC-MS? A3: Both techniques have advantages and are susceptible to different types of interference. LC-MS/MS is often preferred because it can analyze this compound directly without a time-consuming derivatization step. However, it is prone to matrix effects in the electrospray ionization (ESI) source. GC-MS typically requires derivatization (e.g., methylation) to make the polar this compound molecule volatile enough for analysis. While this adds a step to the sample preparation, it can sometimes help to "clean up" the sample and move the analyte to a region of the chromatogram with fewer interferences.
Q4: How can I correct for matrix effects in my analysis? A4: The most effective way to correct for matrix effects like ion suppression or enhancement is to use a stable isotopically labeled internal standard (SIL-IS), such as D3-dicamba or 13C6-dicamba. A SIL-IS behaves nearly identically to the target analyte throughout the sample preparation and ionization process. Any signal loss or gain experienced by the analyte will also be experienced by the SIL-IS, allowing for an accurate relative response factor to be calculated, thus correcting for the interference. Other strategies include using matrix-matched calibration standards or performing extensive sample cleanup.
Troubleshooting Guides
LC-MS/MS Troubleshooting
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Response / Signal Suppression | Co-eluting matrix components are competing with this compound for ionization. | 1. Incorporate a Stable Isotope Labeled Internal Standard (SIL-IS): Add a known concentration of D3-dicamba or 13C6-dicamba to all samples, standards, and blanks to normalize the response. 2. Improve Chromatographic Separation: Modify the LC gradient or use a different column chemistry (e.g., Kinetex® F5) to separate this compound from the interfering compounds. 3. Enhance Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) or dispersive-SPE (d-SPE) cleanup step. 4. Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their suppressive effect. |
| High or Erratic Analyte Response / Signal Enhancement | Co-eluting matrix components are facilitating the ionization of this compound. | 1. Use a SIL-IS: This is the most reliable way to correct for enhancement. 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to mimic the enhancement effect seen in the samples. 3. Improve Sample Cleanup: Focus on removing the specific matrix components causing the enhancement through targeted SPE or other cleanup techniques. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Issues with the LC column or mobile phase; interactions between the analyte and the analytical system. | 1. Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the acidic nature of this compound. 2. Column Contamination/Degradation: Flush the column or replace it if it is old or has been exposed to very complex matrices. 3. Injector Issues: Check the injector for blockages or sample carryover. |
| High Background Noise or Interfering Peaks in Blanks | Contamination from solvents, glassware, the LC-MS system, or sample carryover. | 1. Run Solvent Blanks: Inject pure solvent to isolate the source of contamination. 2. Clean the System: Ensure all vials, tubing, and the ion source are clean. 3. Prevent Carryover: Optimize the injector wash method and inject a blank after a high-concentration sample. |
GC-MS Troubleshooting
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low Peak Response | Incomplete derivatization; analyte adsorption; system leak. | 1. Optimize Derivatization: Ensure the derivatization reaction (e.g., methylation) goes to completion by checking reagent concentrations, reaction time, and temperature. 2. Check for System Activity: Active sites in the GC inlet liner or column can adsorb this compound. Use a deactivated liner and trim the front end of the column. 3. Perform a Leak Check: Air leaks can degrade the column and reduce sensitivity. |
| Tailing Peaks | Analyte adsorption in the inlet or column; poor column cutting. | 1. Use a Deactivated Inlet Liner: Replace the liner with a new, properly deactivated one. 2. Trim the Column: Remove the first 5-10 cm of the analytical column, as this is where active sites often develop. Ensure the cut is clean and square. 3. Check Derivatization: Incomplete derivatization can leave polar, underivatized this compound that will tail on many GC columns. |
| Extraneous Peaks / High Baseline | Contaminated carrier gas; column bleed; contamination from the sample matrix or derivatization reagents. | 1. Check Gas Purity: Ensure high-purity carrier gas and use gas purifiers. 2. Condition the Column: Bake out the column according to the manufacturer's instructions to reduce bleed. 3. Analyze Reagent Blanks: Run a blank containing only the extraction solvents and derivatization agents to identify contaminant peaks. |
Data Presentation: Method Performance
The following tables summarize typical performance metrics for this compound quantification across different matrices and methods.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for this compound
| Analytical Method | Matrix | LOD | LOQ | Citation(s) |
| LC-MS | Water | 0.1 ng/mL | - | |
| LC-MS | Air | 1 ng/mL | - | |
| LC-MS/MS | Air Sampling Tube | - | 1.0 ng/tube | |
| LC-MS/MS | Filter Paper | - | 20 ng/filter | |
| LC-MS/MS | Soil/Soy Foliage | <1 ng/mL | 0.1 - 10 ng/mL | |
| LC-HRMS | Vegetation | - | 3 ng/g | |
| GC/MS | Water | 0.007 - 0.014 µg/L | 0.05 µg/L |
Table 2: Analyte Recovery and Matrix Effects
| Method & Matrix | Fortification Level | Average Recovery (%) | Matrix Effect (%) | Citation(s) |
| LC-MS (Water) | 0.1, 1, 10 ng/mL | 106 - 128% | 93 - 105% | |
| LC-MS (Air) | 1, 10, 100 ng/mL | 88 - 124% | Ion Suppression Observed | |
| LC-MS/MS (Soy/Soil) | Various | 70 - 150% | - |
Note: A matrix effect percentage <100% indicates ion suppression, while >100% indicates ion enhancement.
Experimental Protocols
Protocol 1: this compound Extraction from Water using Solid-Phase Extraction (SPE)
This protocol is adapted from methods described for LC-MS analysis.
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Sample Preparation:
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To a 500 mL water sample, add a known amount of a stable isotopically labeled internal standard (e.g., D3-dicamba).
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Acidify the sample to a pH of ~2.5 using formic acid. This ensures this compound is in its neutral form for better retention on the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Use an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent).
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Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water, and finally 5 mL of acidified water (pH 2.5). Do not allow the cartridge to go dry.
-
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Sample Loading:
-
Load the entire 500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Cartridge Washing:
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Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.
-
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Analyte Elution:
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Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.
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Elute the this compound and the internal standard from the cartridge using 5-10 mL of an appropriate organic solvent, such as methanol or acetonitrile.
-
-
Concentration and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small, known volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.
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Protocol 2: this compound Extraction from Soil/Vegetation (QuEChERS-based)
This protocol is a generalized workflow based on methods for complex agricultural samples.
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Sample Homogenization:
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Weigh 5 g of homogenized soil or plant tissue into a 50 mL centrifuge tube.
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Add a known amount of a stable isotopically labeled internal standard.
-
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Extraction:
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Add 10 mL of acetonitrile containing 1-2% formic acid. The acid helps in the extraction of acidic herbicides like this compound.
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Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
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Shake vigorously for 15 minutes and then centrifuge at >4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
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Take an aliquot (e.g., 1-5 mL) of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube.
-
The d-SPE tube should contain a sorbent mixture, such as primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences.
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Vortex for 1 minute and centrifuge for 5 minutes.
-
-
Final Preparation:
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Take an aliquot of the cleaned supernatant, dilute it with the aqueous mobile phase, and transfer it to an autosampler vial for LC-MS/MS analysis.
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Mandatory Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound quantification.
Caption: Experimental workflow for solid-phase extraction (SPE) of this compound from water.
Caption: Diagram illustrating how matrix components can cause ion suppression.
References
- 1. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 2. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 3. canada.ca [canada.ca]
- 4. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Method Refinement for Studying Dicamba Leaching and Mobility in Soil Columns
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining methodologies for studying dicamba leaching and mobility in soil columns. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges and improve experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound soil column experiments in a question-and-answer format.
Question: I am experiencing low and inconsistent recovery of this compound in my leachate samples. What are the possible causes and solutions?
Answer:
Low and inconsistent recovery of this compound is a common issue that can be attributed to several factors:
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Sorption to Experimental Apparatus: this compound, being an acidic herbicide, can adsorb to certain materials.
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Solution: Use glass columns and Teflon® tubing to minimize adsorption. Pre-rinse the entire apparatus with a solution of the same ionic strength as the mobile phase to saturate any potential binding sites.
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Volatilization: Although this compound salts are less volatile, the acid form can volatilize, especially at lower pH.
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Solution: Maintain a neutral to slightly alkaline pH in your system if it doesn't interfere with your experimental objectives. Ensure a closed or semi-closed system to minimize vapor loss.
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Degradation: Microbial degradation of this compound can occur within the soil column, especially in experiments of longer duration. The primary metabolite is 3,6-dichlorosalicylic acid (DCSA)[1][2].
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Solution: To study leaching independent of degradation, consider using sterilized soil or including a microbial inhibitor if it doesn't affect the soil's chemical properties. If studying both processes, ensure your analytical method can quantify both this compound and its metabolites.
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Analytical Issues: Inaccurate quantification can lead to perceived low recovery.
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Solution: Use an isotopically labeled internal standard (e.g., d3-dicamba) to account for matrix effects and variations in extraction efficiency[3]. Ensure your LC-MS/MS method is optimized for this compound and DCSA, paying close attention to sample cleanup to reduce matrix interference[4]. Note that this compound and its metabolites can be volatile, and low recovery may occur if samples are left to dry for extended periods during preparation[4].
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Question: My flow rate is inconsistent, and I suspect preferential flow is occurring in my soil columns. How can I address this?
Answer:
Preferential flow, or "channeling," can lead to non-uniform movement of water and this compound through the column, resulting in inaccurate mobility assessments.
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Improper Column Packing: This is the most common cause of preferential flow.
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Solution: Pack the soil in small increments, gently tamping each layer to achieve a uniform bulk density that is representative of field conditions. Dry or damp packing is a common approach. Avoid pouring the entire soil volume at once.
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Wall Effects: Water can flow more quickly down the interface between the soil and the column wall.
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Solution: Ensure the inner surface of the column is clean and smooth. Some researchers apply a thin layer of silica flour or a similar material to the inner wall before packing to disrupt this flow path. The goal is to avoid unnatural preferential flow paths.
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Soil Heterogeneity: Large aggregates or clods can create macropores.
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Solution: Sieve the soil to a uniform particle size (e.g., <2 mm) before packing.
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Introduction of Water: Applying water directly to the soil surface with high energy can disrupt the soil structure.
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Solution: Apply the simulated rainfall or leaching solution gently. A common method is to place a piece of filter paper or a porous plate on the soil surface to dissipate the energy of the incoming water and ensure even distribution.
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Question: I am having difficulty detecting and quantifying the primary metabolite of this compound, 3,6-DCSA, in my leachate samples. What are the potential analytical challenges?
Answer:
Analyzing 3,6-DCSA can be challenging due to its distinct chemical properties compared to the parent this compound molecule.
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Stronger Sorption: DCSA is more strongly sorbed to soil particles than this compound. This can result in very low concentrations in the leachate.
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Solution: Increase the sensitivity of your analytical method (e.g., by optimizing LC-MS/MS parameters). You may also need to analyze soil segments from the column to determine the mass balance of DCSA.
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Matrix Effects: Leachate can contain dissolved organic matter and other co-eluting compounds that interfere with DCSA detection.
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Solution: Implement a robust sample cleanup procedure. Solid-phase extraction (SPE) is often used for this purpose. Use matrix-matched standards for calibration to compensate for any remaining matrix effects.
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Chromatographic Separation: Achieving good chromatographic separation of this compound and DCSA from matrix interferences is crucial.
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Solution: Optimize your HPLC or UHPLC method, including the column type, mobile phase composition, and gradient program. A Phenomenex Kinetex F5 column has been shown to be effective for separating polar species like this compound and its metabolites.
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Frequently Asked Questions (FAQs)
What are the key soil properties that influence this compound leaching?
The primary soil properties affecting this compound mobility are:
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Soil Texture: this compound is highly mobile and tends to leach more in coarse-textured soils like sandy loams compared to fine-textured soils like clays.
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Organic Matter: Higher organic matter content can increase the adsorption of this compound, thereby reducing its mobility.
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Soil pH: this compound is a weak acid herbicide. In soils with higher pH (less acidic), this compound is more likely to be in its anionic form, which is more water-soluble and prone to leaching. Conversely, in more acidic soils (lower pH), it is more likely to be in its less soluble acid form, which can also increase its volatility.
What is a typical setup for a this compound soil column leaching experiment?
A typical setup involves:
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Column: A glass or PVC column, often around 30 cm in length and 5-10 cm in diameter.
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Soil: Air-dried and sieved soil packed to a specific bulk density.
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Application: this compound is applied to the top of the soil column, often dissolved in a small amount of solvent which is then allowed to evaporate.
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Leaching: A simulated rainfall solution (e.g., 0.01 M CaCl2) is applied to the top of the column at a constant flow rate.
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Collection: Leachate is collected from the bottom of the column in fractions over time.
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Analysis: Both leachate fractions and, upon completion of the experiment, segments of the soil column are analyzed for this compound and its metabolites.
Should I use radiolabeled this compound for my experiments?
The use of radiolabeled (e.g., 14C) this compound is highly recommended, especially when investigating degradation and metabolite formation. It allows for a complete mass balance, making it easier to track the fate of the applied herbicide, including what is leached, what remains in the soil, and what is transformed into metabolites.
Experimental Protocols
Protocol 1: Packed Soil Column Preparation for this compound Leaching Studies (Adapted from OECD 312)
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Soil Preparation:
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Collect soil from the desired location and depth.
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Air-dry the soil at room temperature for 48-72 hours.
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Gently crush any large aggregates and sieve the soil through a 2-mm mesh to ensure homogeneity.
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Determine the soil's physical and chemical properties (texture, organic matter content, pH, etc.).
-
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Column Packing:
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Use a glass column (e.g., 30 cm length, 5 cm inner diameter) with a porous plate or glass wool at the bottom to retain the soil.
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Add the prepared soil to the column in small increments (e.g., 2-3 cm at a time).
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After each addition, gently tap the sides of the column and press the soil surface with a plunger to achieve a uniform bulk density similar to field conditions.
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Continue this process until the desired column height is reached (e.g., 28 cm).
-
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Column Saturation and Equilibration:
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Place the packed column in a tray and slowly introduce "artificial rain" (e.g., 0.01 M CaCl2 solution) from the bottom up to saturate the column and displace air.
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Once saturated, add the artificial rain to the top of the column and allow it to drain freely for at least 24 hours to reach a state of equilibrium, often near field capacity.
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Protocol 2: this compound Application, Leaching, and Sample Collection
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This compound Application:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or methanol). If using an organic solvent, the volume should be minimal and allowed to evaporate completely from the soil surface before starting the leaching process.
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Evenly apply the this compound solution to the surface of the equilibrated soil column.
-
-
Leaching Procedure:
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Place a piece of filter paper on the soil surface to prevent disruption during water addition.
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Apply the artificial rain solution to the top of the column using a peristaltic pump or a Mariotte bottle to maintain a constant flow rate. The flow rate should be slow enough to mimic natural infiltration and avoid ponding.
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The total volume of leachate should correspond to a specific amount of simulated rainfall (e.g., 200 mm over 48 hours).
-
-
Sample Collection:
-
Collect the leachate from the bottom of the column in fractions using a fraction collector. The size and frequency of the fractions will depend on the experimental objectives.
-
At the end of the experiment, carefully extrude the soil from the column and section it into segments of desired lengths (e.g., every 5 cm).
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Store all leachate and soil samples at or below -18°C until analysis.
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Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Water Solubility | 250,000 mg/L | |
| Vapor Pressure | 1.67 mPa | |
| pKa | 1.87 at 25°C | |
| Koc | 2.0 mL/g | |
| DT50 in Soil | 7.6 to 46.1 days |
Table 2: Example of this compound Concentration in Soil Layers After Application
Data synthesized from a field study in Brazil. Concentrations are illustrative of this compound's mobility.
| Soil Depth | This compound Concentration (ng/g soil) - Applied Directly to Soil | This compound Concentration (ng/g soil) - Applied Over Straw | Reference |
| 0-10 cm | 254 - 432 | 101.6 - 226 (after 10mm rainfall) | |
| 10-20 cm | Lower concentrations observed after first rainfall | Lower concentrations observed after first rainfall | |
| 20-40 cm | Concentrations decrease with depth | Concentrations decrease with depth |
Visualizations
Caption: Experimental workflow for a this compound soil column leaching study.
Caption: Troubleshooting logic for common issues in this compound leaching studies.
References
overcoming matrix effects in dicamba analysis of complex plant tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the analysis of dicamba in complex plant tissues.
Troubleshooting Guides
This section addresses common problems encountered during this compound analysis, offering potential causes and solutions.
Issue 1: Low Analyte Recovery
Question: We are experiencing consistently low recovery of this compound from our plant samples. What are the potential causes and how can we improve it?
Answer:
Low recovery of this compound can stem from several factors throughout the analytical workflow. Here are the common culprits and recommended solutions:
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Inefficient Extraction: The acidic nature of this compound requires an acidified extraction solvent to ensure it is in a neutral form for efficient partitioning into the organic solvent.
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Analyte Loss During Cleanup: The cleanup step is critical for removing matrix interferences, but it can also lead to the loss of the target analyte if not optimized.
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Solution: Evaluate your solid-phase extraction (SPE) or dispersive SPE (d-SPE) sorbents. Primary secondary amine (PSA) is effective at removing organic acids and other interferences.[4] However, using too much PSA can lead to the loss of acidic herbicides like this compound. Optimize the amount of PSA used for your specific matrix. For highly pigmented samples, graphitized carbon black (GCB) can be used, but it may also retain planar molecules like this compound, so careful optimization is necessary.[4]
-
-
Suboptimal pH: Maintaining the correct pH during extraction is crucial.
-
Solution: Ensure the pH of your sample is low enough (around 2-3) to keep this compound protonated, which improves its extraction efficiency into organic solvents.
-
Issue 2: High Signal Suppression or Enhancement in LC-MS/MS Analysis
Question: Our LC-MS/MS results show significant signal suppression (or enhancement), leading to poor data quality and inaccurate quantification. How can we mitigate these matrix effects?
Answer:
Matrix effects are a primary challenge in analyzing this compound in complex plant tissues. Here are several strategies to address this issue:
-
Stable Isotope Dilution (SID): This is the most effective method for compensating for matrix effects.
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Solution: Utilize an isotopically labeled internal standard, such as d3-dicamba. This internal standard co-elutes with the native this compound and experiences the same degree of signal suppression or enhancement, allowing for accurate correction during data analysis. The use of an internal standard is recommended to offset any matrix-related effects.
-
-
Matrix-Matched Calibration: This approach helps to compensate for matrix effects by creating a calibration curve in a sample matrix that is similar to the samples being analyzed.
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Solution: Prepare your calibration standards in a blank plant matrix extract that is free of this compound. This ensures that the standards and the samples experience similar matrix effects.
-
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Sample Dilution: Diluting the final extract can reduce the concentration of co-eluting matrix components that cause ion suppression or enhancement.
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Solution: A dilution of the sample extract can be a simple and effective way to minimize matrix effects. However, ensure that the dilution does not bring the analyte concentration below the limit of quantification (LOQ).
-
-
Effective Cleanup: A thorough cleanup procedure will remove many of the interfering compounds.
-
Solution: Employ cleanup techniques such as solid-phase extraction (SPE) or dispersive SPE (d-SPE) with appropriate sorbents like PSA and C18 to remove matrix components.
-
-
Chromatographic Separation: Optimizing the liquid chromatography method can help separate this compound from interfering matrix components.
-
Solution: Use a suitable analytical column, such as a C18 or a specialized column like the Phenomenex Kinetex® F5, to achieve good chromatographic resolution. Adjusting the gradient elution program can also improve separation.
-
Issue 3: Poor Reproducibility and High Variability in Results
Question: We are observing high variability and poor reproducibility in our this compound quantification. What steps can we take to improve this?
Answer:
Poor reproducibility can be caused by a combination of factors related to sample homogeneity, extraction consistency, and matrix effects.
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Inconsistent Sample Homogenization: Plant tissues can be highly variable, and inconsistent homogenization can lead to different amounts of this compound being extracted from subsamples.
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Solution: Ensure a thorough and consistent homogenization of the entire plant sample before taking a subsample for extraction.
-
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Variable Extraction Efficiency: Inconsistent extraction conditions can lead to variable recoveries.
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Solution: Standardize all extraction parameters, including the solvent-to-sample ratio, shaking/vortexing time and speed, and temperature. The use of an isotopically labeled internal standard like d3-dicamba can help correct for variations in extraction efficiency.
-
-
Uncontrolled Matrix Effects: If matrix effects are not properly addressed, they can introduce significant variability.
-
Solution: Implement strategies to mitigate matrix effects, such as the use of a stable isotope-labeled internal standard, matrix-matched calibration, and optimized sample cleanup. The reproducibility of the isotopic internal standard was found to be 21% CV in matrix samples, indicating good method reproducibility.
-
Frequently Asked Questions (FAQs)
1. What is the recommended method for extracting this compound from plant tissues?
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended for the extraction of this compound and other acidic herbicides from plant matrices. This method typically involves an extraction with acidified acetonitrile, followed by a salting-out step and cleanup using dispersive solid-phase extraction (d-SPE).
2. Which analytical technique is most suitable for this compound analysis in complex matrices?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique. It offers high sensitivity and selectivity, and it eliminates the need for the time-consuming derivatization step often required for gas chromatography (GC) analysis.
3. How can I choose the right cleanup sorbents for my plant matrix?
The choice of cleanup sorbents depends on the specific characteristics of your plant matrix.
-
Primary Secondary Amine (PSA): Effective for removing organic acids, fatty acids, and sugars.
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C18: Useful for removing nonpolar interferences like lipids.
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Graphitized Carbon Black (GCB): Effective for removing pigments like chlorophyll and carotenoids. However, it should be used with caution as it can retain planar molecules like this compound.
A combination of these sorbents is often used in d-SPE to achieve optimal cleanup.
4. What are the expected recovery rates and limits of quantification (LOQs) for this compound in plant tissues?
With an optimized method, recovery rates for this compound in plant tissues are generally expected to be in the range of 70-120%. The LOQs can vary depending on the matrix and the sensitivity of the instrument, but they are typically in the low ng/g range. For example, in one study, the LOQ for this compound in soy foliage was reported to be in the range of 0.1–140 ng/g in the matrix. Another study reported LOQs for this compound ranging from 2.1 ng/g to 40 ng/g in vegetation.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound analysis.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) of this compound and Related Compounds
| Compound | Matrix | LOD | LOQ | Reference |
| This compound | Soy Foliage & Soil | <1 ng/mL | 0.1 - 140 ng/g | |
| 2,4-D | Soy Foliage & Soil | <1 ng/mL | 10 ng/mL | |
| DCGA | Soy Foliage & Soil | - | 10 ng/mL | |
| 5-OH this compound | Soy Foliage & Soil | 1 ng/mL | - | |
| This compound | Vegetation | - | 2.1 - 40 ng/g | |
| 5-OH this compound | Vegetation | - | 4.2 - 75 ng/g | |
| DCSA | Vegetation | - | 2.1 - 12 ng/g |
Table 2: Recovery Rates of this compound in Different Matrices
| Matrix | Extraction/Cleanup Method | Recovery (%) | Reference |
| Food Matrices | Modified QuEChERS | 95 (average for 35 acid herbicides) | |
| Water | Solid-Phase Extraction | 106 - 128 | |
| Air | Single-step concentration | 88 - 124 |
Experimental Protocols
1. Modified QuEChERS Protocol for this compound in Plant Tissues
This protocol is adapted from methods described for the analysis of acidic herbicides in food matrices.
-
Homogenization: Homogenize a representative sample of the plant tissue.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and mix for 10 minutes to hydrate dry samples.
-
Add an appropriate amount of d3-dicamba internal standard.
-
Add 10 mL of 1% formic acid in acetonitrile.
-
Shake vigorously for 1 minute.
-
-
Salting Out:
-
Add sodium chloride and magnesium sulfate.
-
Centrifuge the tube.
-
-
Cleanup (Dispersive SPE):
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of PSA and C18 sorbents.
-
Vortex for 1 minute and then centrifuge.
-
-
Analysis:
-
Take an aliquot of the cleaned extract and dilute it with the mobile phase.
-
Analyze by LC-MS/MS.
-
2. Solid-Phase Extraction (SPE) Cleanup Protocol
This is a general protocol for SPE cleanup of plant extracts.
-
Conditioning: Condition an SPE cartridge (e.g., PSA/C18) with the appropriate solvents as recommended by the manufacturer.
-
Loading: Load the plant extract onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elution: Elute the this compound from the cartridge with an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
References
adjusting dicamba application timing for maximum weed control efficacy
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing dicamba application timing for maximal weed control efficacy. It includes troubleshooting guides and frequently asked questions to address specific issues that may arise during experimental planning and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a Group 4 herbicide that functions as a synthetic auxin.[1] It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to rapid, uncontrolled cell growth in susceptible broadleaf weeds.[1] This abnormal growth destroys the plant's vascular tissue, disrupts normal functions like transpiration and photosynthesis, and ultimately results in plant death.[1][2]
Q2: What is the molecular signaling pathway initiated by this compound?
A2: this compound is perceived by a family of F-box protein receptors, primarily TIR1 (Transport Inhibitor Response 1) and its homologs, the AFB (Auxin-signaling F-box) proteins.[3] Upon binding this compound, these receptors recruit transcriptional repressor proteins known as Aux/IAA proteins to an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This action tags the Aux/IAA repressors for degradation by the proteasome. The removal of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes, leading to an "overdose" effect of hormonal activity that causes the phytotoxic symptoms.
Q3: How critical is weed size at the time of application?
A3: Weed size is a critical factor for maximizing this compound efficacy. For optimal control, this compound should be applied when weeds are 4 inches (10 cm) tall or smaller. Delaying application until weeds are larger can significantly reduce control. For example, research on glyphosate-resistant (GR) horseweed showed that delaying a glyphosate plus this compound application until the weeds were 25 cm tall resulted in 14–25% lower control compared to treatments at 5 cm and 15 cm. Similarly, single applications of this compound on Palmer amaranth taller than 10 cm failed to provide greater than 90% control.
Q4: What is the optimal time of day for this compound application?
A4: The time of day significantly impacts this compound efficacy. Research conducted in Georgia demonstrated that the greatest weed control (up to 99%) for species like sicklepod, pitted morningglory, and prickly sida was achieved with applications made from noon to one hour before sunset. Conversely, applications made at midnight resulted in the lowest levels of control, ranging from 38% to 49%. Applications should also be restricted to one hour after sunrise until two hours before sunset to avoid temperature inversions, which can increase off-target movement.
Q5: Are there restrictions on application timing related to crop growth stage?
A5: Yes, for post-emergence applications on this compound-tolerant (DT) crops, there are specific restrictions. The EPA has established federal cutoff dates: June 30 for DT soybeans and July 30 for DT cotton. Some states may impose even more restrictive dates. Additionally, some product labels prohibit application beyond certain crop growth stages, such as the R1 (first flower) stage in soybeans. These restrictions are in place to minimize potential damage to nearby sensitive vegetation, as later-season applications increase this risk.
Troubleshooting Guide
Q: Why am I observing poor weed control after a this compound application?
A: Several factors can contribute to reduced efficacy. Use the following logical guide to troubleshoot the issue.
Q: I applied this compound according to the label, but my results are inconsistent. What environmental factors could be at play?
A: Beyond the primary timing factors, several environmental conditions can impact performance:
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Temperature and Humidity: High temperatures and low relative humidity increase the potential for this compound to volatilize (turn into a gas), which can move it off-target and reduce the amount available for weed uptake.
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Rainfall: Product labels often prohibit application if heavy rainfall is expected within 24 hours to prevent runoff. Favorable soil moisture and growing conditions, however, can result in faster plant uptake and weed kill.
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Plant Stress: Weeds under stress from drought or other environmental factors may not actively translocate the herbicide, leading to reduced control. This compound is most effective on actively growing plants.
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Temperature Inversions: Applying during a temperature inversion (where air near the ground is cooler than the air above it) can trap fine spray droplets and allow them to move horizontally over long distances, resulting in both off-target injury and reduced efficacy on the target field.
Q: Can I improve control of difficult weeds with sequential applications?
A: Yes, sequential (or follow-up) applications can significantly improve control over a single application, especially for tough weeds like Palmer amaranth. Research has shown:
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A This compound followed by this compound program was optimized at a 14- to 21-day interval.
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A This compound followed by glufosinate program was most effective and profit-maximizing at a 14-day interval for Palmer amaranth less than 10 cm tall. Applying this compound first is the preferred sequence.
Data Presentation: Efficacy by Application Timing
Table 1: Influence of Time of Day on Broadleaf Weed Control
This table summarizes visual weed control ratings 21 days after treatment with this compound in this compound- and glyphosate-resistant cotton. Data is adapted from research conducted in Georgia in 2018 and 2019.
| Application Timing | Sicklepod Control (%) | Pitted Morningglory Control (%) | Prickly Sida Control (%) |
| Midnight | 49% | 38% | 41% |
| Noon to 1-hr Pre-Sunset | Up to 99% | Up to 99% | Up to 98% |
Source: Adapted from research published in Weed Technology, 2021.
Table 2: Influence of Weed Height on Efficacy
This table provides a relative comparison of this compound efficacy on various weed species based on application timing related to weed height.
| Weed Species | Control at < 5-10 cm Height | Control at > 15-25 cm Height | Key Observations |
| Amaranthus spp. (Pigweed) | 87-96% | 99% | Control was still high at larger sizes, but required higher rates for consistency. |
| Ambrosia artemisiifolia (Common Ragweed) | 93-99% | 99-100% | Excellent control across application timings. |
| Erigeron canadensis (Horseweed) | High | 14-25% Lower | Significant reduction in control when application is delayed. |
| Setaria faberi (Giant Foxtail) | 37-90% | 99-100% | Efficacy improved on larger plants, which is atypical and may reflect experimental conditions. |
Note: Efficacy can be influenced by herbicide rate, tank mixtures, and environmental conditions. Data compiled from multiple studies.
Experimental Protocols
Protocol: Standardized Field Trial for this compound Efficacy Evaluation
This protocol outlines a generalized methodology for conducting field trials to assess the efficacy of this compound based on different application timings.
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Site Selection & Preparation:
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Select a field site with a known and uniform infestation of the target weed species.
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Ensure soil type, pH, and organic matter are representative of the target research area.
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Prepare the seedbed according to standard agronomic practices for the crop being planted (if any).
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Experimental Design:
-
Use a sound biometric design, such as a Randomized Complete Block Design (RCBD) or a split-plot design, with a minimum of four replications.
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Minimum net plot size should be 25m².
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Treatments should include:
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The test this compound product at various rates (e.g., 0.5x, 1x, 2x the proposed label rate).
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A standard registered herbicide for comparison.
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An untreated control plot adjacent to each treated plot for evaluation.
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Factorial arrangement for timing variables (e.g., different weed growth stages, different times of day).
-
-
-
Application Procedure:
-
Calibrate application equipment (e.g., small-plot sprayer) to deliver a precise volume and pressure.
-
Use label-specified nozzles that produce ultra-coarse droplets to minimize drift.
-
Record all environmental conditions at the time of application: temperature, relative humidity, wind speed and direction, and cloud cover.
-
For post-emergence trials, record the growth stage and average height of both the crop and target weed species before application.
-
-
Data Collection and Evaluation:
-
Conduct visual efficacy ratings at set intervals post-application, such as 7, 14, 21, and 28 days after treatment (DAT).
-
Use a 0-100% scale, where 0% is no control and 100% is complete plant death.
-
Collect quantitative data, including weed density (plants/m²) and weed biomass (dry weight).
-
Assess crop phytotoxicity using a 1-4 or similar rating scale.
-
If applicable, take the trial to harvest to measure crop yield and quality parameters.
-
-
Statistical Analysis:
-
Subject all collected data to Analysis of Variance (ANOVA).
-
Use a mean separation test (e.g., Tukey's HSD) to determine significant differences among treatment means at a defined confidence level (e.g., p < 0.05).
-
References
managing environmental variables to reduce dicamba injury in greenhouse studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage environmental variables and minimize dicamba injury in greenhouse experiments.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What is this compound and why is it a concern in greenhouse studies?
A1: this compound is a selective, systemic herbicide used to control broadleaf weeds.[1][2] It functions as a synthetic auxin, mimicking natural plant growth hormones and causing distorted, uncontrolled growth in susceptible plants.[1][3][4] In a greenhouse setting, its tendency to volatilize—change from a liquid to a gas—can lead to unintended exposure and injury to non-target research plants, compromising experimental integrity. Even minute concentrations, far below the applied rate, can cause significant injury to sensitive species like non-dicamba-resistant soybeans, tomatoes, and grapes.
Q2: What are the typical symptoms of this compound injury on susceptible plants?
A2: Symptoms of this compound injury typically appear on new plant growth within hours or days of exposure. The most characteristic symptom is leaf cupping, where the leaf margins curl upwards. Other common symptoms include:
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Twisted or distorted stems and petioles.
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Leaf crinkling, puckering, or strapping (narrowed leaves with parallel veins).
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Stunted growth.
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Delayed or uneven flowering and fruit set.
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In severe cases, necrosis (tissue death) and plant death can occur.
Environmental Factors
Q3: How does temperature affect this compound volatility?
A3: Higher temperatures significantly increase this compound volatility. As ambient temperature rises, more this compound is detected in the air. Research has shown a substantial increase in atmospheric this compound concentrations when temperatures exceed 85°F (approximately 30°C). One study noted a minimum temperature of around 15°C (59°F) below which this compound levels decreased significantly. Therefore, maintaining lower and stable temperatures in the greenhouse is critical to minimizing vapor drift.
Q4: What is the role of relative humidity (RH) in this compound injury?
A4: Low relative humidity increases the potential for this compound volatilization. Studies have shown that soybean injury from this compound vapor is greater under low humidity conditions (e.g., 70-75%) compared to high humidity conditions (e.g., 85-95%). Hot and dry conditions present the greatest risk for this compound vapor movement.
Q5: How does soil moisture influence this compound activity?
A5: Soil moisture has a dual effect. Increased soil moisture can lead to higher this compound volatility. However, adequate soil moisture also facilitates the translocation of herbicides within the plant, potentially increasing the efficacy and injury of any absorbed this compound. Conversely, as soil moisture decreases, more this compound can be adsorbed to soil particles, which reduces the amount of herbicide available to volatilize.
Q6: Does the application surface (soil vs. plant foliage) matter?
A6: Yes, the surface where this compound is applied directly influences volatilization. In growth chamber studies, significantly more injury occurred when this compound was applied to plant leaves (40% injury) compared to soil (26% injury). This is because the leaf canopy provides a larger surface area for volatilization to occur.
Chemical and Formulation Factors
Q7: How do tank-mix partners, like glyphosate, affect this compound volatility?
A7: Tank-mixing certain other products, particularly glyphosate, can significantly increase this compound volatility. The addition of glyphosate lowers the pH of the spray solution. This lower pH increases the conversion of the this compound salt to its more volatile acid form. Studies have demonstrated that adding glyphosate to this compound formulations can increase detectable air concentrations by 3 to over 9 times.
Q8: Does soil pH play a role in this compound volatility?
A8: Yes, lower soil pH is correlated with increased this compound volatility. Field experiments have validated that when this compound is applied to more acidic soils, injury to bioassay plants from volatilization increases.
Troubleshooting Guides
Problem 1: Unexpected Injury on Non-Target Plants
Q: I am observing classic this compound injury symptoms (leaf cupping, twisting) on sensitive control or non-target plants in my greenhouse, but I haven't applied this compound recently. What are the potential causes?
A: Unintended exposure in a greenhouse can occur through several pathways. Consider the following troubleshooting steps:
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Check for Volatilization from Previous Experiments: this compound can volatilize from treated soil or plant surfaces for several days after application.
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Solution: Ensure a sufficient plant-back interval and thoroughly ventilate the greenhouse between experiments. Isolate new, sensitive plants from areas where this compound was recently used.
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-
Investigate Contaminated Equipment: Sprayers, irrigation lines, and even pots can retain this compound residues.
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Solution: Implement a rigorous equipment cleaning protocol. It is best practice to use dedicated sprayers for auxin herbicides like this compound. If not possible, follow all label instructions for sprayer cleanout, which often involves a triple-rinse procedure with a tank cleaning agent.
-
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Assess Air Handling and Ventilation: Your greenhouse's ventilation system could be circulating volatilized this compound.
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Solution: Review the airflow patterns. Isolate this compound-treated areas using physical barriers (e.g., plastic curtains) and consider using separate ventilation systems for different experimental zones if feasible. Avoid recirculating air from treated to untreated zones.
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-
Evaluate Contaminated Growth Media or Water: Soil, compost, or water sources could be contaminated.
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Solution: Test your growth media and water for herbicide residues if contamination is suspected. Obtain these materials from sources known to be free of herbicides.
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Problem 2: Inconsistent or Unexplained Experimental Results
Q: My experimental results are highly variable, and I suspect low-level, non-symptomatic this compound exposure is a confounding factor. How can I confirm this?
A: Low-level exposure can cause physiological changes without producing visible cupping or twisting, leading to inconsistent data.
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Air Sampling: The most direct method is to sample the air in your greenhouse.
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Solution: Use air samplers with polyurethane foam (PUF) or other appropriate sorbent tubes to collect this compound from the atmosphere. Samples can then be analyzed via methods like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to quantify airborne this compound concentrations.
-
-
Tissue Analysis: Analyze tissue from affected and unaffected plants.
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Solution: Collect leaf tissue samples and have them analyzed by a qualified lab for this compound residues. This can confirm plant uptake even in the absence of visual symptoms.
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Use of Indicator Plants: Place highly sensitive "indicator" or "sentinel" plants (e.g., non-dicamba-tolerant soybean, tomato) in various locations throughout the greenhouse.
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Solution: These plants will develop visible symptoms at very low exposure levels, serving as a bioassay to map potential contamination hotspots within the facility.
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Data Presentation
Table 1: Effect of Temperature and Glyphosate on this compound Air Concentrations
This table summarizes data from humidome studies showing the mean this compound concentration detected in the air over 12-hour intervals under different temperature and tank-mix conditions.
| Temperature Range (°C) | Herbicide Treatment | Mean this compound Air Concentration (ng m⁻³) |
| 10-15 | DGA + VG | 1.8 |
| DGA + VG + Glyphosate | 16.7 | |
| 15-20 | DGA + VG | 5.0 |
| DGA + VG + Glyphosate | 22.2 | |
| 20-25 | DGA + VG | 10.1 |
| DGA + VG + Glyphosate | 29.4 | |
| 25-30 | DGA + VG | 25.0 |
| DGA + VG + Glyphosate | 78.4 | |
| 30-35 | DGA + VG | 27.8 |
| DGA + VG + Glyphosate | 129.5 |
Data adapted from humidome research. DGA+VG refers to diglycolamine salt of this compound plus VaporGrip®. Concentrations are illustrative of the trend.
Table 2: Effect of Application Surface on this compound Injury
This table shows the results from a growth chamber study comparing visual injury ratings when this compound was applied to different surfaces.
| Application Surface | Visual Injury to Bioassay Plants (%) |
| Corn Leaves | 40 |
| Soybean Leaves | 40 |
| Soil | 26 |
Data from growth chamber studies using a DMA salt of this compound.
Experimental Protocols
Protocol 1: Humidome Bioassay for this compound Volatility
This protocol describes a common method for evaluating the effects of environmental factors on this compound volatilization in a controlled setting.
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Preparation:
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Fill shallow trays with a standardized soil type.
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Prepare this compound spray solutions according to the experimental design (e.g., different formulations, with/without tank-mix partners like glyphosate).
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Application:
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Apply the herbicide treatments to the soil in the trays in a separate, contained spray chamber to prevent particle drift contamination of the main experimental area.
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Humidome Setup:
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Transport the treated soil trays into the greenhouse and immediately place them inside individual sealed chambers, or "humidomes."
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Place a temperature and relative humidity data logger inside each humidome.
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Position a sensitive bioassay plant (e.g., non-DT soybean) inside the humidome, ensuring it does not touch the treated soil.
-
-
Air Sampling:
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Connect an air sampling apparatus to an outlet port on the humidome. The sampler typically contains a sorbent material like polyurethane foam (PUF) to trap airborne this compound.
-
Draw air from the humidome through the sampler at a calibrated flow rate (e.g., 3.0 L/min) for a set duration (e.g., 12 to 60 hours).
-
-
Data Collection & Analysis:
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After the exposure period, remove the bioassay plants and visually rate them for injury symptoms.
-
Extract the this compound from the PUF traps using a solvent (e.g., methanol).
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Quantify the this compound concentration in the extract using LC-MS/MS analysis.
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Correlate the quantified air concentrations and plant injury ratings with the temperature and humidity data recorded by the loggers.
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Protocol 2: Quantification of this compound in Air Samples via LC-MS/MS
This protocol outlines the analytical procedure for measuring this compound concentrations from air sampling media.
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Sample Extraction:
-
Place the PUF air sampler from the experiment into a vial.
-
Add a precise volume of an appropriate organic solvent, such as methanol or acidified acetone, containing a known amount of a stable-labeled internal standard (e.g., ¹³C₆-dicamba). The internal standard is crucial for accurate quantification.
-
Agitate the vial (e.g., shake for 30 minutes) to extract the this compound from the foam into the solvent.
-
-
Sample Preparation:
-
Filter an aliquot of the solvent extract to remove any particulate matter.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of a solution suitable for injection into the LC-MS/MS system (e.g., 25% methanol in water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an HPLC (High-Performance Liquid Chromatography) system, which separates this compound from other compounds in the extract.
-
The separated compounds then enter a tandem mass spectrometer (MS/MS). The instrument is set to specifically detect and quantify this compound and its internal standard based on their unique mass-to-charge ratios in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Generate a calibration curve using standards of known this compound concentrations.
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Calculate the concentration of this compound in the original sample by comparing its response ratio (analyte to internal standard) against the calibration curve. The final result is typically reported in nanograms per cubic meter (ng/m³) of air sampled.
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Mandatory Visualizations
Caption: Workflow for a greenhouse humidome study to assess this compound volatility.
Caption: Troubleshooting logic for identifying sources of unintended this compound injury.
Caption: Key environmental and chemical factors influencing this compound volatility.
References
Validation & Comparative
A Molecular Showdown: Unraveling Weed Resistance to Dicamba and Glyphosate
A Comparative Guide for Researchers and Drug Development Professionals
The escalating challenge of herbicide resistance in agricultural weeds necessitates a deeper understanding of the molecular mechanisms that drive this phenomenon. This guide provides a detailed, objective comparison of the resistance mechanisms evolved by weeds against two widely used herbicides: dicamba and glyphosate. By examining the distinct and overlapping strategies plants employ to survive these chemical pressures, researchers can better inform the development of novel herbicides and sustainable weed management strategies.
At a Glance: Key Differences in Resistance Mechanisms
| Feature | This compound Resistance | Glyphosate Resistance |
| Primary Resistance Type | Predominantly Non-Target-Site Resistance (NTSR) | Both Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR) |
| Target-Site Mechanisms | Alterations in auxin signaling pathway components (e.g., AUX/IAA proteins) are proposed but less common in field-evolved resistance.[1][2][3] | Mutations in the EPSPS gene (e.g., Pro106Ser, Thr102Ile) preventing glyphosate binding; Amplification of the EPSPS gene leading to overproduction of the target enzyme.[4][5] |
| Non-Target-Site Mechanisms | Enhanced metabolism via cytochrome P450 monooxygenases is a major mechanism. Altered herbicide translocation and sequestration are also implicated. | Reduced uptake and translocation of the herbicide; Enhanced metabolism through enzymes like aldo-keto reductases and cytochrome P450s; Sequestration of glyphosate in the vacuole. |
| Genetic Basis | Often polygenic, involving multiple genes, making it complex to study and manage. | Can be monogenic (single gene mutation) or polygenic (gene amplification, NTSR). |
| Engineered Resistance | Introduction of the bacterial this compound monooxygenase (DMO) gene, which detoxifies this compound. | Introduction of a glyphosate-insensitive version of the EPSPS gene from Agrobacterium sp. strain CP4. |
Delving Deeper: Molecular Mechanisms of Resistance
Glyphosate Resistance: A Two-Pronged Defense
Glyphosate, a potent broad-spectrum herbicide, functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, a key component of the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants. Disruption of this pathway leads to plant death. Weeds have evolved sophisticated mechanisms to counteract the effects of glyphosate, which can be broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR).
Target-Site Resistance (TSR) in Glyphosate-Resistant Weeds:
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EPSPS Gene Mutations: Single nucleotide polymorphisms in the EPSPS gene can result in amino acid substitutions at the glyphosate binding site. The most common mutations are at proline-106 (to serine, threonine, or leucine) and threonine-102 (to isoleucine). These alterations reduce the binding affinity of glyphosate to EPSPS, allowing the enzyme to function even in the presence of the herbicide.
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EPSPS Gene Amplification: Some resistant weed populations exhibit a significant increase in the copy number of the EPSPS gene. This leads to the overproduction of the EPSPS enzyme, effectively titrating out the herbicide and allowing a sufficient amount of the enzyme to remain active for aromatic amino acid synthesis.
Non-Target-Site Resistance (NTSR) in Glyphosate-Resistant Weeds:
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Reduced Translocation: Resistant plants may exhibit impaired movement of glyphosate from the point of application to the meristematic tissues where it is most active.
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Enhanced Metabolism: While plants generally metabolize glyphosate slowly, some resistant biotypes have evolved the ability to detoxify it more rapidly. This can involve enzymes such as aldo-keto reductases and cytochrome P450 monooxygenases.
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Vacuolar Sequestration: Glyphosate can be actively transported and sequestered into the vacuole, preventing it from reaching the EPSPS enzyme in the chloroplasts.
This compound Resistance: A More Covert Operation
This compound is a synthetic auxin herbicide that mimics the natural plant hormone indole-3-acetic acid (IAA). At herbicidal concentrations, it causes uncontrolled and abnormal plant growth, ultimately leading to plant death. Unlike glyphosate resistance, which frequently involves modifications to the direct target, this compound resistance in weeds is primarily attributed to non-target-site mechanisms.
Non-Target-Site Resistance (NTSR) in this compound-Resistant Weeds:
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Enhanced Metabolism: The most well-documented mechanism of this compound resistance is its rapid detoxification by cytochrome P450 monooxygenases. These enzymes modify the this compound molecule, rendering it non-toxic to the plant.
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Altered Auxin Signaling and Transport: While less definitively proven in field-evolved resistance, alterations in the auxin signaling pathway are a potential mechanism. This could involve mutations in auxin co-receptors (like TIR1/AFB) or downstream signaling components (like AUX/IAA proteins), which could reduce the plant's sensitivity to auxinic herbicides. Changes in auxin transport proteins could also limit the movement of this compound to its site of action.
Engineered this compound Resistance:
A highly effective mechanism for conferring this compound resistance in crops involves the introduction of a bacterial gene encoding for this compound monooxygenase (DMO). DMO is a Rieske non-heme oxygenase that detoxifies this compound through oxidative demethylation, converting it to the non-herbicidal compound 3,6-dichlorosalicylic acid (DCSA).
Visualizing the Mechanisms
To better illustrate the complex molecular interactions, the following diagrams depict the key pathways and resistance mechanisms.
Caption: Molecular mechanisms of glyphosate resistance.
Caption: Molecular mechanisms of this compound resistance.
Experimental Protocols for Investigating Herbicide Resistance
A multi-faceted approach is required to elucidate the specific mechanisms of resistance in a weed population. Below are summaries of key experimental protocols.
1. Whole-Plant Dose-Response Assays
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Objective: To quantify the level of resistance in a suspected resistant population compared to a known susceptible population.
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Methodology:
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Grow seedlings of both resistant and susceptible populations to a consistent growth stage (e.g., 3-4 leaf stage).
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Apply a range of herbicide doses, including the recommended field rate, to separate groups of plants from each population.
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Include an untreated control for each population.
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Assess plant injury (e.g., visual scoring, biomass reduction) at a set time point after treatment (e.g., 21 days).
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Calculate the herbicide dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀) for each population. The resistance factor (RF) is calculated as the GR₅₀ (or LD₅₀) of the resistant population divided by that of the susceptible population.
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2. Shikimate Accumulation Assay (for Glyphosate Resistance)
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Objective: To determine if resistance is due to a target-site mechanism (mutated or amplified EPSPS) or a non-target-site mechanism.
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Methodology:
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Excise leaf discs from both resistant and susceptible plants.
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Incubate the leaf discs in a solution containing a specific concentration of glyphosate.
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After incubation, extract shikimic acid from the leaf tissue.
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Quantify the amount of shikimic acid using spectrophotometry.
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Resistant plants with target-site resistance will accumulate significantly less shikimic acid compared to susceptible plants.
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3. EPSPS Gene Sequencing and qPCR (for Glyphosate TSR)
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Objective: To identify mutations in the EPSPS gene and to quantify the EPSPS gene copy number.
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Methodology:
-
Gene Sequencing:
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Extract genomic DNA from leaf tissue of resistant and susceptible plants.
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Amplify the region of the EPSPS gene known to harbor resistance-conferring mutations using PCR.
-
Sequence the PCR products and compare the sequences to identify any amino acid substitutions.
-
-
Quantitative PCR (qPCR):
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Extract genomic DNA from resistant and susceptible plants.
-
Design primers specific to the EPSPS gene and a single-copy reference gene.
-
Perform qPCR to determine the relative copy number of the EPSPS gene in resistant plants compared to susceptible plants.
-
-
4. Herbicide Metabolism Studies
-
Objective: To determine if enhanced metabolism contributes to resistance.
-
Methodology:
-
Treat resistant and susceptible plants with radiolabeled herbicide (e.g., ¹⁴C-dicamba or ¹⁴C-glyphosate).
-
Harvest plant tissue at various time points after treatment.
-
Extract the herbicide and its metabolites from the plant tissue.
-
Separate the parent herbicide from its metabolites using techniques like High-Performance Liquid Chromatography (HPLC).
-
Quantify the amount of parent herbicide and its metabolites using liquid scintillation counting.
-
A faster rate of parent herbicide degradation in the resistant population indicates enhanced metabolism.
-
5. Transcriptomic Analysis (RNA-Seq)
-
Objective: To identify genes that are differentially expressed in resistant versus susceptible plants in response to herbicide treatment, which can provide clues about NTSR mechanisms.
-
Methodology:
-
Treat resistant and susceptible plants with the herbicide.
-
Collect tissue samples at specific time points after treatment.
-
Extract total RNA and perform high-throughput sequencing of the transcriptome (RNA-Seq).
-
Analyze the sequencing data to identify genes that are up- or down-regulated in the resistant population.
-
Genes encoding for cytochrome P450s, glutathione S-transferases (GSTs), ABC transporters, and other detoxification-related enzymes are often of particular interest.
-
Conclusion
The evolution of resistance to this compound and glyphosate in weed populations is a complex and dynamic process. While glyphosate resistance involves both target-site and non-target-site mechanisms, this compound resistance is predominantly driven by non-target-site mechanisms, particularly enhanced metabolism. A thorough understanding of these molecular intricacies is paramount for the development of next-generation herbicides and for designing integrated weed management strategies that can mitigate the further evolution and spread of herbicide resistance. The experimental protocols outlined provide a framework for researchers to dissect these mechanisms and contribute to more sustainable agricultural practices.
References
- 1. api.mountainscholar.org [api.mountainscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EPSPS gene amplification conferring resistance to glyphosate in windmill grass (Chloris truncata) in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of various dicamba immunoassays in distinguishing the herbicide from structurally similar compounds.
This guide provides a comprehensive assessment of the cross-reactivity of different this compound immunoassay platforms with related compounds, including metabolites, degradation products, and other herbicides. The data presented is crucial for the accurate detection and quantification of this compound in various matrices, ensuring the reliability of research and safety assessments.
Comparative Analysis of Cross-Reactivity
The specificity of an immunoassay is paramount for its reliable application. The following tables summarize the cross-reactivity of several this compound immunoassays with a range of structurally related compounds. The data is presented as the percentage of cross-reactivity, which indicates the extent to which a related compound can be detected by the assay as this compound.
Nanobody-Based Immunoassay vs. Polyclonal Antibody-Based Immunoassay
A study comparing a novel nanobody (Nb-242)-based indirect competitive ELISA (ic-ELISA) with a traditional polyclonal antibody-based ELISA demonstrated significantly improved specificity with the nanobody-based format.[1]
| Compound | Polyclonal Antibody CR (%) | Nb-242 CR (%) |
| This compound | 100 | 100 |
| 2,3,6-trichlorobenzoic acid | 33 | 19.23 |
| 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid | <0.1 | <0.1 |
| 2,3,5-trichlorobenzoic acid | <0.1 | <0.1 |
| 3,6-dichloropyridine carboxylic acid | <0.1 | <0.1 |
| Chloramben | <0.1 | <0.1 |
| Toxadine | <0.1 | <0.1 |
Data sourced from a 2024 study on a nanobody-based immunoassay for this compound.[1]
Polyclonal Antibody-Based Competitive Indirect ELISA (CI-ELISA)
A competitive indirect enzyme-linked immunosorbent assay (CI-ELISA) utilizing polyclonal antisera was found to cross-react with the this compound metabolite, 5-hydroxythis compound, and other structurally related chlorobenzoic acids.[2][3] While a detailed data table was not provided in the initial source, the study highlights the potential for cross-reactivity with key metabolites.
Commercial Polyclonal Antibody-Based ELISA Kit
A validation report for the ABRAXIS® this compound ELISA Test Kit, a direct competitive ELISA using polyclonal antibodies, provides cross-reactivity data for several related compounds.
| Compound | % Cross-Reactivity |
| This compound | 100 |
| 5-Hydroxy this compound | 9.3 |
| 2,4-D | <0.01 |
| 2,4,5-T | <0.01 |
| MCPA | <0.01 |
| Picloram | <0.01 |
| Clopyralid | <0.01 |
| Triclopyr | <0.01 |
| Fluroxypyr | <0.01 |
% Cross-Reactivity is determined by the concentration of the compound required to cause 50% inhibition compared to the concentration of this compound required for the same level of inhibition.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing experimental findings. The following are the key experimental protocols for the cited immunoassays.
Nanobody-Based Indirect Competitive ELISA (ic-ELISA) Protocol
This protocol is based on the methodology described for the Nb-242-based immunoassay.[1]
-
Coating: Microtiter plates were coated with 24-OVA (a coating antigen) at a concentration of 1 µg/mL in a coating buffer and incubated overnight at 4°C.
-
Washing: The plates were washed three times with a washing buffer (PBST).
-
Blocking: The remaining protein-binding sites were blocked by adding 200 µL of a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubating for 2 hours at 37°C.
-
Washing: The plates were washed again as described in step 2.
-
Competitive Reaction: A mixture containing the this compound standard or sample and the Nb-242 nanobody was added to each well. The plate was then incubated for 1 hour at 37°C.
-
Washing: The plates were washed again.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-nanobody antibody) was added to each well and incubated for 1 hour at 37°C.
-
Washing: The plates were washed again.
-
Substrate Addition: A substrate solution (e.g., TMB) was added to each well, and the plate was incubated in the dark for a specified time (e.g., 15 minutes) to allow for color development.
-
Stopping the Reaction: The enzymatic reaction was stopped by adding a stop solution (e.g., 2 M H₂SO₄).
-
Measurement: The absorbance was read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Cross-Reactivity Calculation: The cross-reactivity was calculated using the formula: CR (%) = (IC50 of this compound / IC50 of related compound) x 100.
Polyclonal Antibody-Based Direct Competitive ELISA Protocol
This protocol is a general representation based on the ABRAXIS® this compound ELISA Test Kit.
-
Antibody Coating: Microtiter plates are pre-coated with anti-dicamba polyclonal antibodies.
-
Competitive Reaction: A known amount of enzyme-labeled this compound is mixed with the standard or sample and added to the wells. They compete for the binding sites on the immobilized antibodies.
-
Incubation: The plate is incubated for a specified time to allow for the competitive binding to occur.
-
Washing: The plate is washed to remove any unbound reagents.
-
Substrate Addition: A substrate solution is added to the wells, which reacts with the enzyme-labeled this compound that has bound to the antibodies.
-
Color Development: The reaction produces a color change, the intensity of which is inversely proportional to the concentration of this compound in the sample.
-
Stopping the Reaction: A stop solution is added to halt the color development.
-
Measurement: The absorbance is measured using a microplate reader.
-
Cross-Reactivity Calculation: Cross-reactivity is determined by comparing the concentration of the test compound required to cause 50% inhibition of color development to the concentration of this compound that causes the same level of inhibition.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for assessing this compound immunoassay cross-reactivity and the logical relationship in a competitive immunoassay.
References
Comparative Transcriptomic Analysis of Plant Response to Dicamba and 2,4-D: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced molecular responses of plants to synthetic auxin herbicides is critical for developing more effective and selective weed control strategies. This guide provides an objective comparison of the transcriptomic effects of two widely used synthetic auxin herbicides, dicamba and 2,4-D, supported by experimental data.
This compound and 2,4-D, while both mimicking the natural plant hormone auxin to induce uncontrolled growth and subsequent death in susceptible plants, elicit distinct and overlapping transcriptomic signatures. High-throughput RNA sequencing (RNA-seq) has been instrumental in dissecting these complex molecular responses, revealing key insights into their modes of action and the mechanisms of plant resistance.
Data Presentation: A Comparative Overview of Differentially Expressed Genes
Transcriptomic studies in various plant species have quantified the extent of gene expression changes induced by this compound and 2,4-D. A notable comparative analysis in the weed Erigeron canadensis (horseweed) revealed a significant overlap in the early transcriptomic response to both herbicides.[1] However, studies in other species like Amaranthus tuberculatus (waterhemp) and Kochia scoparia (kochia) indicate that distinct genetic factors can contribute to resistance against each herbicide, suggesting differential downstream effects.[2][3]
| Plant Species | Herbicide | Time Point | Upregulated Genes | Downregulated Genes | Key Findings | Reference |
| Erigeron canadensis | This compound & 2,4-D | 1 hour | 48 (core set) | 501 (core set) | Significant overlap in early transcriptomic response, primarily affecting photosynthesis and ATP synthesis. | [1] |
| Amaranthus tuberculatus | This compound | - | - | - | Resistance associated with quantitative trait loci (QTLs) on chromosomes 13, 14, 15, and 16. | [2] |
| Amaranthus tuberculatus | 2,4-D | - | - | - | Resistance associated with QTLs on chromosomes 1, 7, 10, and 16. Only one QTL co-localized with this compound resistance. | |
| Kochia scoparia | This compound & 2,4-D | - | - | - | Cross-resistance conferred by a mutation in the KsIAA16 gene, an Aux/IAA protein. |
Experimental Protocols: A-to-Z of a Comparative Transcriptomic Study
The following provides a detailed methodology for conducting a comparative transcriptomic analysis of plant responses to this compound and 2,4-D, based on established protocols.
Plant Growth and Herbicide Treatment
-
Plant Material: Grow susceptible plant species (e.g., Arabidopsis thaliana, Glycine max) under controlled environmental conditions (e.g., 22°C, 16h light/8h dark photoperiod).
-
Herbicide Application: At a specified developmental stage (e.g., 3-4 leaf stage), treat plants with either a sublethal dose of this compound, 2,4-D, or a mock solution (control). Ensure uniform application.
-
Time-Course Sampling: Harvest leaf tissue at various time points post-treatment (e.g., 1, 6, 24 hours) to capture both early and late transcriptomic responses. Immediately flash-freeze the samples in liquid nitrogen and store at -80°C.
RNA Extraction and Quality Control
-
RNA Isolation: Extract total RNA from the frozen leaf tissue using a TRIzol-based method or a commercial plant RNA extraction kit. To remove contaminating polysaccharides and polyphenols, which are common in plant tissues, a CTAB-PVP-TRIzol method can be employed.
-
Quality Assessment: Evaluate the integrity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) to measure A260/280 and A260/230 ratios, and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). High-quality RNA (RIN > 8) is crucial for reliable RNA-seq results.
RNA-Seq Library Preparation and Sequencing
-
Library Construction: Prepare RNA-seq libraries from the high-quality total RNA using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This process typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq, HiSeq) to generate a sufficient number of reads per sample for robust statistical analysis (typically >20 million reads).
Bioinformatic Analysis of RNA-Seq Data
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim low-quality bases and adapter sequences using software such as Trimmomatic.
-
Read Alignment: Align the trimmed reads to a reference genome of the plant species using a splice-aware aligner like HISAT2 or STAR.
-
Differential Gene Expression Analysis: Quantify the number of reads mapping to each gene using tools like featureCounts or HTSeq. Perform differential expression analysis between herbicide-treated and control samples using packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered differentially expressed.
-
Functional Annotation and Pathway Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the lists of differentially expressed genes to identify the biological processes and pathways affected by each herbicide.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the experimental workflow described in this guide.
Caption: Simplified auxin signaling pathway and the action of this compound and 2,4-D.
Caption: Overlapping and distinct transcriptomic responses to this compound and 2,4-D.
Caption: Experimental workflow for comparative transcriptomic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Different nontarget-site mechanisms underlie resistance to this compound and 2,4-D in an Amaranthus tuberculatus population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-resistance to this compound, 2,4-D, and fluroxypyr in Kochia scoparia is endowed by a mutation in an AUX/IAA gene - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cross-Resistance in Dicamba-Resistant Waterhemp: A Comparative Guide
A deep dive into the cross-resistance patterns of dicamba-resistant waterhemp (Amaranthus tuberculatus) reveals a complex and challenging landscape for weed management. This guide provides an objective comparison of herbicide performance against these resistant populations, supported by experimental data, to aid researchers, scientists, and weed management professionals in developing effective and sustainable control strategies.
This compound-resistant waterhemp has emerged as a significant threat to agricultural productivity, and understanding its cross-resistance to other herbicides is paramount. Research has confirmed the evolution of waterhemp populations with resistance to multiple herbicide sites of action, complicating control efforts. This guide synthesizes findings from key studies to provide a clear comparison of herbicide efficacy and the underlying resistance mechanisms.
Herbicide Performance Against this compound-Resistant Waterhemp
The efficacy of various herbicides against this compound-resistant waterhemp populations, particularly the well-characterized CHR population from Illinois, has been evaluated in both field and greenhouse settings. The data consistently demonstrates high levels of resistance to this compound and varying degrees of cross-resistance to other auxin herbicides.
Table 1: Herbicide Efficacy on this compound-Resistant Waterhemp (CHR Population) - Field Trials
| Herbicide | Active Ingredient | Site of Action (Group) | Application Rate | Control (%) | Citation |
| This compound | This compound | 4 | 1X (560 g ai ha⁻¹) | <50 | [1] |
| This compound | This compound | 4 | 2X (1200 g ai ha⁻¹) | ~60 | [1] |
| 2,4-D | 2,4-D | 4 | 1X | <50 | [1] |
| Glufosinate | Glufosinate | 10 | - | 92 | [1] |
| Glufosinate + this compound | Glufosinate + this compound | 10 + 4 | - | 95 | [1] |
| Glyphosate | Glyphosate | 9 | 1X | >90 |
Table 2: Greenhouse Dose-Response of this compound-Resistant Waterhemp (CHR Population)
| Herbicide | Parameter | Resistant Population (CHR) | Susceptible Population | Resistance Level (R/S Ratio) | Citation |
| This compound | LD₅₀ or GR₅₀ | - | - | 5- to 10-fold |
In a Tennessee population of this compound-resistant waterhemp, a resistance level of over 9-fold was observed, requiring more than 88 ozs of XtendiMax for 50% control in greenhouse experiments. Interestingly, this population was effectively controlled by 2,4-D, glufosinate, atrazine, and mesotrione, indicating a different cross-resistance profile compared to the CHR population.
Mechanisms of Resistance and Cross-Resistance
The primary mechanism of resistance in these waterhemp populations is non-target-site resistance (NTSR), which often involves enhanced herbicide metabolism. This mechanism can confer resistance to herbicides the population has never been exposed to. Research on the CHR population suggests that this compound resistance is a heritable, incompletely dominant, and polygenic trait, meaning it is controlled by multiple genes.
A noteworthy finding is that cross-resistance between this compound and another auxin herbicide, 2,4-D, is not always predictable, occurring in about 50% of cases. When cross-resistance is present, the level of resistance to the herbicide that was not the primary driver of selection is often lower. Studies on the CHR population, which is resistant to both this compound and 2,4-D, have shown that different NTSR mechanisms may be responsible for resistance to each of these herbicides, with only one co-localized quantitative trait locus (QTL) region found between the two resistance traits.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial.
Dose-Response Assays
Dose-response assays are fundamental for quantifying the level of herbicide resistance.
1. Plant Material:
-
Seeds from suspected resistant and known susceptible waterhemp populations are used.
-
Seeds are germinated in controlled conditions, often after a cold stratification period to break dormancy.
2. Plant Growth:
-
Seedlings are transplanted into individual pots containing a commercial potting mix.
-
Plants are grown in a greenhouse with controlled temperature, light, and humidity.
3. Herbicide Application:
-
Herbicides are applied to plants at a specific growth stage (e.g., 10-12 cm in height).
-
A range of herbicide doses, typically from a fraction of the recommended field rate to several times the recommended rate, are applied using a calibrated sprayer.
4. Data Collection:
-
Visual injury ratings (0-100% scale) and plant survival are recorded at set intervals (e.g., 21 days after treatment).
-
Above-ground biomass (shoot dry weight) is often measured as a quantitative indicator of herbicide efficacy.
5. Data Analysis:
-
The data is subjected to a non-linear regression analysis, typically a log-logistic model, to determine the herbicide dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀).
-
The resistance level (R/S ratio) is calculated by dividing the GR₅₀ or LD₅₀ value of the resistant population by that of the susceptible population.
RNA-Seq Analysis for Gene Discovery
Transcriptomic analysis via RNA sequencing (RNA-seq) is a powerful tool for identifying genes and metabolic pathways involved in NTSR.
1. Experimental Design:
-
Resistant and susceptible waterhemp plants are treated with the herbicide of interest or a mock treatment.
-
Leaf tissue is harvested at various time points after treatment (e.g., 3, 6, 12, 24 hours) to capture the dynamic gene expression response.
2. RNA Extraction and Sequencing:
-
Total RNA is extracted from the collected leaf tissue.
-
The quality and quantity of the RNA are assessed.
-
RNA sequencing is performed using a high-throughput sequencing platform.
3. Bioinformatic Analysis:
-
The raw sequencing reads are processed to remove low-quality data.
-
A de novo transcriptome assembly is performed, especially for organisms like waterhemp with limited genomic resources.
-
The assembled transcripts are annotated to identify their potential functions.
-
Differential gene expression analysis is conducted to identify genes that are up- or down-regulated in the resistant population in response to herbicide treatment compared to the susceptible population.
4. Candidate Gene Identification:
-
Genes that are consistently differentially expressed and have functions related to herbicide detoxification (e.g., cytochrome P450s, glutathione S-transferases, ABC transporters) are considered strong candidates for conferring resistance.
Visualizing Experimental Workflows and Resistance Concepts
To better illustrate the processes and relationships described, the following diagrams are provided.
References
Comparative Metabolomic Profiling of Dicamba- and 2,4-D-Treated Arabidopsis
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic responses of Arabidopsis thaliana to treatment with the synthetic auxin herbicides dicamba and 2,4-dichlorophenoxyacetic acid (2,4-D). Both herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants. Understanding their distinct effects on the plant metabolome is crucial for developing more effective and selective herbicides and for engineering crop resistance.
Introduction
This compound and 2,4-D are widely used herbicides that act as synthetic auxins.[1] While they share a similar mode of action by targeting the TIR1/AFB auxin co-receptor pathway, their chemical structures differ, leading to variations in uptake, translocation, and metabolism within the plant.[1][2] These differences ultimately manifest as distinct metabolic fingerprints, providing insights into the specific pathways perturbed by each herbicide. This guide summarizes the known metabolic consequences of this compound and 2,4-D treatment in the model plant Arabidopsis thaliana, drawing from various studies to construct a comparative overview.
Experimental Protocols
The following methodologies are representative of those used in studies investigating the metabolic effects of this compound and 2,4-D on Arabidopsis.
Plant Growth and Treatment
-
Plant Material: Arabidopsis thaliana (various ecotypes, including Col-0) are typically used.
-
Growth Conditions: Seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium.[3] Plants are grown under controlled conditions, such as a 16-hour light/8-hour dark photoperiod at 22°C.
-
Herbicide Application: For metabolomic analysis, seedlings are often grown in liquid culture or on agar plates containing specific concentrations of this compound or 2,4-D.[2] Alternatively, foliar application can be used for whole-plant studies. Treatment concentrations and durations vary depending on the experimental goals.
Metabolite Extraction and Analysis
-
Extraction: Plant tissues (e.g., roots, leaves) are flash-frozen in liquid nitrogen and ground to a fine powder. Metabolites are then extracted using a solvent system, typically a mixture of methanol, chloroform, and water, to separate polar and nonpolar compounds.
-
Analysis: The extracted metabolites are commonly analyzed using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). An untargeted metabolomics approach is often employed to capture a broad spectrum of metabolic changes.
Comparative Metabolomic Data
The following tables summarize the key metabolic changes observed in Arabidopsis following treatment with this compound and 2,4-D. Data has been compiled and synthesized from multiple sources.
| Metabolic Pathway | Effect of this compound | Effect of 2,4-D | Key Differences |
| Herbicide Metabolism | Primarily detoxification through hydroxylation to form 5-hydroxy-dicamba. | Conjugation with amino acids (glutamate and aspartate) to form 2,4-D-Glu and 2,4-D-Asp. In resistant plants, hydroxylation followed by glycosylation can occur. | 2,4-D undergoes more extensive conjugation with amino acids in susceptible plants, while this compound's primary metabolic fate appears to be hydroxylation. |
| Auxin Signaling | Interacts with the TIR1 auxin co-receptor, leading to the degradation of Aux/IAA transcriptional repressors and subsequent changes in gene expression. | Also acts through the TIR1/AFB pathway, with its metabolites (e.g., 2,4-D-Glu) also showing bioactivity. | While both target the same core pathway, the bioactivity of 2,4-D metabolites suggests a more complex and potentially prolonged disruption of auxin homeostasis. |
| Amino Acid Metabolism | General stress responses may alter amino acid pools. | Significant perturbation due to conjugation with glutamate and aspartate. | 2,4-D directly incorporates into amino acid metabolism through conjugation, a mechanism not prominently reported for this compound. |
| Secondary Metabolism | May induce the production of stress-related secondary metabolites. | Can induce the biosynthesis of jasmonic acid and affect salicylic acid signaling pathways. | 2,4-D has a more documented impact on specific stress-related hormone pathways. |
| Oxidative Stress | Induces the production of reactive oxygen species (ROS). | A well-documented effect, leading to the activation of enzymes like xanthine oxidoreductase and acyl-CoA oxidase. | Both induce oxidative stress, a common consequence of herbicide action. |
Visualizing the Pathways
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Conclusion
The metabolomic responses of Arabidopsis thaliana to this compound and 2,4-D, while both stemming from the disruption of auxin homeostasis, exhibit distinct characteristics. The primary metabolic fate of 2,4-D in susceptible plants involves conjugation to amino acids, with these conjugates retaining biological activity. In contrast, this compound's detoxification is thought to proceed mainly through hydroxylation. These differences in metabolic processing likely contribute to variations in their herbicidal efficacy and selectivity. Further comparative metabolomic studies are warranted to fully elucidate the unique and overlapping metabolic networks affected by these two important synthetic auxin herbicides.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparative metabolomic profiling of Arabidopsis thaliana roots and leaves reveals complex response mechanisms induced by a seaweed extract [frontiersin.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Dicamba
For laboratory professionals at the forefront of scientific innovation, ensuring a safe working environment is paramount. This guide provides essential, immediate safety and logistical information for handling dicamba, a selective herbicide. Adherence to these procedures is critical to minimize exposure risks and ensure operational integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following equipment is required to prevent dermal, ocular, and respiratory exposure.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Material: Nitrile rubber, butyl rubber, neoprene, or polyvinyl chloride (PVC) are preferred.[1][2] Thickness: Ensure gloves are at least 14 mils thick.[3] Practice: Always wash the outside of gloves before removal. Discard disposable gloves after each use and launder reusable gloves separately. |
| Body | Long-sleeved shirt and long pants | Minimum Requirement: This is the baseline attire for any handling of this compound.[4][5] Enhanced Protection: For mixing, loading, or cleaning equipment, wear a chemical-resistant apron or coveralls over work clothes. Contaminated clothing should be washed separately from other laundry. |
| Eyes & Face | Safety glasses with side shields, chemical splash goggles, or a face shield | Goggles: Should have indirect vents and a strap made of a non-absorbent material. Face Shield: Can be worn over goggles for maximum protection against splashes. |
| Feet | Closed-toed shoes and socks | Enhanced Protection: Waterproof and unlined tall boots offer additional safety. |
| Respiratory | NIOSH-approved respirator | Requirement: Necessary for mixer/loaders or when working in poorly ventilated areas. A NIOSH-approved respirator with an organic-vapor-removing cartridge with a pre-filter (R, P, or HE) is required for some formulations. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach is crucial for minimizing risks associated with this compound. The following workflow provides a procedural guide for safe handling from preparation to post-application.
Experimental Protocols Cited
For all experimental procedures involving this compound, it is imperative to consult the specific product's Safety Data Sheet (SDS) and label for detailed instructions on handling, application rates, and potential incompatibilities.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its containers is a critical final step to prevent environmental contamination and accidental exposure.
For Unused Product:
-
If possible, return unused or unwanted this compound products to the manufacturer or your supplier.
-
Alternatively, dispose of the product in accordance with all applicable federal, state, and local waste disposal regulations. Check with local authorities for designated hazardous waste collection sites or programs.
For Empty Containers:
-
Triple Rinse: Immediately after emptying, triple rinse the container with water.
-
Recycle or Recondition: Whenever possible, offer the rinsed container for recycling or reconditioning.
-
Puncture and Dispose: If recycling is not an option, puncture the container to prevent reuse and dispose of it in a sanitary landfill, or by other approved state and local procedures.
In Case of Exposure: Immediate First Aid Measures
Prompt and appropriate first aid is crucial in the event of accidental exposure to this compound.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush the eyes with large amounts of clean, gently flowing water for at least 15-20 minutes. Hold the eyelids open and away from the eyeball to ensure thorough rinsing. Remove contact lenses after the first 5 minutes and continue rinsing. Seek immediate medical attention. |
| Skin Contact | Quickly remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for 15-20 minutes. Seek medical advice if irritation persists. |
| Inhalation | Move the individual to fresh air at once. If breathing has stopped, begin rescue breathing. Seek immediate medical attention. |
| Ingestion | Call a poison control center or doctor immediately for treatment advice. Do not induce vomiting unless instructed to do so by a medical professional. Do not give anything by mouth to an unconscious person. |
For all emergencies, have the product container or label with you when calling for help or going for treatment. The national Poison Control Center hotline is 1-800-222-1222.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
